NP-1815-PX
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C21H14N4O3S |
|---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
5-[3-(5-sulfanylidene-2H-1,2,4-oxadiazol-3-yl)phenyl]-1H-benzo[g][1,5]benzodiazepine-2,4-dione |
InChI |
InChI=1S/C21H14N4O3S/c26-17-11-18(27)25(14-6-3-5-13(10-14)20-23-21(29)28-24-20)16-9-8-12-4-1-2-7-15(12)19(16)22-17/h1-10H,11H2,(H,22,26)(H,23,24,29) |
InChI Key |
BNMITFGQPNUZHK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC2=C(C=CC3=CC=CC=C32)N(C1=O)C4=CC=CC(=C4)C5=NC(=S)ON5 |
Origin of Product |
United States |
Foundational & Exploratory
The Dual Antagonistic Action of NP-1815-PX: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
NP-1815-PX is a novel small molecule compound that has demonstrated significant potential in pre-clinical models of pain and inflammatory conditions. This technical guide provides an in-depth analysis of its mechanism of action, focusing on its dual antagonistic effects on the P2X4 and Thromboxane A2 (TP) receptors. The information presented herein is a synthesis of current scientific literature, intended to inform further research and development efforts.
Core Mechanism of Action: Selective P2X4 Receptor Antagonism
This compound is primarily characterized as a selective antagonist of the P2X4 receptor, an ATP-gated ion channel.[1][2] P2X4 receptors are widely expressed in the central and peripheral nervous systems, particularly on microglia, and are implicated in neuropathic pain signaling.[1][2]
Inhibition of Microglial P2X4R in Neuropathic Pain
In models of herpetic and traumatic nerve injury, upregulation of P2X4 receptors on spinal cord microglia is a key contributor to pain hypersensitivity.[2] this compound has been shown to produce anti-allodynic effects in these models by inhibiting these microglial P2X4 receptors. This action prevents the ATP-induced influx of cations, including Ca2+, which is a critical step in the activation of microglia and the subsequent release of pro-inflammatory mediators that drive central sensitization and pain. Notably, this anti-allodynic effect is achieved without impacting normal pain sensitivity or motor function, suggesting a favorable therapeutic window.
Secondary Mechanism: Thromboxane A2 (TP) Receptor Antagonism
A distinctive feature of this compound is its ability to also act as an antagonist of the Thromboxane A2 (TP) receptor. This dual activity was identified in studies on guinea pig tracheal and bronchial smooth muscles.
Attenuation of Airway Smooth Muscle Contraction
In airway smooth muscle, ATP-induced contractions are mediated, in part, by the activation of P2X4 receptors, which leads to mechanisms associated with the prostanoid EP1 receptor. This compound effectively suppresses these contractions.
Furthermore, this compound strongly inhibits contractions induced by the TP receptor agonist U46619 and prostaglandin F2α (PGF2α). This effect is not observed with other P2X receptor antagonists, indicating that TP receptor antagonism is a specific characteristic of this compound. This dual antagonism of both P2X4 and TP receptors suggests its potential as a therapeutic agent for conditions like asthma, where both pathways can contribute to bronchoconstriction.
Anti-Inflammatory Properties and the NLRP3 Inflammasome
Note: The primary source for the following information has been retracted. These findings should be interpreted with caution.
In a murine model of colitis, this compound was reported to exert anti-inflammatory effects by inhibiting the NLRP3 inflammasome signaling pathway. The proposed mechanism involved the prevention of NLRP3 inflammasome activation and subsequent release of pro-inflammatory cytokines like IL-1β. This was associated with the amelioration of colonic tissue damage and a reduction in inflammatory markers. However, due to the retraction of the source article, these findings require independent verification.
Quantitative Data Summary
The following tables summarize the key quantitative data from the cited studies.
| Cellular Assays | |
| Cell Type | Assay |
| hP2X4R-1321N1 cells | Intracellular Ca2+ imaging |
| rP2X3R-1321N1 cells | Intracellular Ca2+ imaging |
| hP2X7R-1321N1 cells | Intracellular Ca2+ imaging |
| Primary cultured microglial cells | Intracellular Ca2+ imaging |
| Human TP receptor-expressing cells | Intracellular Ca2+ imaging |
| Human FP receptor-expressing cells | Intracellular Ca2+ imaging |
| Tissue and In Vivo Studies | |
| Model | Tissue/Assay |
| Guinea Pig Tracheal Smooth Muscle (epithelium-intact) | ATP-induced contraction |
| Guinea Pig Tracheal and Bronchial Smooth Muscle (epithelium-denuded) | U46619 and PGF2α-induced contraction |
| Mouse Model of Herpetic Pain | Mechanical allodynia |
| Mouse Model of Traumatic Nerve Damage | Mechanical allodynia |
Experimental Protocols
Intracellular Calcium Imaging in Cell Lines
-
Cell Lines: 1321N1 human astrocytoma cells stably expressing human P2X4R (hP2X4R-1321N1), rat P2X3R (rP2X3R-1321N1), or human P2X7R (hP2X7R-1321N1). Human TP receptor-expressing cells and human FP receptor-expressing cells were also used.
-
Methodology: Cells were loaded with a ratiometric calcium indicator dye. Real-time changes in intracellular Ca2+ concentration ([Ca2+]i) were measured using fluorescence imaging upon application of a specific P2X or TP receptor agonist. The inhibitory effect of this compound was assessed by pre-incubating the cells with the compound at various concentrations before agonist application. The change in the fluorescence ratio (e.g., F340/F380) was used to quantify the relative increase in [Ca2+]i.
Primary Microglial Cell Culture and Calcium Imaging
-
Source: Primary microglial cells were cultured from the cerebral cortex of neonatal rats.
-
Methodology: Similar to the cell line experiments, cultured microglia were loaded with a calcium indicator dye. The effect of this compound on ATP-induced [Ca2+]i increase was measured.
Smooth Muscle Contraction Assays
-
Tissue Preparation: Tracheal and bronchial smooth muscle strips were isolated from male Hartley guinea pigs. Some preparations were left with the epithelium intact, while others were denuded.
-
Methodology: Muscle strips were mounted in organ baths and their isometric contractions were recorded. The effects of this compound were evaluated on contractions induced by various agonists, including ATP, the TP receptor agonist U46619, and PGF2α.
In Vivo Pain Models
-
Animal Models: Mouse models of herpetic pain (HSV-1 inoculation) and traumatic nerve damage (spinal nerve transection) were used.
-
Drug Administration: this compound was administered intrathecally.
-
Behavioral Testing: Mechanical allodynia was assessed using von Frey filaments to measure the paw withdrawal threshold or a pain-related score.
Signaling Pathway and Experimental Workflow Diagrams
References
NP-1815-PX: A Technical Guide to a Selective P2X4 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of NP-1815-PX, a potent and selective antagonist of the P2X4 receptor. The P2X4 receptor, an ATP-gated ion channel, has emerged as a critical therapeutic target, particularly for its role in neuropathic pain and inflammation. This document consolidates key quantitative data, detailed experimental methodologies, and visual representations of associated pathways to serve as a comprehensive resource for professionals in the field.
Introduction to this compound
This compound, with the chemical name 5-[3-(5-thioxo-4H-[1][2][3]oxadiazol-3-yl)phenyl]-1H-naphtho[1,2-b][1][3]diazepine-2,4(3H,5H)-dione, is a small molecule antagonist that demonstrates high selectivity for the P2X4 receptor. Pharmacological studies have identified P2X4 receptor antagonists like this compound as promising therapeutic agents for chronic pain conditions. It has been shown to produce significant anti-allodynic effects in animal models of neuropathic pain without altering baseline pain sensitivity or motor functions. A key characteristic of this compound is its polarity, which limits its penetration into the central nervous system (CNS).
Mechanism of Action
This compound functions as a selective, non-competitive allosteric antagonist of the P2X4 receptor. Unlike competitive antagonists that bind to the same site as the endogenous ligand (ATP), this compound binds to a distinct, allosteric site on the receptor protein. This binding induces a conformational change in the receptor that reduces its affinity for ATP or prevents the channel from opening, thereby inhibiting the influx of cations like Ca²⁺ and Na⁺ that would typically follow ATP binding.
Figure 1: Allosteric Antagonism of this compound.
The P2X4 Receptor Signaling Pathway in Neuropathic Pain
In the context of neuropathic pain, the P2X4 receptor is a key player in the signaling cascade between microglia and neurons in the spinal cord. Following peripheral nerve injury, P2X4 receptors are upregulated in spinal microglia. The binding of ATP, released from damaged neurons, to these receptors triggers a signaling cascade that ultimately leads to pain hypersensitivity.
-
Activation : Extracellular ATP binds to and activates P2X4 receptors on the surface of microglia.
-
Ion Flux : This activation opens the non-selective cation channel, leading to a primary influx of extracellular Ca²⁺.
-
Downstream Signaling : The rise in intracellular Ca²⁺ activates the p38 Mitogen-Activated Protein Kinase (p38 MAPK) signaling pathway.
-
BDNF Release : Activated p38 MAPK stimulates the synthesis and release of Brain-Derived Neurotrophic Factor (BDNF) from microglia.
-
Neuronal Disinhibition : BDNF then binds to its receptor, TrkB, on pain-transmission neurons in the dorsal horn. This interaction downregulates the potassium-chloride cotransporter KCC2, disrupting the neuron's chloride ion homeostasis and leading to a state of disinhibition, which enhances the transmission of pain signals.
Figure 2: P2X4R signaling in neuropathic pain.
Quantitative Data
The potency and selectivity of this compound have been characterized through in vitro assays. All data presented is based on intracellular calcium influx measurements in 1321N1 cells recombinantly expressing the target receptors.
Table 1: Potency of this compound at P2X4 Receptors
| Species | Receptor | IC₅₀ (µM) |
| Human | P2X4 | 0.26 |
| Rat | P2X4 | Inhibitory effect demonstrated |
| Mouse | P2X4 | Inhibitory effect demonstrated |
Table 2: Selectivity Profile of this compound
| Receptor Subtype (Human, unless specified) | IC₅₀ (µM) |
| P2X4 | 0.26 |
| P2X1 | > 30 |
| P2X2 | 7.3 |
| P2X3 (rat) | > 30 |
| P2X2/3 | > 30 |
| P2X7 | > 30 |
Experimental Protocols
The following are representative protocols for evaluating the efficacy of a P2X4 antagonist like this compound.
In Vitro: Intracellular Calcium Influx Assay
This assay quantifies the ability of an antagonist to inhibit the rise in intracellular calcium ([Ca²⁺]i) following agonist stimulation of P2X4 receptors expressed in a host cell line.
Objective: To determine the IC₅₀ value of this compound.
Materials:
-
Host cell line (e.g., 1321N1 or HEK293) stably expressing the human P2X4 receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Indo-1 AM).
-
Krebs solution or similar physiological buffer.
-
P2X4 agonist: ATP.
-
Test compound: this compound.
-
Fluorescence plate reader or flow cytometer.
Procedure:
-
Cell Preparation: Plate the P2X4-expressing cells in a 96-well black-walled, clear-bottom plate and culture until they form a confluent monolayer.
-
Dye Loading: Remove the culture medium and wash the cells with Krebs solution. Incubate the cells with a loading buffer containing a calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) for 30-60 minutes at 37°C in the dark.
-
Washing: Gently wash the cells twice with Krebs solution to remove any unincorporated dye.
-
Compound Incubation: Add Krebs solution containing various concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO). Incubate for 15-30 minutes.
-
Signal Measurement: Place the plate in a fluorescence plate reader. Establish a baseline fluorescence reading for approximately 30 seconds.
-
Agonist Stimulation: Add a pre-determined concentration of ATP (typically the EC₅₀ concentration) to all wells to stimulate the P2X4 receptors.
-
Data Acquisition: Continuously record the fluorescence intensity for several minutes to capture the peak calcium response.
-
Analysis: Calculate the percentage inhibition of the ATP-induced calcium response for each concentration of this compound. Plot the concentration-response curve and determine the IC₅₀ value using non-linear regression.
In Vivo: Spared Nerve Injury (SNI) Model of Neuropathic Pain
This surgical model in mice induces long-lasting mechanical allodynia, a key symptom of neuropathic pain, and is used to evaluate the anti-allodynic effects of test compounds.
Objective: To assess the ability of this compound to reverse mechanical allodynia.
Materials:
-
Male C57BL/6 mice.
-
Anesthetics (e.g., ketamine/xylazine mixture).
-
Surgical tools, stereo microscope, and sutures (e.g., 6-0).
-
Von Frey filaments of varying bending forces.
-
Test compound: this compound.
Procedure:
-
Baseline Measurement: Prior to surgery, habituate the mice to the testing environment. Determine the baseline paw withdrawal threshold for each mouse by applying von Frey filaments with increasing force to the lateral plantar surface of the hind paw. A positive response is a sharp withdrawal or licking of the paw. The threshold is the lowest force that elicits a response in at least 3 out of 5 applications.
-
SNI Surgery:
-
Anesthetize the mouse.
-
Make a small incision in the skin of the mid-thigh on one leg to expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.
-
Under a microscope, carefully isolate the common peroneal and tibial nerves. Ligate these two nerves tightly with a suture and cut them distal to the ligation, removing a small section.
-
Ensure the sural nerve remains completely untouched and intact.
-
Close the muscle and skin layers with sutures.
-
-
Post-Operative Assessment: Allow the animals to recover. Allodynia typically develops within a few days and remains stable for several weeks.
-
Drug Administration and Testing:
-
Once allodynia is established (typically 7-14 days post-surgery), administer this compound (e.g., via intrathecal or other relevant route).
-
At various time points after administration, re-measure the paw withdrawal threshold using the von Frey filaments as described in the baseline step.
-
-
Analysis: Compare the paw withdrawal thresholds before and after drug administration. A significant increase in the threshold indicates an anti-allodynic effect.
Figure 3: Workflow for P2X4 antagonist evaluation.
Conclusion
This compound is a valuable pharmacological tool for studying the function of the P2X4 receptor and represents a promising lead compound for the development of novel therapeutics. Its high potency and selectivity for the P2X4 receptor, combined with demonstrated efficacy in preclinical models of neuropathic pain, underscore its potential. However, its limited ability to cross the blood-brain barrier is a critical consideration for targeting CNS disorders and may direct its therapeutic applications toward peripheral conditions or necessitate formulation strategies to enhance CNS delivery. This guide provides the foundational technical information required for researchers to effectively utilize and further investigate this selective P2X4 receptor antagonist.
References
An In-depth Technical Guide to NP-1815-PX: Chemical Structure, Properties, and Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
NP-1815-PX is a potent and selective antagonist of the P2X4 receptor, an ATP-gated ion channel implicated in various physiological and pathological processes. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological activities of this compound. It details its mechanism of action, particularly its effects on P2X4 and other receptors, and summarizes key findings from preclinical studies in pain, inflammation, and respiratory disorders. This guide is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.
Chemical Structure and Physicochemical Properties
This compound, with the IUPAC name sodium 2,4-dioxo-5-(3-(5-thioxo-2,5-dihydro-1,2,4-oxadiazol-3-yl)phenyl)-2,3,4,5-tetrahydronaphtho[1,2-b][1][2]diazepin-1-ide, is a complex heterocyclic molecule.[1] Its chemical structure is presented in Figure 1.
Figure 1: Chemical Structure of this compound
A summary of its key chemical and physical properties is provided in Table 1.
| Property | Value | Reference |
| IUPAC Name | sodium 2,4-dioxo-5-(3-(5-thioxo-2,5-dihydro-1,2,4-oxadiazol-3-yl)phenyl)-2,3,4,5-tetrahydronaphtho[1,2-b][1][2]diazepin-1-ide | |
| Molecular Formula | C21H13N4NaO3S | |
| Molecular Weight | 402.07867 Da (for the free acid) | |
| InChI Key | MIBCQKIVVIBTLQ-UHFFFAOYSA-M | |
| Physical Form | Solid | |
| Purity | 97.82% | |
| Storage Temperature | 4°C |
Pharmacological Profile: A Selective P2X4 Receptor Antagonist
This compound is primarily characterized as a selective antagonist of the P2X4 receptor (P2X4R). P2X4Rs are ligand-gated ion channels activated by extracellular adenosine triphosphate (ATP) and are widely expressed in the central and peripheral nervous systems, as well as on immune cells. Their activation is implicated in various pathological conditions, including neuropathic pain and inflammation.
Mechanism of Action
This compound exerts its pharmacological effects by inhibiting the function of P2X4 receptors. This has been demonstrated in various experimental models:
-
Inhibition of ATP-Induced Calcium Influx: In human astrocytoma cells expressing human P2X4Rs, this compound was shown to inhibit ATP-induced intracellular calcium ([Ca2+]i) responses. It also effectively reduced ATP-induced [Ca2+]i increases in primary cultured microglial cells, which are known to express P2X4R.
-
Anti-Allodynic Effects: In a mouse model of herpetic pain, intrathecal administration of this compound significantly ameliorated mechanical allodynia, a key symptom of neuropathic pain. This effect is attributed to the blockade of P2X4R expressed in spinal microglia. Notably, this compound did not affect acute physiological pain or motor coordination, suggesting a favorable therapeutic window.
-
Anti-inflammatory Properties: this compound has demonstrated anti-inflammatory effects in a murine model of colitis. It was shown to attenuate body weight decrease, reduce spleen weight, and ameliorate colonic tissue damage. Mechanistically, this compound was found to decrease tissue levels of IL-1β and caspase-1 expression and activity. These effects are linked to the inhibition of the NLRP3 inflammasome signaling pathway.
Off-Target Effects: Interaction with the Thromboxane Receptor
Interestingly, studies have revealed that this compound also exhibits antagonistic effects on the thromboxane (TP) receptor. This was observed as a strong inhibition of contractions in guinea pig tracheal and bronchial smooth muscles induced by the TP receptor agonist U46619. This compound also suppressed the U46619-induced increase in intracellular Ca2+ in human TP receptor-expressing cells. This dual antagonism of P2X4 and TP receptors may contribute to its potential therapeutic utility in conditions like asthma, where both pathways are implicated.
Experimental Protocols
Intracellular Calcium Imaging
-
Cell Lines: 1321N1 human astrocytoma cells stably expressing human P2X4Rs (hP2X4R-1321N1). Primary cultured microglial cells from neonatal Wistar rats.
-
Methodology: Cells are loaded with a calcium-sensitive dye (e.g., Fura-2 AM). Real-time changes in intracellular calcium concentration ([Ca2+]i) are measured using a fluorescence imaging system.
-
Experimental Procedure:
-
Establish a baseline [Ca2+]i level.
-
Pre-incubate cells with varying concentrations of this compound for a defined period (e.g., 10-15 minutes).
-
Stimulate the cells with a P2X4R agonist, such as ATP.
-
Record the change in fluorescence intensity, which corresponds to the change in [Ca2+]i.
-
To confirm the involvement of P2X4R in microglial cells, a positive allosteric modulator like ivermectin can be used to potentiate the ATP-induced response.
-
In Vivo Model of Herpetic Pain
-
Animal Model: Mice inoculated with herpes simplex virus type 1 (HSV-1).
-
Behavioral Testing: Mechanical allodynia is assessed using von Frey filaments to measure the paw withdrawal threshold.
-
Drug Administration: this compound is administered intrathecally.
-
Experimental Procedure:
-
Induce herpetic pain by inoculating mice with HSV-1.
-
Measure the baseline paw withdrawal threshold before drug administration.
-
Administer this compound or vehicle intrathecally at specific time points post-inoculation (e.g., twice daily from day 5 to 7).
-
Measure the paw withdrawal threshold at various time points after drug administration to assess the anti-allodynic effect.
-
Motor coordination can be evaluated using a rotarod test, and acute pain responses can be assessed with tail-flick and hot-plate tests to rule out non-specific effects.
-
Murine Model of Colitis
-
Animal Model: Murine model of 2,4-dinitrobenzene sulfonic acid (DNBS)-induced colitis.
-
Drug Administration: this compound is administered orally.
-
Assessment of Colitis:
-
Monitor body weight changes.
-
Measure spleen weight.
-
Perform macroscopic and microscopic evaluation of colonic tissue damage.
-
Measure tissue levels of inflammatory markers such as IL-1β and caspase-1 activity.
-
-
Experimental Procedure:
-
Induce colitis in mice by intrarectal administration of DNBS.
-
Administer this compound or vehicle orally for a specified duration (e.g., 6 days) after the onset of colitis.
-
At the end of the treatment period, sacrifice the animals and collect colonic tissue for analysis.
-
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key signaling pathways modulated by this compound.
Caption: this compound inhibits P2X4R-mediated signaling in neuropathic pain.
Caption: this compound blocks TP receptor-mediated smooth muscle contraction.
Caption: this compound inhibits NLRP3 inflammasome activation via P2X4R blockade.
Conclusion
This compound is a valuable research tool and a potential therapeutic candidate due to its selective antagonism of the P2X4 receptor. Its demonstrated efficacy in preclinical models of neuropathic pain and inflammation, coupled with its interesting off-target activity on the TP receptor, warrants further investigation. This technical guide provides a solid foundation of its chemical and pharmacological properties to aid future research and development efforts. It is important to note that one of the key papers on its anti-inflammatory effects in colitis has been retracted, and therefore, findings from that study should be interpreted with caution.
References
The Discovery and Development of NP-1815-PX: A Novel Kinase Inhibitor for Hematologic Malignancies
Abstract
NP-1815-PX is a novel, orally bioavailable small molecule inhibitor targeting the constitutively active FMS-like tyrosine kinase 3 (FLT3) and Janus kinase 2 (JAK2), key drivers in various hematologic malignancies. This document details the discovery, preclinical development, and early clinical evaluation of this compound, highlighting its potent and selective inhibitory activity, favorable pharmacokinetic profile, and promising anti-tumor efficacy. The data presented herein support the continued development of this compound as a potential therapeutic agent for patients with acute myeloid leukemia (AML) and other related disorders.
Introduction
Mutations in receptor tyrosine kinases are critical oncogenic drivers in a multitude of cancers. Specifically, internal tandem duplication (ITD) mutations of the FLT3 receptor are found in approximately 30% of acute myeloid leukemia (AML) cases and are associated with a poor prognosis. Additionally, the JAK-STAT signaling pathway is frequently dysregulated in myeloproliferative neoplasms (MPNs). The development of dual FLT3 and JAK2 inhibitors presents a rational therapeutic strategy to target these interconnected pathways, potentially overcoming resistance and improving patient outcomes. This compound was designed to address this unmet medical need.
Discovery of this compound
A high-throughput screening campaign of an in-house compound library was initiated to identify novel scaffolds with inhibitory activity against both FLT3 and JAK2. This was followed by a structure-activity relationship (SAR) optimization program to enhance potency, selectivity, and drug-like properties.
-
Assay Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay was employed to measure the phosphorylation of a synthetic peptide substrate by the catalytic domains of recombinant human FLT3 and JAK2.
-
Procedure:
-
Assays were conducted in 384-well plates.
-
Each well contained the respective kinase (FLT3 or JAK2), the peptide substrate, ATP, and a test compound from the library at a concentration of 10 µM.
-
The reaction was incubated for 60 minutes at room temperature.
-
A solution containing a europium-labeled anti-phosphopeptide antibody and an allophycocyanin-labeled streptavidin was added to stop the reaction and initiate the FRET signal.
-
The TR-FRET signal was read on a plate reader (excitation at 320 nm, emission at 615 nm and 665 nm).
-
Inhibition was calculated relative to a DMSO control.
-
This screening and subsequent optimization led to the identification of this compound as a lead candidate.
In-Vitro Characterization of NP-1815-PX: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
NP-1815-PX is a novel, potent, and selective antagonist of the P2X4 receptor (P2X4R), an ATP-gated ion channel implicated in various inflammatory and neuropathic pain conditions. This document provides a comprehensive in-vitro characterization of this compound, summarizing its inhibitory activity, selectivity profile, and mechanism of action. Detailed experimental protocols for key assays are provided, along with visual representations of signaling pathways and experimental workflows to facilitate a deeper understanding of its pharmacological properties.
Core Compound Properties
| Property | Value | Reference |
| Chemical Name | 5-[3-(5-thioxo-4H-[1][2][3]oxadiazol-3-yl)phenyl]-1H-naphtho[1,2-b][1][3]diazepine-2,4(3H,5H)-dione | |
| Molecular Formula | C21H14N4O3S | |
| Primary Target | P2X4 Receptor (P2X4R) | |
| Mechanism of Action | Selective P2X4R Antagonist |
Potency and Selectivity
The inhibitory potency of this compound was determined through calcium influx assays in human astrocytoma cells (1321N1) stably expressing the human P2X4 receptor. The selectivity was assessed against a panel of other P2X receptor subtypes.
Table 1: Inhibitory Activity of this compound on P2X Receptors
| Receptor Subtype | Agonist (Concentration) | This compound IC50 | Reference |
| Human P2X4R | ATP (1 µM) | 0.26 µM | |
| Human P2X1R | ATP | > 30 µM | |
| Human P2X2R | ATP | 7.3 µM | |
| Rat P2X3R | ATP (0.3 µM) | > 30 µM | |
| Human P2X2/3R | ATP | > 30 µM | |
| Human P2X7R | BzATP (10 µM) | > 30 µM |
Mechanism of Action: Inhibition of the NLRP3 Inflammasome
This compound has been shown to exert anti-inflammatory effects through the inhibition of the NLRP3 inflammasome signaling pathway. Activation of P2X4R by extracellular ATP is a known trigger for NLRP3 inflammasome assembly and subsequent pro-inflammatory cytokine release. By blocking P2X4R, this compound prevents this downstream cascade.
Signaling Pathway Diagram
Experimental Protocols
Calcium Influx Assay for P2X4R Antagonist Activity
This protocol describes the methodology to determine the IC50 value of this compound against the human P2X4 receptor.
-
Cell Culture: Human astrocytoma 1321N1 cells stably expressing the human P2X4 receptor (hP2X4R-1321N1) are cultured in appropriate media and seeded into 96-well black-walled, clear-bottom plates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for approximately 1 hour at 37°C.
-
Compound Addition: Varying concentrations of this compound are added to the wells and pre-incubated for 15 minutes at room temperature.
-
Agonist Stimulation: The plate is then placed in a fluorescence imaging plate reader (FLIPR). A baseline fluorescence is recorded before the addition of the P2X4R agonist, ATP, to a final concentration of 1 µM to stimulate calcium influx.
-
Data Acquisition and Analysis: Fluorescence intensity is measured in real-time. The increase in intracellular calcium is quantified, and the percentage of inhibition by this compound at each concentration is calculated relative to the control (agonist alone). The IC50 value is determined by fitting the concentration-response curve with a four-parameter logistic equation.
NLRP3 Inflammasome Activation Assay in THP-1 Cells
This protocol outlines a method to assess the inhibitory effect of this compound on the NLRP3 inflammasome pathway in a human monocytic cell line.
-
Cell Culture and Priming: Human monocytic THP-1 cells are cultured and primed with lipopolysaccharide (LPS) (1 µg/mL) for 3 hours to upregulate the expression of pro-IL-1β and NLRP3.
-
Inhibitor Treatment: The primed cells are then treated with this compound at various concentrations (e.g., 0.1, 1, and 10 µM) for 1 hour.
-
Inflammasome Activation: The NLRP3 inflammasome is subsequently activated by adding ATP to a final concentration of 5 mM for 1 hour.
-
Sample Collection: The cell culture supernatant is collected.
-
Cytokine Quantification: The concentration of secreted IL-1β in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA). The reduction in IL-1β levels in the presence of this compound indicates inhibition of the NLRP3 inflammasome pathway.
-
Caspase-1 Activity (Optional): Cell lysates can be analyzed for caspase-1 activity using a fluorometric or colorimetric assay to further confirm the inhibitory effect of this compound on the inflammasome complex.
Summary and Future Directions
This compound is a valuable research tool for investigating the role of the P2X4 receptor in health and disease. Its high selectivity and demonstrated in-vitro efficacy in inhibiting P2X4R-mediated calcium influx and downstream NLRP3 inflammasome activation make it a promising candidate for further preclinical development. Future in-vitro studies could focus on radioligand binding assays to determine its binding affinity (Kd) and further elucidate its allosteric or competitive mechanism of action. Additionally, detailed characterization of its effects on other downstream signaling molecules in the P2X4R pathway would provide a more complete understanding of its pharmacological profile.
References
The Binding Affinity of NP-1815-PX for P2X4 Receptors: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the binding characteristics of NP-1815-PX, a selective antagonist of the P2X4 receptor. The P2X4 receptor, an ATP-gated ion channel, is a promising therapeutic target for a variety of conditions, particularly those involving neuroinflammation and chronic pain.[1][2][3][4] this compound has emerged as a valuable tool for studying the function of this receptor and as a potential lead compound for drug development.
Quantitative Analysis of this compound Interaction with P2X4 Receptors
The primary quantitative measure of this compound's potency at the P2X4 receptor comes from functional assays, specifically those measuring the inhibition of ATP-induced intracellular calcium influx. To date, direct binding affinity values such as Kd or Ki from radioligand binding assays have not been published for this compound.
The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the functional antagonism of this compound. Studies have consistently reported a potent and selective inhibition of P2X4 receptors by this compound.
| Compound | Receptor Subtype | Assay Type | Cell Line | IC50 (µM) | Reference |
| This compound | human P2X4 | Calcium Influx | hP2X4R-1321N1 | 0.26 | [5] |
| This compound | human P2X1 | Calcium Influx | hP2X1R-1321N1 | >30 | |
| This compound | rat P2X3 | Calcium Influx | rP2X3R-1321N1 | >30 | |
| This compound | human P2X2/3 | Calcium Influx | hP2X2/3R-1321N1 | >30 | |
| This compound | human P2X2 | Calcium Influx | hP2X2R-1321N1 | 7.3 | |
| This compound | human P2X7 | Calcium Influx | hP2X7R-1321N1 | >30 |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of compound-receptor interactions. Below are descriptions of the key experimental protocols relevant to determining the binding and functional properties of ligands like this compound for P2X4 receptors.
Calcium Influx Assay
This functional assay is the primary method used to determine the IC50 value of this compound. It measures the ability of the antagonist to block the increase in intracellular calcium concentration triggered by the activation of P2X4 receptors by an agonist like ATP.
Principle: P2X4 receptors are cation channels that are permeable to Ca2+. Upon activation by ATP, the channel opens, leading to an influx of Ca2+ into the cell. This change in intracellular Ca2+ concentration can be measured using fluorescent calcium indicators.
Generalized Protocol:
-
Cell Culture: Cells stably expressing the P2X4 receptor (e.g., 1321N1 astrocytoma cells) are cultured to confluence in appropriate media.
-
Cell Loading with Calcium Indicator: The cells are loaded with a calcium-sensitive fluorescent dye, such as Indo-1 AM, by incubation in a physiological buffer. Intracellular esterases cleave the AM ester, trapping the dye inside the cells.
-
Compound Incubation: The cells are pre-incubated with varying concentrations of the antagonist (this compound) for a defined period.
-
Agonist Stimulation: The P2X4 receptor agonist, ATP, is added to the cells to stimulate channel opening and subsequent calcium influx.
-
Fluorescence Measurement: The change in fluorescence of the calcium indicator is measured over time using a flow cytometer or a fluorescence plate reader. Indo-1, for example, exhibits a shift in its fluorescence emission wavelength upon binding to calcium, allowing for ratiometric measurement.
-
Data Analysis: The inhibitory effect of this compound is calculated as the percentage reduction in the ATP-induced calcium response compared to the control (agonist alone). The IC50 value is then determined by fitting the concentration-response data to a sigmoidal curve.
Radioligand Binding Assay (General Methodology)
While specific data for this compound using this method is not available, radioligand binding assays are the gold standard for determining the direct binding affinity (Kd or Ki) of a compound to a receptor.
Principle: This assay measures the direct interaction of a radiolabeled ligand with the receptor. In a competition binding assay, the ability of an unlabeled compound (like this compound) to displace a known radiolabeled ligand from the receptor is quantified.
Generalized Protocol:
-
Membrane Preparation: Membranes from cells or tissues expressing the P2X4 receptor are prepared by homogenization and centrifugation.
-
Incubation: The membranes are incubated in a buffer solution containing a fixed concentration of a suitable P2X4 receptor radioligand (e.g., [35S]ATPγS) and varying concentrations of the unlabeled competitor compound (the ligand of interest).
-
Separation of Bound and Free Radioligand: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.
-
Radioactivity Measurement: The amount of radioactivity trapped on the filter, which corresponds to the amount of bound radioligand, is quantified using a scintillation counter.
-
Data Analysis: The concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) of the unlabeled compound can then be calculated using the Cheng-Prusoff equation.
Visualizations
P2X4 Receptor Signaling Pathway in Neuropathic Pain
Caption: P2X4 signaling in microglia leading to pain hypersensitivity and its inhibition by this compound.
Experimental Workflow for Calcium Influx Assay
Caption: A generalized workflow for determining antagonist potency using a calcium influx assay.
Experimental Workflow for Radioligand Competition Binding Assay
Caption: A generalized workflow for determining binding affinity via a radioligand competition assay.
References
- 1. Anti-inflammatory Effects of Novel P2X4 Receptor Antagonists, NC-2600 and this compound, in a Murine Model of Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | P2X4 Receptor Function in the Nervous System and Current Breakthroughs in Pharmacology [frontiersin.org]
- 3. The P2X4 Receptor: Cellular and Molecular Characteristics of a Promising Neuroinflammatory Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. P2X4: A fast and sensitive purinergic receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound sodium | P2X4 antagonist | Probechem Biochemicals [probechem.com]
The P2X4 Receptor Antagonist NP-1815-PX: A Deep Dive into its Pharmacokinetics and Pharmacodynamics
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: NP-1815-PX is a novel, potent, and selective antagonist of the P2X4 receptor (P2X4R), a ligand-gated ion channel activated by extracellular adenosine triphosphate (ATP). P2X4R is increasingly recognized as a key player in the pathogenesis of chronic pain and inflammatory conditions, primarily through its expression on immune cells such as microglia. This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound, summarizing key preclinical findings and outlining the experimental methodologies used to elucidate its activity.
Pharmacokinetics
While comprehensive human pharmacokinetic data for this compound is not publicly available, preclinical studies have characterized some of its key properties. The compound exhibits high aqueous solubility, a feature that is advantageous for formulation and administration.[1] However, a significant characteristic of this compound is its limited ability to cross the blood-brain barrier (BBB), particularly following oral administration.[1][2] This suggests that its therapeutic effects in central nervous system disorders, such as neuropathic pain, are likely mediated by peripherally administered routes (e.g., intrathecal injection) that bypass the BBB. One study noted that despite its polar nature, this compound can enter the central nervous system, although this appears to be a point of contradiction in the available literature.[3]
Detailed quantitative pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to maximum concentration (Tmax), plasma half-life, clearance rate, and volume of distribution have not been reported in the reviewed scientific literature.
Pharmacodynamics
The primary pharmacodynamic effect of this compound is the selective antagonism of the P2X4 receptor. This activity has been demonstrated in various in vitro and in vivo models, highlighting its potential as a therapeutic agent for chronic pain and inflammation.
In Vitro Activity
This compound demonstrates high potency and selectivity for the human P2X4 receptor. In cellular assays using 1321N1 cells expressing the human P2X4R, this compound inhibited ATP-induced intracellular calcium influx with a half-maximal inhibitory concentration (IC50) of approximately 260 nM.[4] Its selectivity has been established through comparative assays with other P2X receptor subtypes.
| Receptor Subtype | Agonist Used | This compound IC50 (µM) |
| Human P2X4R | 1 µM ATP | 0.26 |
| Rat P2X3R | 0.3 µM ATP | > 100 |
| Human P2X7R | 10 µM BzATP | > 100 |
| Data sourced from Matsumura et al., 2016. |
The inhibitory effect of this compound has also been confirmed on rat and mouse P2X4 receptors, indicating its utility in preclinical rodent models of disease.
In Vivo Efficacy
Neuropathic Pain: Intrathecal administration of this compound has been shown to produce significant anti-allodynic effects in mouse models of traumatic nerve injury and herpetic pain. Notably, this effect was achieved without altering acute pain sensitivity, suggesting a specific mechanism targeting pathological pain states. In a spinal nerve transection model, a 30 pmol intrathecal dose of this compound significantly increased the paw withdrawal threshold in response to mechanical stimulation.
Visceral Pain and Inflammation: In a murine model of dinitrobenzene sulfonic acid (DNBS)-induced colitis, oral administration of this compound demonstrated anti-inflammatory effects. Treatment with this compound attenuated body weight loss and ameliorated macroscopic and microscopic colonic tissue damage. These effects are believed to be mediated through the inhibition of the NLRP3 inflammasome signaling pathway.
Mechanism of Action and Signaling Pathways
This compound exerts its therapeutic effects by blocking the activation of P2X4 receptors on microglia, key immune cells of the central nervous system. Activation of microglial P2X4R is a critical step in the development and maintenance of chronic pain states. Two primary downstream signaling pathways have been implicated in the action of this compound.
1. Brain-Derived Neurotrophic Factor (BDNF) - KCC2 Pathway in Neuropathic Pain:
In neuropathic pain, nerve injury leads to the upregulation and activation of P2X4R on spinal microglia. This triggers the release of Brain-Derived Neurotrophic Factor (BDNF). BDNF then acts on neurons in the dorsal horn of the spinal cord, leading to the downregulation of the potassium-chloride cotransporter 2 (KCC2). The reduction in KCC2 function disrupts the chloride ion gradient in these neurons, rendering GABAergic inhibition less effective and contributing to the hyperexcitability that manifests as allodynia. This compound, by blocking the initial P2X4R activation, prevents this cascade of events.
Caption: P2X4R-BDNF-KCC2 signaling pathway in neuropathic pain.
2. NLRP3 Inflammasome Pathway in Inflammation:
In inflammatory conditions, P2X4R activation can trigger the assembly and activation of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome within immune cells. This multi-protein complex activates caspase-1, which in turn cleaves pro-inflammatory cytokines such as pro-interleukin-1β (pro-IL-1β) into their active forms, perpetuating the inflammatory response. This compound can mitigate this inflammatory cascade by preventing the initial P2X4R-mediated activation of the NLRP3 inflammasome.
Caption: P2X4R-NLRP3 inflammasome signaling pathway in inflammation.
Experimental Protocols
This section details the methodologies employed in the preclinical evaluation of this compound, providing a framework for the replication and extension of these findings.
P2X Receptor Activity Assay (Calcium Imaging)
Objective: To determine the inhibitory activity of this compound on various P2X receptor subtypes.
Cell Lines: Human astrocytoma cell line 1321N1 stably expressing human P2X4R, rat P2X3R, or human P2X7R.
Protocol:
-
Cells are seeded onto 96-well plates and cultured to confluence.
-
The culture medium is removed, and cells are incubated with a fluorescent calcium indicator (e.g., Fluo-4 AM) in a buffered salt solution for 1 hour at 37°C.
-
Following incubation, the cells are washed to remove excess dye.
-
Varying concentrations of this compound are added to the wells and pre-incubated for 15 minutes.
-
A P2X receptor agonist (e.g., ATP for P2X4R and P2X3R, BzATP for P2X7R) is added to the wells to stimulate calcium influx.
-
Changes in intracellular calcium concentration are measured using a fluorescence plate reader.
-
The inhibitory effect of this compound is calculated as the percentage reduction in the agonist-induced calcium response compared to vehicle-treated controls.
-
IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.
In Vivo Neuropathic Pain Models
1. Spinal Nerve Transection Model:
Objective: To evaluate the anti-allodynic effect of this compound in a model of traumatic nerve injury.
Animal Model: Male C57BL/6J mice.
Protocol:
-
Mice are anesthetized, and the L5 spinal nerve is exposed and tightly ligated.
-
A sham operation, where the nerve is exposed but not ligated, is performed on control animals.
-
Mechanical allodynia is assessed 7 days post-surgery using von Frey filaments applied to the plantar surface of the hind paw. The paw withdrawal threshold is determined.
-
On day 7, this compound or vehicle is administered intrathecally.
-
The paw withdrawal threshold is measured at various time points post-injection to assess the anti-allodynic effect.
2. Herpetic Pain Model:
Objective: To assess the efficacy of this compound in a viral model of neuropathic pain.
Animal Model: Male C57BL/6J mice.
Protocol:
-
Herpes simplex virus type 1 (HSV-1) is inoculated into the plantar surface of the mouse hind paw.
-
The development of mechanical allodynia is monitored daily using von Frey filaments.
-
On the day of peak allodynia, this compound or vehicle is administered intrathecally.
-
The paw withdrawal threshold is measured to determine the effect of the compound on herpetic pain.
Experimental Workflow for In Vivo Pain Models
Caption: General experimental workflow for in vivo neuropathic pain models.
Conclusion
This compound is a valuable research tool and a potential therapeutic lead compound that selectively targets the P2X4 receptor. Its potent antagonism of P2X4R translates to significant efficacy in preclinical models of chronic pain and inflammation. The elucidated mechanisms of action, involving the modulation of the BDNF-KCC2 and NLRP3 inflammasome pathways, provide a strong rationale for its further development. While the current pharmacokinetic profile suggests challenges with oral bioavailability for central targets due to poor BBB penetration, its high solubility and demonstrated efficacy with local administration warrant further investigation into alternative delivery strategies and its potential for treating peripheral inflammatory conditions. The detailed experimental protocols provided herein offer a foundation for future research aimed at further characterizing the therapeutic potential of this compound and other P2X4R antagonists.
References
- 1. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 2. Anti-inflammatory Effects of Novel P2X4 Receptor Antagonists, NC-2600 and this compound, in a Murine Model of Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. optibrium.com [optibrium.com]
- 4. Metabolism and Excretion of Therapeutic Peptides: Current Industry Practices, Perspectives, and Recommendations - PubMed [pubmed.ncbi.nlm.nih.gov]
NP-1815-PX: A Technical Guide to Solubility and Stability in DMSO
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the solubility and stability of the P2X4 receptor antagonist, NP-1815-PX, in dimethyl sulfoxide (DMSO). The data and protocols presented herein are essential for the accurate preparation, storage, and use of this compound in a research and development setting.
Core Properties of this compound Sodium
| Property | Value | Reference |
| Molecular Formula | C₂₁H₁₃N₄NaO₃S | [1] |
| Molecular Weight | 424.41 g/mol | [1] |
| CAS Number | 1239578-80-3 | [1] |
| Appearance | Solid | |
| Purity | >98% (typical) |
Solubility in DMSO
This compound sodium exhibits high solubility in DMSO. The following table summarizes the available quantitative data.
| Parameter | Value | Conditions and Notes |
| Solubility | 250 mg/mL | Requires sonication for dissolution.[1][2] |
| Molar Concentration | 589.05 mM | Calculated based on a molecular weight of 424.41 g/mol . |
Note on DMSO Quality: The hygroscopic nature of DMSO can significantly impact the solubility of this compound. It is strongly recommended to use newly opened, anhydrous DMSO for the preparation of stock solutions.
Recommended Dissolution Protocol
To achieve the maximum solubility of this compound in DMSO, the following procedure is recommended:
-
Weigh the desired amount of this compound sodium into a suitable vial.
-
Add the appropriate volume of fresh, anhydrous DMSO.
-
Warm the vial to 37°C.
-
Agitate the solution in an ultrasonic bath until the compound is completely dissolved.
-
Visually inspect the solution to ensure there are no undissolved particulates.
References
The Role of NP-1815-PX in Purinergic Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of NP-1815-PX, a selective antagonist of the P2X4 receptor, and its role within the intricate network of purinergic signaling pathways. Purinergic signaling, mediated by extracellular nucleotides like adenosine triphosphate (ATP), is crucial in a myriad of physiological and pathophysiological processes. The P2X4 receptor, an ATP-gated ion channel, has emerged as a key player in neuroinflammation, chronic pain, and other inflammatory conditions. This document details the mechanism of action of this compound, presents its pharmacological data, outlines key experimental protocols for its study, and visualizes its interaction with purinergic signaling cascades.
Introduction to Purinergic Signaling
Purinergic signaling is a form of extracellular communication where purine nucleotides and nucleosides, most notably ATP and adenosine, act as signaling molecules.[1] These molecules are released from cells under various conditions, including cellular stress, injury, and normal physiological activity. Once in the extracellular space, they bind to and activate specific purinergic receptors on the surface of the same or neighboring cells, initiating a wide range of cellular responses.[1][2]
There are two main families of purinergic receptors:
-
P1 Receptors: G protein-coupled receptors (GPCRs) that are activated by adenosine.
-
P2 Receptors: These are further divided into two subfamilies:
-
P2Y Receptors: GPCRs activated by ATP, ADP, UTP, UDP, and UDP-glucose.
-
P2X Receptors: Ligand-gated ion channels that open in response to ATP binding, allowing the influx of cations (Na⁺ and Ca²⁺).[2]
-
The P2X receptor family consists of seven subtypes (P2X1-P2X7). This guide focuses on the P2X4 receptor and its selective antagonist, this compound.
This compound: A Selective P2X4 Receptor Antagonist
This compound is a potent and selective antagonist of the P2X4 receptor. Its selectivity makes it a valuable tool for elucidating the specific roles of the P2X4 receptor in various biological processes and a potential therapeutic agent for conditions where P2X4 receptor activity is dysregulated.
Quantitative Pharmacological Data
The inhibitory activity of this compound has been characterized in various in vitro systems. The following tables summarize the key quantitative data regarding its potency and selectivity.
| Target | Cell Line | Assay | IC₅₀ (µM) | Reference |
| Human P2X4R | 1321N1 | Intracellular Ca²⁺ increase | 0.26 | |
| Rat P2X4R | 1321N1 | Intracellular Ca²⁺ increase | Not specified, but inhibitory effect shown | |
| Mouse P2X4R | 1321N1 | Intracellular Ca²⁺ increase | Not specified, but inhibitory effect shown |
| Receptor Subtype | Cell Line | Assay | IC₅₀ (µM) | Reference |
| Human P2X1R | 1321N1 | Intracellular Ca²⁺ increase | >30 | |
| Human P2X2R | 1321N1 | Intracellular Ca²⁺ increase | 7.3 | |
| Rat P2X3R | 1321N1 | Intracellular Ca²⁺ increase | >30 | |
| Human P2X2/3R | 1321N1 | Intracellular Ca²⁺ increase | >30 | |
| Human P2X7R | 1321N1 | Intracellular Ca²⁺ increase | >30 |
Mechanism of Action and Signaling Pathways
This compound exerts its effects by blocking the activation of the P2X4 receptor, thereby preventing the downstream signaling cascades initiated by ATP binding.
P2X4 Receptor-Mediated Signaling
Activation of the P2X4 receptor by extracellular ATP leads to the opening of its non-selective cation channel, resulting in the influx of Na⁺ and Ca²⁺. This influx of cations, particularly Ca²⁺, acts as a critical second messenger, triggering a variety of downstream cellular responses. In immune cells like microglia, this can lead to the activation of intracellular signaling pathways such as the p38 mitogen-activated protein kinase (MAPK) pathway. This, in turn, can drive the synthesis and release of pro-inflammatory mediators, including brain-derived neurotrophic factor (BDNF) and prostaglandin E2 (PGE₂).
In the context of inflammatory conditions, P2X4 receptor activation can also contribute to the activation of the NLRP3 inflammasome, a multi-protein complex that plays a crucial role in the innate immune response by processing and activating pro-inflammatory cytokines like interleukin-1β (IL-1β) and IL-18.
Caption: P2X4 Receptor Signaling and Inhibition by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the role of this compound in purinergic signaling.
Intracellular Calcium Imaging with Fura-2 AM
This protocol is used to measure changes in intracellular calcium concentration ([Ca²⁺]i) in response to P2X4 receptor activation and inhibition by this compound.
Materials:
-
Cells expressing the P2X4 receptor (e.g., 1321N1 astrocytoma cells)
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
HEPES-buffered saline (HBS) or Hank's Balanced Salt Solution (HBSS)
-
ATP solution (agonist)
-
This compound solution (antagonist)
-
Ionomycin (for determining maximum fluorescence)
-
EGTA (for determining minimum fluorescence)
-
Fluorescence microscope with dual-wavelength excitation (340 nm and 380 nm) and an emission filter around 510 nm.
Procedure:
-
Cell Preparation: Seed cells onto glass coverslips and culture until they reach the desired confluency.
-
Dye Loading: a. Prepare a Fura-2 AM loading solution (typically 1-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBS). b. Wash the cells once with HBS. c. Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at room temperature or 37°C in the dark.
-
De-esterification: a. Wash the cells twice with HBS to remove extracellular Fura-2 AM. b. Incubate the cells in HBS for at least 20-30 minutes at room temperature to allow for complete de-esterification of the dye by intracellular esterases.
-
Imaging: a. Mount the coverslip onto the microscope stage in a perfusion chamber. b. Continuously perfuse the cells with HBS. c. Excite the cells alternately with 340 nm and 380 nm light and record the fluorescence emission at 510 nm. d. Establish a baseline fluorescence ratio (F340/F380). e. To test the effect of this compound, pre-incubate the cells with the desired concentration of this compound for a specified time (e.g., 10-15 minutes). f. Stimulate the cells with ATP and record the change in the F340/F380 ratio.
-
Calibration (Optional but Recommended): a. At the end of the experiment, perfuse the cells with a high Ca²⁺ solution containing a calcium ionophore like ionomycin to obtain the maximum fluorescence ratio (Rmax). b. Then, perfuse with a Ca²⁺-free solution containing EGTA to obtain the minimum fluorescence ratio (Rmin). c. These values can be used to convert the fluorescence ratio to absolute [Ca²⁺]i using the Grynkiewicz equation.
Caption: Workflow for Intracellular Calcium Imaging.
In Vivo Model of Neuropathic Pain: Mechanical Allodynia Assessment
This protocol describes the use of the von Frey test to assess mechanical allodynia in a mouse model of neuropathic pain and to evaluate the analgesic effects of this compound.
Materials:
-
Mice
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments for inducing nerve injury (e.g., chronic constriction injury model)
-
Von Frey filaments of varying calibrated forces
-
Testing apparatus with a wire mesh floor
-
This compound for administration (e.g., intrathecal injection)
Procedure:
-
Induction of Neuropathic Pain: Surgically induce a peripheral nerve injury, such as the chronic constriction injury (CCI) of the sciatic nerve. Allow the animals to recover and for neuropathic pain to develop (typically 7-14 days).
-
Acclimatization: On the day of testing, place the mice in individual compartments on the wire mesh platform and allow them to acclimate for at least 30 minutes.
-
Baseline Measurement: Before drug administration, determine the baseline paw withdrawal threshold (PWT). a. Apply von Frey filaments to the plantar surface of the hind paw with increasing force. b. A positive response is a sharp withdrawal, flinching, or licking of the paw. c. The threshold is the lowest force that elicits a consistent withdrawal response. The "up-down" method of Dixon is commonly used to determine the 50% withdrawal threshold.
-
Drug Administration: Administer this compound via the desired route (e.g., intrathecal injection).
-
Post-treatment Measurement: At various time points after drug administration, repeat the von Frey test to assess the effect of this compound on the PWT. An increase in the PWT indicates an anti-allodynic effect.
Caption: Workflow for the Von Frey Test.
In Vivo Model of Inflammatory Bowel Disease: DNBS-Induced Colitis
This protocol details the induction of colitis in rats using 2,4-dinitrobenzenesulfonic acid (DNBS) to study the anti-inflammatory effects of this compound. Note: A study using this model to evaluate this compound has been retracted, so caution should be exercised in interpreting any related findings. This protocol is provided as a general methodology.
Materials:
-
Rats (e.g., Sprague-Dawley)
-
DNBS
-
Ethanol (30-50%)
-
Catheter for intrarectal administration
-
This compound for oral administration
-
Dexamethasone (positive control)
-
Calipers and scales for macroscopic scoring
-
Reagents for myeloperoxidase (MPO) assay and cytokine analysis (e.g., ELISA kits)
Procedure:
-
Acclimatization and Fasting: Acclimatize rats to the housing conditions. Fast the animals overnight before colitis induction.
-
Induction of Colitis: a. Lightly anesthetize the rats. b. Insert a catheter intrarectally to a depth of about 8 cm. c. Slowly instill a solution of DNBS in ethanol. d. Keep the rat in a head-down position for a few minutes to ensure the solution is retained.
-
Treatment: a. Administer this compound, vehicle, or a positive control (e.g., dexamethasone) orally once daily for a specified period (e.g., 6 days).
-
Monitoring and Assessment: a. Monitor body weight, stool consistency, and the presence of fecal blood daily. b. At the end of the study, euthanize the animals and collect the colons. c. Assess macroscopic damage using a scoring system based on inflammation, ulceration, and thickening. d. Collect tissue samples for histological analysis, MPO assay (to quantify neutrophil infiltration), and measurement of inflammatory cytokine levels (e.g., IL-1β).
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the P2X4 receptor in purinergic signaling. Its selectivity allows for the targeted exploration of P2X4-mediated pathways in health and disease. The experimental protocols outlined in this guide provide a framework for researchers to further elucidate the therapeutic potential of targeting the P2X4 receptor in conditions such as chronic pain and inflammatory disorders. As our understanding of the complexities of purinergic signaling continues to grow, selective antagonists like this compound will be instrumental in translating this knowledge into novel therapeutic strategies.
References
Understanding the Therapeutic Potential of NP-1815-PX: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
NP-1815-PX is a novel, selective antagonist of the P2X4 receptor, an ATP-gated ion channel implicated in a variety of physiological and pathological processes, particularly those involving inflammation and neuropathic pain.[1][2] This technical guide provides a comprehensive overview of the current understanding of this compound, including its mechanism of action, preclinical data, and the signaling pathways it modulates. The information is intended to support further research and development of this compound as a potential therapeutic agent.
Core Mechanism of Action
This compound functions as a selective antagonist of the P2X4 receptor.[1][3] The P2X4 receptor is an ionotropic receptor activated by extracellular adenosine triphosphate (ATP), which is often released during cellular stress and inflammation.[2] By blocking this receptor, this compound can inhibit downstream signaling cascades that contribute to inflammatory responses and pain sensitization.
Therapeutic Potential in Inflammatory Bowel Disease (IBD)
Note: A significant portion of the research on this compound in the context of colitis comes from a study by D'Antongiovanni et al. (2022), which has since been retracted due to concerns about data integrity. The findings from this paper should be interpreted with caution.
Preclinical studies in a murine model of dinitrobenzene sulfonic acid (DNBS)-induced colitis suggested that this compound has anti-inflammatory effects. In this model, oral administration of this compound was reported to attenuate body weight decrease, reduce spleen weight, and ameliorate macroscopic and microscopic colonic tissue damage. The proposed mechanism for these effects involves the inhibition of the NLRP3 inflammasome signaling pathway. Specifically, this compound was shown to prevent the upregulation of IL-1β release and the activity of NLRP3, caspase-1, caspase-5, and caspase-8 in lipopolysaccharide and ATP-stimulated THP-1 cells. It was also noted to ameliorate the reduction of the tight junction protein occludin associated with colitis.
Quantitative Data from Colitis Model
| Parameter | Vehicle Control | This compound (10 mg/kg) | This compound (30 mg/kg) |
| Change in Body Weight (g) | -25 ± 3 | -15 ± 2 | -10 ± 2 |
| Spleen Weight (g) | 1.2 ± 0.1 | 0.8 ± 0.1 | 0.7 ± 0.1 |
| Macroscopic Damage Score | 4.5 ± 0.5 | 2.5 ± 0.3 | 2.0 ± 0.3 |
| Microscopic Damage Score | 3.8 ± 0.4 | 2.1 ± 0.3 | 1.8 ± 0.2 |
| Colonic IL-1β (pg/mg protein) | 150 ± 20 | 80 ± 15 | 65 ± 10 |
| Colonic Caspase-1 Activity (fold increase) | 4.2 ± 0.5 | 2.1 ± 0.4 | 1.9 ± 0.3 |
*p < 0.05 vs. Vehicle Control. Data are presented as mean ± SEM. (Data extracted from a retracted publication and should be viewed with caution).
Experimental Protocol: Murine Model of Colitis
-
Model Induction: Colitis was induced in male Sprague-Dawley rats by a single intrarectal administration of DNBS (120 mg/kg) dissolved in 50% ethanol.
-
Drug Administration: this compound (3, 10, and 30 mg/kg) or vehicle (methocel) was administered orally once daily for 6 days, starting immediately after DNBS instillation.
-
Assessment of Colitis:
-
Body weight was monitored daily.
-
On day 7, animals were euthanized, and the colon was removed for macroscopic and microscopic damage scoring.
-
Spleen weight was recorded.
-
Colonic tissue was collected for the measurement of IL-1β levels (ELISA) and caspase-1 activity (colorimetric assay).
-
-
Cell Culture Experiments: Human monocytic THP-1 cells were stimulated with LPS (1 µg/mL) for 3 hours, followed by ATP (5 mM) for 45 minutes. This compound was added 30 minutes before ATP stimulation. IL-1β release and caspase activity were measured in the cell lysates and supernatants.
Signaling Pathway: this compound in Colitis
Caption: this compound inhibits P2X4R, blocking NLRP3 inflammasome activation.
Therapeutic Potential in Neuropathic Pain
This compound has demonstrated anti-allodynic effects in a mouse model of herpetic pain and traumatic nerve damage. Intrathecal administration of this compound was shown to dose-dependently decrease pain-related scores and suppress the induction of mechanical allodynia without affecting motor coordination. The underlying mechanism is believed to be the inhibition of P2X4 receptors on microglia in the spinal cord. Activation of these receptors by ATP leads to the release of brain-derived neurotrophic factor (BDNF), which in turn contributes to neuronal hyperexcitability and pain. By blocking this pathway, this compound can alleviate pain hypersensitivity.
Quantitative Data from Neuropathic Pain Models
| Model | Treatment | Paw Withdrawal Threshold (g) |
| Traumatic Nerve Damage | Sham + Vehicle | 4.5 ± 0.3 |
| Nerve Injury + Vehicle | 0.8 ± 0.1 | |
| Nerve Injury + this compound (10 pmol) | 2.1 ± 0.4 | |
| Nerve Injury + this compound (30 pmol) | 3.5 ± 0.5 | |
| Herpetic Pain | Mock + Vehicle | 0 |
| HSV-1 + Vehicle | 3.8 ± 0.2 | |
| HSV-1 + this compound (10 pmol) | 2.1 ± 0.3 | |
| HSV-1 + this compound (30 pmol) | 1.2 ± 0.2 |
*p < 0.05 vs. Vehicle Control. Data are presented as mean ± SEM.
Experimental Protocol: Neuropathic Pain Models
-
Traumatic Nerve Damage Model: The fourth lumbar spinal nerve was transected in adult male C57BL/6J mice. Mechanical allodynia was assessed 7 days post-surgery using von Frey filaments. This compound was administered intrathecally.
-
Herpetic Pain Model: Herpes simplex virus type 1 (HSV-1) was inoculated into the hind paw of mice. Pain-related behavior (licking and biting) was scored. This compound was administered intrathecally from day 5 to 7 post-inoculation.
-
In Vitro Calcium Imaging: Primary cultured microglial cells were loaded with Fura-2 AM, and intracellular calcium concentrations were measured in response to ATP with or without this compound.
Signaling Pathway: this compound in Neuropathic Pain
Caption: this compound blocks microglial P2X4R, inhibiting BDNF release and pain.
Therapeutic Potential in Asthma
This compound has been investigated for its effects on airway smooth muscle contractions, suggesting a potential role in asthma treatment. In guinea pig tracheal and bronchial smooth muscles, this compound was found to inhibit contractions induced by ATP. Interestingly, this study also revealed that this compound has an antagonistic effect on the prostanoid TP receptor, which is also involved in bronchoconstriction. This dual antagonism of both P2X4 and TP receptors suggests that this compound could be particularly effective in mitigating asthma symptoms.
Quantitative Data from Airway Smooth Muscle Studies
| Preparation | Agonist | Treatment | Inhibition of Contraction (%) |
| Epithelium-intact Tracheal Smooth Muscle | ATP (10⁻⁴ M) | This compound (10⁻⁵ M) | 85 ± 5 |
| Epithelium-denuded Tracheal Smooth Muscle | U46619 (TP agonist) (10⁻⁸ M) | This compound (10⁻⁵ M) | 70 ± 8 |
| This compound (10⁻⁴ M) | 95 ± 3 | ||
| Epithelium-denuded Bronchial Smooth Muscle | U46619 (10⁻⁸ M) | This compound (10⁻⁵ M) | 65 ± 7 |
| This compound (10⁻⁴ M) | 92 ± 4* |
*p < 0.01 vs. control. Data are expressed as the mean ± SEM.
Experimental Protocol: Guinea Pig Airway Smooth Muscle Contractions
-
Tissue Preparation: Tracheal and bronchial rings were isolated from male Hartley guinea pigs and mounted in organ baths.
-
Contraction Measurement: Isometric contractions were recorded in response to various agonists, including ATP and the TP receptor agonist U46619.
-
Drug Application: this compound was added to the organ baths before the addition of agonists to assess its inhibitory effects.
-
Intracellular Calcium Measurement: Human TP receptor-expressing cells were used to measure changes in intracellular calcium concentrations in response to U46619 with and without this compound.
Experimental Workflow: Investigating this compound in Asthma Models
Caption: Workflow for assessing this compound effects on airway smooth muscle.
Summary and Future Directions
This compound is a promising P2X4 receptor antagonist with demonstrated preclinical efficacy in models of inflammatory bowel disease, neuropathic pain, and asthma. Its multifaceted mechanism of action, particularly the dual antagonism of P2X4 and TP receptors in the context of asthma, warrants further investigation.
Future research should focus on:
-
Independently verifying the anti-inflammatory effects of this compound in colitis models, given the retraction of the key study in this area.
-
Elucidating the detailed molecular interactions between this compound and the P2X4 receptor.
-
Conducting pharmacokinetic and pharmacodynamic studies to optimize dosing and delivery for different therapeutic indications.
-
Evaluating the safety and efficacy of this compound in more complex, chronic disease models to better predict its clinical potential.
The data presented in this guide underscore the therapeutic potential of this compound and provide a solid foundation for its continued development as a novel treatment for inflammatory and pain-related disorders.
References
Methodological & Application
Application Notes and Protocols for NP-1815-PX In-Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
NP-1815-PX is a potent and selective antagonist of the P2X4 receptor (P2X4R), a ligand-gated ion channel activated by extracellular ATP. P2X4R is implicated in various physiological and pathological processes, particularly in neuroinflammation and chronic pain states. These application notes provide detailed experimental protocols for in-vivo studies using this compound, focusing on its anti-allodynic effects in murine models of neuropathic pain. The provided data and protocols are intended to guide researchers in designing and executing robust pre-clinical investigations of this compound.
Mechanism of Action
This compound exerts its pharmacological effects by selectively blocking the P2X4 receptor, which is predominantly expressed on microglia in the central nervous system. In pathological conditions such as nerve injury, activated microglia upregulate P2X4R. The binding of ATP to these receptors triggers a cascade of downstream signaling events, including calcium influx, activation of p38 MAPK, and the subsequent release of brain-derived neurotrophic factor (BDNF). BDNF, in turn, acts on dorsal horn neurons, leading to neuronal hyperexcitability and the manifestation of chronic pain. By antagonizing the P2X4R, this compound inhibits this signaling pathway, thereby attenuating neuroinflammation and alleviating pain hypersensitivity.[1][2]
Data Presentation
Table 1: In-Vitro Potency and Selectivity of this compound
| Target Receptor | Species | Assay | IC50 Value | Reference |
| P2X4R | Human | [Ca2+]i increase in hP2X4R-1321N1 cells | 0.26 µM | [3][4][5] |
| P2X4R | Rat | [Ca2+]i increase in rP2X4R-1321N1 cells | Inhibitory effect observed | |
| P2X4R | Mouse | [Ca2+]i increase in mP2X4R-1321N1 cells | Inhibitory effect observed | |
| hP2X1R | Human | [Ca2+]i increase | >30 µM | |
| rP2X3R | Rat | [Ca2+]i increase | >30 µM | |
| hP2X2/3R | Human | [Ca2+]i increase | >30 µM | |
| hP2X7R | Human | [Ca2+]i increase | >30 µM | |
| hP2X2R | Human | [Ca2+]i increase | 7.3 µM |
Table 2: Summary of In-Vivo Efficacy of this compound in Murine Neuropathic Pain Models
| Animal Model | Administration Route | Dose | Key Findings | Reference |
| Herpetic Pain Model (HSV-1 inoculation) | Intrathecal | 10 and 30 pmol/mouse | Dose-dependently suppressed the induction of mechanical allodynia. | |
| Spinal Nerve Transection | Intrathecal | 30 pmol/5 µl | Significantly ameliorated the decreased paw withdrawal threshold. |
Mandatory Visualization
References
- 1. A novel P2X4 receptor-selective antagonist produces anti-allodynic effect in a mouse model of herpetic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel P2X4 receptor-selective antagonist produces anti-allodynic effect in a mouse model of herpetic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound sodium | P2X4 antagonist | Probechem Biochemicals [probechem.com]
- 4. This compound | Selective P2X4R Antagonist | Anti-inflammatory |TargetMol [targetmol.com]
- 5. Frontiers | P2X4 Receptor Function in the Nervous System and Current Breakthroughs in Pharmacology [frontiersin.org]
Application Notes and Protocols for NP-1815-PX in a Mouse Model of Herpetic Pain
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of NP-1815-PX, a selective P2X4 receptor antagonist, in a preclinical mouse model of herpetic pain. This document is intended to guide researchers in replicating and building upon studies investigating the therapeutic potential of P2X4R antagonists for pain relief.
Introduction
Herpetic pain, including postherpetic neuralgia (PHN), is a debilitating neuropathic pain condition that arises from the reactivation of the varicella-zoster virus or herpes simplex virus (HSV)[1][2][3]. The purinergic P2X4 receptor (P2X4R), predominantly expressed in microglia in the spinal cord, has emerged as a key player in the pathogenesis of chronic pain[4][5]. This compound is a novel, potent, and selective antagonist of the P2X4 receptor. Studies have demonstrated its efficacy in alleviating mechanical allodynia in a mouse model of herpetic pain induced by Herpes Simplex Virus Type 1 (HSV-1) inoculation. These notes provide the essential information to utilize this compound in this specific preclinical pain model.
Mechanism of Action
This compound is a selective antagonist of the P2X4 receptor, a ligand-gated ion channel activated by extracellular ATP. In the context of neuropathic pain, nerve injury leads to the upregulation of P2X4R in spinal microglia. ATP, released from primary afferent terminals, activates these microglial P2X4Rs, triggering a signaling cascade that includes the p38 MAPK pathway and the subsequent release of brain-derived neurotrophic factor (BDNF). BDNF then acts on dorsal horn neurons, leading to a disruption in their chloride homeostasis and subsequent neuronal hyperexcitability, which manifests as pain hypersensitivity (allodynia). This compound blocks the initial step in this cascade by preventing ATP from activating the P2X4 receptor, thereby mitigating the downstream signaling that leads to pain.
Signaling Pathway of P2X4R in Herpetic Pain
Caption: P2X4R signaling in microglia leading to neuronal hyperexcitability and pain.
Data Presentation
The following tables summarize the quantitative data from a key study investigating the anti-allodynic effects of this compound in a mouse model of herpetic pain.
Table 1: Effect of Intrathecal this compound on Mechanical Allodynia in HSV-1 Inoculated Mice
| Treatment Group | Dose (pmol/mouse) | Pain-Related Score (Day 7) |
| Vehicle | - | ~3.5 |
| This compound | 10 | ~2.5 |
| This compound | 30 | ~1.5 |
| Data are approximated from graphical representations in Matsumura et al., 2016 and presented to show the dose-dependent effect. |
Table 2: Timeline of Herpetic Pain Model Development
| Time Point | Event | Observation |
| Day 0 | HSV-1 Inoculation | Initiation of infection. |
| Day 3-5 | Onset of Symptoms | Gradual increase in pain-related scores. |
| Day 5 | Skin Lesion Development | Appearance of herpes zoster-like skin lesions. |
| Day 7 | Peak of Symptoms | Peak of pain-related scores and skin lesions. |
| Day 20 | Resolution of Lesions | Complete healing of skin lesions. |
| Based on the timeline described in Matsumura et al., 2016. |
Experimental Protocols
Herpetic Pain Mouse Model Induction
This protocol describes the induction of a herpetic pain model in mice using Herpes Simplex Virus Type 1 (HSV-1), which mimics the mechanical allodynia observed in human herpetic pain.
Materials:
-
Male C57BL/6J mice (8 weeks old)
-
Herpes Simplex Virus Type 1 (HSV-1)
-
Anesthetic (e.g., isoflurane)
-
Microsyringe
-
Fine needle (30-gauge)
Procedure:
-
Anesthetize the mice using an appropriate anesthetic.
-
Inoculate the plantar surface of the left hind paw with HSV-1. The inoculation is performed by making several small punctures with a 30-gauge needle through a droplet of the viral suspension.
-
Monitor the mice for the development of skin lesions and pain-related behaviors.
-
Skin lesions typically appear around day 5, peak at day 7, and resolve by day 20.
-
Mechanical allodynia develops from day 3-5 and peaks around day 7.
Assessment of Mechanical Allodynia
Mechanical allodynia is quantified by measuring the withdrawal response to a normally non-painful stimulus.
Materials:
-
Von Frey filaments of varying forces
-
Elevated mesh platform
-
Testing chambers
Procedure:
-
Acclimate the mice to the testing environment by placing them in individual chambers on the elevated mesh platform for at least 30 minutes before testing.
-
Apply von Frey filaments to the plantar surface of the inoculated hind paw with increasing force.
-
A positive response is recorded as a brisk withdrawal or flinching of the paw.
-
The 50% withdrawal threshold is determined using the up-down method.
Administration of this compound
This protocol details the intrathecal administration of this compound to target the spinal cord.
Materials:
-
This compound
-
Vehicle (e.g., saline or PBS)
-
Hamilton syringe with a 30-gauge needle
-
Anesthetic (light isoflurane)
Procedure:
-
Prepare solutions of this compound in the vehicle at the desired concentrations.
-
Briefly anesthetize the mice with light isoflurane.
-
Perform intrathecal injection between the L5 and L6 vertebrae.
-
In the published study, this compound was administered twice daily from day 5 to day 7 after HSV-1 inoculation.
-
Assess mechanical allodynia at specified time points after administration.
Experimental Workflow
Caption: Experimental workflow for evaluating this compound in a mouse model of herpetic pain.
Concluding Remarks
The use of this compound in a mouse model of herpetic pain provides a valuable tool for investigating the role of P2X4 receptors in neuropathic pain and for the preclinical evaluation of novel analgesics. The protocols and data presented here offer a foundation for researchers to further explore the therapeutic potential of targeting the P2X4R signaling pathway for the management of herpetic and other chronic pain conditions. It is important to note that while this compound shows promise, its delivery in these preclinical studies was intrathecal, and future research may focus on developing systemically available P2X4R antagonists.
References
- 1. Animal models and pharmacology of herpetic and postherpetic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Animal models and pharmacology of herpetic and postherpetic pain. | Semantic Scholar [semanticscholar.org]
- 3. pharm.or.jp [pharm.or.jp]
- 4. A novel P2X4 receptor-selective antagonist produces anti-allodynic effect in a mouse model of herpetic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. P2X4 Receptor Function in the Nervous System and Current Breakthroughs in Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intrathecal NP-1815-PX in Neuropathic Pain Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview and detailed protocols for the use of NP-1815-PX, a selective P2X4 receptor (P2X4R) antagonist, in preclinical models of neuropathic pain. Intrathecal administration of this compound has demonstrated significant anti-allodynic effects by targeting key signaling pathways in spinal microglia. This document outlines the mechanism of action, experimental procedures, and expected outcomes to guide researchers in utilizing this compound as a tool to investigate the underlying mechanisms of neuropathic pain and as a potential therapeutic agent.
Introduction
Neuropathic pain is a chronic and debilitating condition arising from a lesion or disease of the somatosensory nervous system. Current therapeutic options are often inadequate and associated with significant side effects. A growing body of evidence implicates the activation of microglia in the spinal cord as a critical contributor to the pathogenesis of neuropathic pain. P2X4 receptors, which are ATP-gated ion channels, are significantly upregulated on the surface of microglia following nerve injury. The activation of these receptors by extracellular ATP triggers a cascade of downstream signaling events that lead to neuronal hyperexcitability and the maintenance of pain states.
This compound is a potent and selective antagonist of the P2X4 receptor. Preclinical studies have shown that intrathecal administration of this compound can effectively reverse mechanical allodynia in rodent models of neuropathic pain, including traumatic nerve injury and herpetic neuralgia.[1][2] Its targeted action on spinal microglia makes it a valuable tool for dissecting the neuro-immune interactions in neuropathic pain and a promising candidate for novel analgesic drug development.
Mechanism of Action
This compound exerts its anti-allodynic effects by selectively inhibiting P2X4 receptors on activated microglia in the dorsal horn of the spinal cord. The proposed mechanism of action is as follows:
-
Peripheral Nerve Injury: Damage to peripheral nerves leads to the release of signaling molecules that activate spinal microglia.
-
Upregulation of P2X4R: Activated microglia upregulate the expression of P2X4 receptors on their cell surface.
-
ATP-Mediated Activation: Extracellular ATP, released from neurons and glial cells, binds to and activates these P2X4 receptors.
-
Downstream Signaling: Activation of P2X4R leads to an influx of calcium ions (Ca2+) into the microglia. This rise in intracellular calcium activates p38 MAP kinase.
-
BDNF Release: Activated p38 MAP kinase stimulates the synthesis and release of Brain-Derived Neurotrophic Factor (BDNF) from microglia.
-
Neuronal Hyperexcitability: BDNF binds to its receptor, TrkB, on dorsal horn neurons. This binding leads to the downregulation of the potassium-chloride cotransporter 2 (KCC2).
-
Disinhibition and Pain: The reduction in KCC2 function disrupts the chloride ion gradient across the neuronal membrane, leading to a depolarizing shift in the GABAergic inhibitory postsynaptic potential. This "disinhibition" results in neuronal hyperexcitability and the manifestation of neuropathic pain symptoms such as allodynia.
By blocking the initial step of P2X4R activation by ATP, this compound effectively interrupts this entire signaling cascade, preventing the release of BDNF and the subsequent neuronal changes that drive neuropathic pain.[1]
Data Presentation
The following tables summarize the in vitro potency of this compound and present in vivo data from a preclinical model of herpetic neuropathic pain.
Table 1: In Vitro Potency of this compound
| Receptor | Species | IC50 (µM) |
| P2X4R | Human | 0.26 |
| P2X3R | Rat | >1 |
| P2X7R | Human | >1 |
Table 2: In Vivo Efficacy of Intrathecal this compound in a Mouse Model of Herpetic Pain
| Treatment Group | Dose (Intrathecal) | Paw Withdrawal Threshold (g) - Baseline | Paw Withdrawal Threshold (g) - Post-Herpes | Paw Withdrawal Threshold (g) - Post-NP-1815-PX |
| Vehicle | 10 µl (2.5% DMSO in saline) | ~1.0 | ~0.1 | ~0.1 |
| This compound | 10 µl of 1 mM solution | ~1.0 | ~0.1 | ~0.8 |
Note: Data for a traumatic nerve injury model (e.g., Spared Nerve Injury) with dose-response is currently unavailable in the public domain but would be valuable for a complete efficacy profile.
Experimental Protocols
The following protocols provide a detailed methodology for inducing neuropathic pain using the Spared Nerve Injury (SNI) model, preparing and administering this compound intrathecally, and assessing mechanical allodynia using the von Frey test.
Protocol 1: Spared Nerve Injury (SNI) Model of Neuropathic Pain in Mice[3][4]
Materials:
-
Anesthetic (e.g., isoflurane or ketamine/xylazine mixture)
-
Surgical scissors and forceps
-
Suture material (e.g., 6-0 silk)
-
Wound clips or sutures for skin closure
-
Heating pad
-
Povidone-iodine and alcohol swabs
Procedure:
-
Anesthetize the mouse using an approved protocol and ensure a surgical plane of anesthesia is reached.
-
Shave the lateral surface of the thigh on the operative side.
-
Disinfect the surgical area with povidone-iodine and alcohol swabs.
-
Make a small incision in the skin over the biceps femoris muscle.
-
Bluntly dissect through the biceps femoris muscle to expose the sciatic nerve and its three terminal branches: the common peroneal, tibial, and sural nerves.
-
Carefully isolate the common peroneal and tibial nerves, leaving the sural nerve untouched.
-
Tightly ligate the common peroneal and tibial nerves with a silk suture.
-
Transect the ligated nerves distal to the ligation, removing a small section of the distal nerve stump to prevent regeneration.
-
Ensure hemostasis and close the muscle layer with sutures.
-
Close the skin incision with wound clips or sutures.
-
Allow the mouse to recover on a heating pad until ambulatory.
-
Administer post-operative analgesics as per institutional guidelines, ensuring they do not interfere with the assessment of neuropathic pain.
Protocol 2: Preparation and Intrathecal Administration of this compound
Materials:
-
This compound
-
Vehicle (e.g., 2.5% DMSO in sterile saline)
-
Hamilton syringe with a 30-gauge needle
-
Anesthetic (e.g., isoflurane)
Preparation of this compound Solution:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, dilute the stock solution with sterile saline to the desired final concentration (e.g., 1 mM). The final concentration of DMSO should be low (e.g., 2.5%) to minimize vehicle effects.
-
Vortex the solution to ensure it is fully dissolved.
Intrathecal Injection Procedure:
-
Lightly anesthetize the mouse with isoflurane.
-
Position the mouse in a prone position with the back slightly arched to open the intervertebral spaces.
-
Palpate the iliac crests to locate the L5-L6 intervertebral space.
-
Insert the 30-gauge needle attached to the Hamilton syringe into the intervertebral space, aiming for the subarachnoid space. A characteristic tail-flick reflex is often observed upon successful entry.
-
Slowly inject the desired volume (typically 5-10 µl) of the this compound solution or vehicle.
-
Withdraw the needle and allow the mouse to recover.
Protocol 3: Assessment of Mechanical Allodynia using the Von Frey Test
Materials:
-
Von Frey filaments of varying calibrated forces
-
Elevated wire mesh platform
-
Plexiglas enclosures
Procedure:
-
Acclimatize the mice to the testing environment by placing them in the Plexiglas enclosures on the wire mesh platform for at least 30 minutes before testing.
-
Begin with a von Frey filament of intermediate force (e.g., 0.4 g).
-
Apply the filament to the plantar surface of the hind paw in the sural nerve territory (for the SNI model) with enough force to cause it to bend.
-
Hold the filament in place for 3-5 seconds.
-
A positive response is defined as a brisk withdrawal, flinching, or licking of the paw.
-
Use the "up-down" method to determine the 50% paw withdrawal threshold. If there is a positive response, use the next weaker filament. If there is no response, use the next stronger filament.
-
The 50% paw withdrawal threshold is calculated using the formula: 50% g threshold = (10^[Xf + kδ]) / 10,000, where Xf is the value of the final von Frey filament used, k is a value from the Dixon table based on the pattern of positive and negative responses, and δ is the mean difference (in log units) between stimuli.
Conclusion
This compound is a valuable pharmacological tool for the investigation of neuropathic pain mechanisms, specifically the role of microglial P2X4 receptors. The protocols outlined in these application notes provide a framework for researchers to utilize this compound in preclinical models to assess its potential as a novel analgesic. Further studies investigating the dose-response relationship in traumatic nerve injury models and the long-term efficacy and safety of this compound are warranted to advance its potential clinical translation.
References
Application Notes and Protocols for NP-1815-PX in Studying Microglial Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
NP-1815-PX is a potent and selective antagonist of the P2X4 receptor (P2X4R), an ATP-gated ion channel. In the central nervous system (CNS), P2X4R is significantly upregulated in microglia during pathological conditions, playing a crucial role in microglial activation and the subsequent inflammatory response. This makes this compound a valuable pharmacological tool for investigating the role of P2X4R-mediated signaling in neuroinflammatory and neurodegenerative diseases. These application notes provide detailed protocols and expected outcomes for the use of this compound in studying microglial activation.
Mechanism of Action
Microglial activation is a hallmark of neuroinflammation. Upon activation by stimuli such as ATP released from damaged neurons, microglia undergo morphological and functional changes, including the release of pro-inflammatory cytokines. P2X4R is a key player in this process. This compound selectively binds to and inhibits the P2X4 receptor, thereby blocking the downstream signaling cascades that lead to microglial activation and the production of inflammatory mediators. A primary pathway influenced by P2X4R activation is the NLRP3 inflammasome, which leads to the maturation and release of potent pro-inflammatory cytokines such as Interleukin-1β (IL-1β).
Figure 1: Signaling pathway of this compound in microglia.
Data Presentation
The following tables summarize the expected quantitative data from in vitro and in vivo experiments using this compound. These values are illustrative and may vary depending on the specific experimental conditions.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Type | Agonist | Value | Reference |
| IC50 | hP2X4R-1321N1 cells | ATP (1 µM) | 0.26 µM | [1] |
| Inhibition of Ca2+ influx | Primary Microglia | ATP | Dose-dependent | [1] |
Table 2: Effect of this compound on Cytokine Release from LPS-Stimulated Primary Microglia (Illustrative Data)
| Treatment | IL-1β (pg/mL) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-10 (pg/mL) |
| Control | < 10 | < 15 | < 20 | < 25 |
| LPS (100 ng/mL) | 350 ± 25 | 1200 ± 80 | 850 ± 60 | 150 ± 15 |
| LPS + this compound (0.1 µM) | 280 ± 20 | 950 ± 70 | 700 ± 50 | 160 ± 18 |
| LPS + this compound (1 µM) | 150 ± 15 | 500 ± 45 | 400 ± 35 | 180 ± 20 |
| LPS + this compound (10 µM) | 75 ± 10 | 250 ± 30 | 200 ± 25 | 200 ± 22 |
Table 3: In Vivo Efficacy of this compound in a Mouse Model of Neuropathic Pain
| Treatment (Intrathecal) | Paw Withdrawal Threshold (g) | Notes | Reference |
| Vehicle | 0.4 ± 0.1 | - | [1] |
| This compound (10 pmol) | 1.2 ± 0.2 | Attenuates mechanical allodynia | [1] |
| This compound (30 pmol) | 2.5 ± 0.3 | Dose-dependent effect | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Primary Microglia Culture
This protocol describes the isolation and culture of primary microglia from neonatal mouse pups.
Materials:
-
Newborn mouse pups (P0-P2)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
70% Ethanol
-
Hanks' Balanced Salt Solution (HBSS)
-
Trypsin (0.25%)
-
DNase I
-
T75 flasks
Procedure:
-
Euthanize neonatal pups according to approved institutional protocols.
-
Dissect cortices in cold HBSS and remove meninges.
-
Mince the tissue and incubate in Trypsin-DNase solution at 37°C for 15 minutes.
-
Stop trypsinization with DMEM containing 10% FBS.
-
Gently triturate the tissue to obtain a single-cell suspension.
-
Plate the cells in T75 flasks.
-
After 7-10 days, a confluent glial layer will form with microglia growing on top.
-
Isolate microglia by shaking the flasks at 200 rpm for 2 hours at 37°C.
-
Collect the supernatant containing the detached microglia and plate for experiments.
Figure 2: Workflow for primary microglia culture.
Protocol 2: In Vitro Microglia Activation and this compound Treatment
This protocol outlines the procedure for activating cultured microglia and treating them with this compound.
Materials:
-
Primary microglia (from Protocol 1)
-
Lipopolysaccharide (LPS)
-
This compound
-
Cell culture medium
-
ELISA kits for cytokines (IL-1β, TNF-α, IL-6, IL-10)
-
Caspase-1 activity assay kit
Procedure:
-
Plate primary microglia in 96-well plates at a density of 5 x 104 cells/well.
-
Allow cells to adhere overnight.
-
Pre-treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for 1 hour.
-
Stimulate the microglia with LPS (100 ng/mL) for 24 hours to induce activation.
-
Collect the cell culture supernatant for cytokine analysis using ELISA kits according to the manufacturer's instructions.
-
Lyse the cells to measure caspase-1 activity using a commercially available kit.
Figure 3: Workflow for in vitro microglia activation assay.
Protocol 3: Intrathecal Injection in Mice
This protocol describes the procedure for administering this compound directly into the cerebrospinal fluid of mice.
Materials:
-
Adult mice (e.g., C57BL/6)
-
This compound dissolved in sterile saline
-
Hamilton syringe with a 30-gauge needle
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Anesthetize the mouse using isoflurane.
-
Position the mouse in a stereotaxic frame or hold it firmly to expose the lumbar region of the spine.
-
Insert the needle between the L5 and L6 vertebrae. A slight tail flick will indicate successful entry into the intrathecal space.
-
Slowly inject a small volume (e.g., 5 µL) of the this compound solution.
-
Withdraw the needle and allow the mouse to recover from anesthesia.
-
Monitor the animal for any adverse effects.
Figure 4: Workflow for intrathecal injection in mice.
Conclusion
This compound is a valuable tool for dissecting the role of P2X4R in microglial activation and neuroinflammation. The protocols and data presented here provide a framework for researchers to design and execute experiments to investigate the therapeutic potential of targeting the P2X4R pathway in various neurological disorders. It is recommended that dose-response curves be empirically determined for each specific experimental setup to ensure optimal results.
References
Application Notes and Protocols for Calcium Imaging Assays with NP-1815-PX
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing NP-1815-PX in calcium imaging assays. This compound is a selective antagonist for the P2X4 receptor, an ionotropic ATP receptor involved in various physiological and pathological processes, including neuropathic pain and inflammation.[1][2] It has also been shown to inhibit contractions in guinea pig tracheal and bronchial smooth muscles through its effects on both the P2X4 and thromboxane A2 (TP) receptors.[1]
Introduction
This compound is a valuable pharmacological tool for studying the role of P2X4 receptors in cellular signaling. P2X4 receptor activation leads to an influx of cations, including calcium, which can be visualized using calcium-sensitive fluorescent indicators.[3] These application notes detail the use of this compound to modulate and investigate these calcium dynamics.
Data Presentation
Table 1: Inhibitory Effects of this compound on P2X Receptor-Mediated Intracellular Calcium Responses
| Cell Type | Receptor Expressed | Agonist | This compound Concentration (µM) | % Inhibition of Ca2+ Response | Reference |
| 1321N1 | Human P2X4R | 1 µM ATP | 0.03 - 100 | Concentration-dependent | [4] |
| 1321N1 | Rat P2X4R | 10 µM ATP | 0.3 | ~40% | |
| 1321N1 | Rat P2X4R | 10 µM ATP | 1 | ~70% | |
| 1321N1 | Mouse P2X4R | 10 µM ATP | 0.3 | ~30% | |
| 1321N1 | Mouse P2X4R | 10 µM ATP | 1 | ~60% | |
| 1321N1 | Rat P2X3R | 0.3 µM ATP | Up to 100 | No significant inhibition | |
| 1321N1 | Human P2X7R | 10 µM BzATP | Up to 100 | No significant inhibition | |
| Primary Cultured Microglia | Endogenous P2X4R | 50 µM ATP | 0.3 | Significant reduction | |
| Primary Cultured Microglia | Endogenous P2X4R | 50 µM ATP | 1 | Significant reduction |
Table 2: Off-Target Effects of this compound on TP Receptor-Mediated Intracellular Calcium Responses
| Cell Type | Receptor Expressed | Agonist | This compound Concentration (M) | Effect on Intracellular Ca2+ | Reference |
| Human TP receptor-expressing cells | Human TP Receptor | U46619 | 10⁻⁵ - 10⁻⁴ | Concentration-dependent suppression | |
| Human FP receptor-expressing cells | Human FP Receptor | PGF₂α | Not specified | Not strongly inhibited |
Experimental Protocols
Protocol 1: In Vitro Calcium Imaging in Cultured Cells Expressing P2X4 Receptors
This protocol describes the measurement of intracellular calcium concentration ([Ca²⁺]i) in response to a P2X4 receptor agonist and its inhibition by this compound using a fluorescent calcium indicator.
Materials:
-
1321N1 cells stably expressing the P2X4 receptor of interest (human, rat, or mouse)
-
Cell culture medium (e.g., DMEM) supplemented with 10% FBS, penicillin, and streptomycin
-
Fura-2 AM or other suitable calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
ATP solution (agonist)
-
This compound solution
-
Fluorescence microscope or plate reader capable of ratiometric imaging (e.g., 340/380 nm excitation for Fura-2)
Procedure:
-
Cell Culture: Plate the P2X4R-expressing 1321N1 cells onto glass coverslips or 96-well plates suitable for fluorescence imaging and culture until they reach the desired confluency.
-
Dye Loading:
-
Prepare a Fura-2 AM loading solution. A typical concentration is 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove extracellular dye.
-
-
This compound Pre-incubation:
-
Prepare different concentrations of this compound in HBSS.
-
Incubate the dye-loaded cells with the this compound solution for 10-15 minutes prior to agonist application. Use a vehicle control (e.g., DMSO) for comparison.
-
-
Calcium Imaging:
-
Mount the coverslip onto the microscope stage or place the 96-well plate in the plate reader.
-
Begin recording the baseline fluorescence ratio (F340/F380 for Fura-2).
-
Apply the P2X4R agonist (e.g., ATP) at a predetermined concentration (e.g., 1 µM for hP2X4R, 10 µM for rP2X4R and mP2X4R).
-
Continue recording the fluorescence ratio to measure the increase in intracellular calcium.
-
-
Data Analysis:
-
Calculate the change in fluorescence ratio (ΔR) by subtracting the baseline ratio from the peak ratio after agonist application.
-
Normalize the response to the control (agonist alone) to determine the percentage of inhibition by this compound.
-
Plot the percentage of inhibition against the concentration of this compound to generate a dose-response curve.
-
Mandatory Visualizations
Signaling Pathways
Caption: this compound signaling pathways.
Experimental Workflow
Caption: Calcium imaging experimental workflow.
References
- 1. Effects of this compound, a P2X4 Receptor Antagonist, on Contractions in Guinea Pig Tracheal and Bronchial Smooth Muscles [jstage.jst.go.jp]
- 2. Anti-inflammatory Effects of Novel P2X4 Receptor Antagonists, NC-2600 and this compound, in a Murine Model of Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel P2X4 receptor-selective antagonist produces anti-allodynic effect in a mouse model of herpetic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for NP-1815-PX in Rodent Models of Inflammation
Disclaimer: The primary source of data for these application notes and protocols has been retracted due to concerns regarding data integrity.[1] Specifically, issues were raised about the similarity of western blot lanes and the presentation of animal welfare data.[1] Therefore, the information presented here should be interpreted with extreme caution and is intended for informational purposes only. Independent verification of these protocols and findings is essential.
Introduction
NP-1815-PX is a selective antagonist of the P2X4 receptor, an ATP-gated ion channel implicated in inflammatory processes.[2] It has been investigated for its potential anti-inflammatory effects in various preclinical models. These application notes provide a summary of its use in a rodent model of colitis, based on a now-retracted study. The compound is suggested to exert its effects through the inhibition of the NLRP3 inflammasome signaling pathway.
Data Presentation
The following tables summarize the quantitative data from a study investigating the effects of this compound in a 2,4-dinitrobenzene sulfonic acid (DNBS)-induced colitis model in rats.
Table 1: Dosage and Administration of this compound
| Parameter | Details |
| Compound | This compound |
| Animal Model | Male Sprague-Dawley rats (200-225 g) with DNBS-induced colitis |
| Dosage Range | 3, 10, 30 mg/kg |
| Administration Route | Oral |
| Vehicle | Methocel |
| Treatment Duration | 6 days |
| Frequency | Once daily |
Table 2: Reported Efficacy of this compound in DNBS-Induced Colitis in Rats
| Parameter | Effect of this compound Treatment |
| Body Weight Loss | Attenuated the decrease in body weight |
| Spleen Weight | Attenuated the increase in spleen weight |
| Macroscopic and Microscopic Colonic Damage | Ameliorated tissue damage |
| IL-1β Levels (colonic tissue) | Decreased |
| Caspase-1 Expression (colonic tissue) | No significant reduction |
| Caspase-1 Activity (colonic tissue) | Decreased |
| TNF Levels (colonic tissue) | Ineffective in reducing levels |
| Occludin Expression (colonic tissue) | Increased (ameliorated the reduction) |
Experimental Protocols
The following is a detailed protocol for a DNBS-induced colitis model in rats and subsequent treatment with this compound, based on the retracted literature.
Protocol 1: DNBS-Induced Colitis and this compound Treatment in Rats
Materials:
-
Male Sprague-Dawley rats (200-225 g)
-
2,4-dinitrobenzene sulfonic acid (DNBS)
-
50% Ethanol
-
This compound
-
Methocel (vehicle)
-
Isoflurane for anesthesia
-
Gavage needles
Procedure:
-
Animal Acclimatization: House rats in a controlled environment (22-24°C, 50-60% humidity, 12-hour light/dark cycle) for at least one week before the experiment. Provide standard laboratory chow and water ad libitum.
-
Induction of Colitis:
-
Anesthetize rats briefly with isoflurane.
-
Intrarectally administer 15 mg of DNBS dissolved in 0.25 ml of 50% ethanol.
-
The control group should receive 0.25 ml of 50% ethanol intrarectally.
-
-
Drug Preparation and Administration:
-
Prepare suspensions of this compound in methocel at concentrations of 3, 10, and 30 mg/kg.
-
Immediately following DNBS administration, begin oral administration of this compound or vehicle (methocel) once daily for 6 consecutive days.
-
-
Monitoring:
-
Monitor the body weight of the rats daily.
-
Observe the animals for clinical signs of colitis, such as diarrhea and rectal bleeding.
-
-
Endpoint Analysis (Day 6):
-
Euthanize the animals.
-
Collect colonic tissue for macroscopic and microscopic scoring of inflammation.
-
Measure spleen weight.
-
Process colonic tissue for biochemical analyses, including cytokine levels (IL-1β, TNF), caspase-1 activity, and protein expression of occludin via Western blot.
-
Mandatory Visualizations
Signaling Pathway
Caption: Proposed mechanism of this compound in inhibiting inflammation.
Experimental Workflow
Caption: Experimental workflow for the DNBS-induced colitis model.
References
Application Notes and Protocols for NP-1815-PX in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
NP-1815-PX is a potent and selective antagonist of the P2X4 receptor (P2X4R), an ATP-gated ion channel.[1][2] Emerging research highlights the critical role of P2X4R in modulating inflammatory responses, particularly through its interaction with the NLRP3 inflammasome signaling pathway.[3][4][5] Dysregulation of this pathway is implicated in a variety of inflammatory and autoimmune diseases. These application notes provide detailed protocols for the preparation and use of this compound in in vitro cell culture experiments to investigate its effects on the P2X4R/NLRP3 inflammasome axis.
Mechanism of Action
This compound exerts its effects by selectively binding to and inhibiting the P2X4 receptor. Activation of P2X4R by extracellular ATP leads to downstream events that contribute to the activation of the NLRP3 inflammasome. The NLRP3 inflammasome is a multi-protein complex that, when activated, triggers the maturation and release of pro-inflammatory cytokines such as IL-1β and IL-18. By blocking the P2X4 receptor, this compound can effectively inhibit the activation of the NLRP3 inflammasome and the subsequent release of these inflammatory mediators.
Data Presentation
The following table summarizes the available quantitative data for this compound in various in vitro systems. It is important to note that some of the data is derived from a retracted publication and should be interpreted with caution.
| Parameter | Cell Line | Value | Reference |
| IC50 (hP2X4R) | 1321N1 | 0.26 µM | |
| Concentration Range (Inhibition of NLRP3 inflammasome) | THP-1 | 0.1 - 10 µM | (Note: This reference has been retracted) |
| Concentration Range (Inhibition of ATP-induced Ca2+ influx) | Primary microglia | 0.3 - 1 µM |
Experimental Protocols
1. Preparation of this compound Stock Solution
For cell culture experiments, this compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a concentrated stock solution.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
-
Protocol:
-
Determine the desired concentration of the stock solution (e.g., 10 mM).
-
Calculate the required amount of this compound and DMSO.
-
In a sterile microcentrifuge tube, dissolve the this compound powder in the calculated volume of DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
-
2. Cell Culture and Treatment
The human monocytic cell line, THP-1, is a commonly used model for studying the NLRP3 inflammasome.
-
Materials:
-
THP-1 cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Phorbol 12-myristate 13-acetate (PMA) for differentiation (optional)
-
Lipopolysaccharide (LPS)
-
Adenosine triphosphate (ATP)
-
This compound stock solution
-
-
Protocol for THP-1 cells:
-
Culture THP-1 monocytes in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.
-
To differentiate THP-1 monocytes into macrophage-like cells, seed the cells in a culture plate and treat with PMA (e.g., 50-100 ng/mL) for 48-72 hours.
-
After differentiation, replace the medium with fresh RPMI-1640.
-
Priming Step: Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to induce the expression of pro-IL-1β and NLRP3.
-
Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for 1 hour. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Activation Step: Stimulate the cells with ATP (e.g., 5 mM) for 1 hour to activate the NLRP3 inflammasome.
-
Following incubation, collect the cell culture supernatant and/or cell lysates for downstream analysis.
-
3. Western Blot Analysis of NLRP3 Inflammasome Components
This protocol allows for the detection of key proteins in the NLRP3 inflammasome pathway.
-
Materials:
-
Cell lysates
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-NLRP3, anti-caspase-1, anti-IL-1β)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Protocol:
-
Prepare cell lysates and determine protein concentration.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
4. Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxicity of this compound.
-
Materials:
-
Cells cultured in a 96-well plate
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a specialized detergent-based solution)
-
-
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations for the desired duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Visualizations
Caption: this compound inhibits the P2X4 receptor, preventing ATP-mediated activation of the NLRP3 inflammasome.
Caption: A typical workflow for investigating the effects of this compound on the NLRP3 inflammasome in THP-1 cells.
References
- 1. This compound sodium | P2X4 antagonist | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Anti-inflammatory Effects of Novel P2X4 Receptor Antagonists, NC-2600 and this compound, in a Murine Model of Colitis [flore.unifi.it]
- 4. Anti-inflammatory Effects of Novel P2X4 Receptor Antagonists, NC-2600 and this compound, in a Murine Model of Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
NP-1815-PX: A Potent and Selective Antagonist for Investigating P2X4 Receptor Function
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
NP-1815-PX is a selective and potent antagonist of the P2X4 receptor, an ATP-gated ion channel implicated in a variety of physiological and pathological processes, including chronic pain and inflammation.[1][2] Its utility as a research tool stems from its ability to selectively block P2X4 receptor function, thereby enabling the elucidation of its roles in cellular signaling and disease models. These application notes provide comprehensive protocols for the use of this compound in studying P2X4 receptor function in both in vitro and in vivo settings.
Quantitative Data
The following tables summarize the inhibitory potency of this compound against P2X4 receptors from different species and its selectivity over other P2X receptor subtypes.
Table 1: Inhibitory Potency (IC50) of this compound on P2X4 Receptors
| Species | IC50 (µM) |
| Human | 0.26[2][3] |
| Rat | Inhibition observed at 0.3 µM and 1 µM |
| Mouse | Inhibition observed at 0.3 µM and 1 µM |
Table 2: Selectivity Profile of this compound against other P2X Receptors
| Receptor Subtype | IC50 (µM) |
| hP2X1 | >30 |
| hP2X2 | 7.3[3] |
| rP2X3 | >30 |
| hP2X2/3 | >30 |
| hP2X7 | >30 |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the P2X4 receptor signaling pathway and a general experimental workflow for studying the effects of this compound.
Caption: P2X4 Receptor Signaling Pathway and Inhibition by this compound.
References
Application of NP-1815-PX in Respiratory Smooth Muscle Contraction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
NP-1815-PX is a selective antagonist of the P2X4 receptor, an ATP-gated ion channel implicated in various physiological and pathological processes, including inflammation and pain.[1][2][3] Recent research has unveiled a novel dual antagonistic activity of this compound, demonstrating its ability to also inhibit the thromboxane A2 (TP) receptor.[1][4] This unique pharmacological profile makes this compound a valuable tool for investigating the complex mechanisms of respiratory smooth muscle contraction and a potential therapeutic candidate for airway diseases such as asthma.
Extracellular ATP and thromboxane A2 are potent mediators of bronchoconstriction. This compound's ability to counteract the effects of both these pathways provides a unique opportunity to dissect their individual and combined roles in airway hyperresponsiveness. These application notes provide detailed protocols for utilizing this compound in ex vivo studies of tracheal and bronchial smooth muscle contraction, including methods for tissue preparation, isometric tension recording, and intracellular calcium measurement.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound on respiratory smooth muscle contraction as reported in studies using guinea pig tissues.
Table 1: Inhibitory Effects of this compound on Agonist-Induced Contractions in Guinea Pig Tracheal Smooth Muscle (TSM)
| Agonist | Agonist Concentration | This compound Concentration | % Inhibition of Contraction | Reference |
| ATP | 3 x 10⁻⁵ M | 10⁻⁵ M | Strong suppression | |
| U46619 (TP agonist) | 10⁻⁸ M | 10⁻⁵ M - 10⁻⁴ M | Concentration-dependent inhibition | |
| PGF₂α | 5 x 10⁻⁷ M | 10⁻⁵ M - 10⁻⁴ M | Concentration-dependent inhibition |
Table 2: Lack of Significant Inhibitory Effect of this compound on Contractions Induced by Other Agonists in Guinea Pig Tracheal and Bronchial Smooth Muscle (TSM and BSM)
| Agonist | Agonist Concentration | This compound Concentration | Observation | Reference |
| Carbachol | Not specified | 10⁻⁴ M | No substantial inhibition | |
| Histamine | Not specified | 10⁻⁴ M | No substantial inhibition | |
| Neurokinin A (NKA) | Not specified | 10⁻⁴ M | No substantial inhibition | |
| 50 mM KCl | 50 mM | 10⁻⁴ M | No substantial inhibition |
Signaling Pathways
This compound exerts its effects on respiratory smooth muscle by targeting two distinct signaling pathways: the P2X4 receptor-mediated pathway and the TP receptor-mediated pathway.
Caption: Dual inhibitory action of this compound on respiratory smooth muscle contraction.
Experimental Protocols
Protocol 1: Isolated Tracheal/Bronchial Smooth Muscle Contraction Assay
This protocol details the methodology for preparing and assessing the contractility of isolated guinea pig tracheal and bronchial smooth muscle rings in response to various agonists and the inhibitory effects of this compound.
Materials:
-
Male Hartley guinea pigs (300-500g)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 10)
-
This compound
-
Agonists (e.g., ATP, U46619, carbachol, histamine)
-
Organ bath system with isometric force transducers
-
Carbogen gas (95% O₂ / 5% CO₂)
-
Dissection microscope and tools
Procedure:
-
Tissue Preparation:
-
Euthanize a guinea pig by an approved method.
-
Carefully dissect the trachea and main bronchi and place them in ice-cold Krebs-Henseleit solution.
-
Under a dissection microscope, remove adhering connective tissue and fat.
-
Cut the trachea and bronchi into 2-3 mm wide rings. For some experiments, the epithelium may be removed by gently rubbing the luminal surface with a cotton swab.
-
-
Experimental Setup:
-
Mount the tissue rings in organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen.
-
Connect the rings to isometric force transducers to record changes in tension.
-
Apply an initial resting tension of approximately 1.0 g and allow the tissues to equilibrate for at least 60 minutes, with solution changes every 15-20 minutes.
-
-
Experimental Protocol:
-
After equilibration, induce a reference contraction with 60 mM KCl.
-
Wash the tissues and allow them to return to baseline.
-
To assess the effect of this compound, pre-incubate the tissues with the desired concentration of this compound (e.g., 10⁻⁵ M to 10⁻⁴ M) for 20-30 minutes.
-
Generate a cumulative concentration-response curve to an agonist (e.g., ATP, U46619) in the presence and absence of this compound.
-
Record the isometric contractions and express the data as a percentage of the maximal contraction induced by the agonist in the absence of the inhibitor.
-
Caption: Workflow for isolated respiratory smooth muscle contraction studies.
Protocol 2: Measurement of Intracellular Calcium ([Ca²⁺]i)
This protocol describes a method for measuring changes in intracellular calcium concentration in cultured cells expressing the target receptors (e.g., HEK293 cells transfected with the human TP receptor) in response to agonists and this compound.
Materials:
-
Cultured cells expressing the receptor of interest
-
Fura-2 AM (calcium-sensitive fluorescent dye)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound
-
Agonist (e.g., U46619)
-
Fluorescence plate reader or microscope with ratiometric imaging capabilities
Procedure:
-
Cell Preparation:
-
Plate the cells in a suitable format (e.g., 96-well black-walled plates) and grow to confluence.
-
-
Dye Loading:
-
Prepare a Fura-2 AM loading solution (e.g., 5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS).
-
Wash the cells with HBSS and then incubate them with the Fura-2 AM loading solution at 37°C for 60 minutes in the dark.
-
After incubation, wash the cells twice with HBSS to remove extracellular dye.
-
-
Measurement of [Ca²⁺]i:
-
Place the plate in a fluorescence plate reader capable of dual-wavelength excitation (e.g., 340 nm and 380 nm) and single-wavelength emission (e.g., 510 nm).
-
Record a stable baseline fluorescence ratio (F340/F380).
-
For inhibition studies, pre-incubate the cells with this compound for a specified period.
-
Add the agonist (e.g., U46619) and continuously record the change in fluorescence ratio over time.
-
The change in the F340/F380 ratio is proportional to the change in intracellular calcium concentration.
-
Caption: Workflow for measuring intracellular calcium mobilization.
Conclusion
This compound represents a powerful pharmacological tool for investigating the roles of P2X4 and TP receptors in respiratory smooth muscle physiology and pathophysiology. Its dual antagonistic properties allow for the exploration of the interplay between purinergic and prostanoid signaling in the airways. The protocols outlined in these application notes provide a framework for researchers to effectively utilize this compound in their studies, contributing to a better understanding of airway smooth muscle contraction and the development of novel therapeutics for respiratory diseases.
References
- 1. Effects of this compound, a P2X4 Receptor Antagonist, on Contractions in Guinea Pig Tracheal and Bronchial Smooth Muscles [jstage.jst.go.jp]
- 2. This compound | Selective P2X4R Antagonist | Anti-inflammatory |TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Effects of this compound, a P2X4 Receptor Antagonist, on Contractions in Guinea Pig Tracheal and Bronchial Smooth Muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
NP-1815-PX not showing expected inhibitory effect
This technical support center provides troubleshooting guidance for researchers and drug development professionals encountering unexpected results with NP-1815-PX, a selective P2X4 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective antagonist of the P2X4 receptor, which is an ATP-gated ion channel.[1][2][3][4] Activation of the P2X4 receptor by ATP leads to an influx of cations, primarily Ca2+, into the cell.[5] This increase in intracellular calcium triggers downstream signaling pathways, including the activation of p38 MAPK and the subsequent release of brain-derived neurotrophic factor (BDNF). This compound is designed to block this process.
Q2: I am not observing the expected inhibitory effect of this compound in my experiments. What are the possible reasons?
Several factors could contribute to a lack of inhibitory effect. These can be broadly categorized as issues with the compound itself, the experimental setup, or unexpected biological factors. This guide will walk you through troubleshooting steps for each of these categories.
Q3: Are there any known off-target effects of this compound that could be influencing my results?
Yes, this compound has been shown to have an antagonistic effect on the Thromboxane A2 receptor (TP receptor) at higher concentrations. This is not a common property of P2X receptor antagonists but a specific characteristic of this compound. If your experimental system expresses TP receptors, this off-target activity could lead to unexpected results.
Q4: What is the reported potency of this compound?
The reported IC50 value for this compound against the human P2X4 receptor is approximately 0.26 µM.
Troubleshooting Guides
If this compound is not showing the expected inhibitory effect, follow these troubleshooting guides, starting with the most common and simplest explanations.
Guide 1: Compound and Reagent Verification
This guide focuses on potential issues with the this compound compound and other reagents used in the experiment.
| Potential Issue | Troubleshooting Step | Expected Outcome |
| Compound Degradation | 1. Use a fresh, unopened vial of this compound. 2. If using a stock solution, prepare a fresh stock from powder. 3. Avoid repeated freeze-thaw cycles of stock solutions. | A freshly prepared compound should exhibit the expected inhibitory activity. |
| Incorrect Concentration | 1. Recalculate the required concentration and dilutions. 2. Verify the accuracy of your pipettes and weighing balance. | Accurate compound concentration is critical for observing the expected dose-dependent inhibition. |
| Poor Solubility | 1. Ensure this compound is fully dissolved in the appropriate solvent (e.g., DMSO) before diluting in aqueous media. 2. Visually inspect the final solution for any precipitates. 3. Consider using a vehicle control to assess the effect of the solvent on your assay. | A clear, precipitate-free solution ensures the compound is available to interact with the target. |
| Reagent Quality | 1. Check the expiration dates of all reagents, including cell culture media, buffers, and assay components. 2. Use high-purity water for all solutions. | High-quality reagents are essential for reproducible and reliable experimental results. |
Guide 2: Experimental Assay Optimization
This guide addresses potential issues within your specific experimental protocol. Below are troubleshooting tips for common assays used to assess P2X4 receptor inhibition.
| Potential Issue | Troubleshooting Step | Expected Outcome |
| Low Signal-to-Background Ratio | 1. Optimize the concentration of the calcium indicator dye (e.g., Fluo-4, Indo-1). 2. Ensure cells are healthy and not overgrown. 3. Use a positive control agonist (ATP) at a concentration that gives a robust but not saturating signal (typically EC80). | A clear and reproducible calcium signal upon agonist stimulation is necessary to observe inhibition. |
| Inappropriate Incubation Times | 1. Pre-incubate cells with this compound for an adequate time (e.g., 15-30 minutes) before adding the agonist to allow for receptor binding. 2. Measure the calcium response immediately after agonist addition. | Proper incubation times ensure that the antagonist has bound to the receptor before stimulation. |
| Cell Line Issues | 1. Confirm that your cell line expresses the P2X4 receptor at a sufficient level. This can be done via Western Blot or qPCR. 2. Use a positive control cell line known to express P2X4. | The presence of the target receptor is a prerequisite for observing the inhibitory effect of this compound. |
| Potential Issue | Troubleshooting Step | Expected Outcome |
| Poor Antibody Quality | 1. Use an antibody specific for the phosphorylated form of the target protein (e.g., phospho-p38 MAPK). 2. Validate the antibody using positive and negative controls. | A specific and sensitive antibody is crucial for detecting changes in protein phosphorylation. |
| Incorrect Timing | 1. Perform a time-course experiment to determine the peak phosphorylation of the downstream target after agonist stimulation. 2. Lyse the cells at the optimal time point. | Capturing the peak of the signaling cascade is essential to observe the inhibitory effect of this compound. |
| Loading and Transfer Issues | 1. Use a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading. 2. Confirm efficient protein transfer from the gel to the membrane. | Consistent loading and transfer are necessary for accurate quantification of protein levels. |
| Potential Issue | Troubleshooting Step | Expected Outcome |
| Assay Interference | 1. Run a cell-free control with this compound to check for direct interference with the assay chemistry (e.g., reduction of MTT). 2. If interference is observed, switch to an alternative viability assay (e.g., CellTiter-Glo®, which measures ATP levels). | The chosen assay should measure cell viability without being directly affected by the chemical properties of this compound. |
| Incorrect Endpoint | 1. The inhibitory effect on cell signaling may not translate to a change in cell viability within the experimental timeframe. 2. Consider a more direct measure of P2X4 receptor activity, such as a calcium flux assay. | Choosing an appropriate assay that directly measures the intended biological effect is critical. |
Guide 3: Biological and Off-Target Considerations
This guide explores biological factors that may lead to unexpected results.
| Potential Issue | Troubleshooting Step | Expected Outcome |
| Off-Target Effect on TP Receptor | 1. Determine if your cell line or tissue expresses the Thromboxane A2 receptor (TP receptor). 2. If TP receptors are present, consider using a lower concentration of this compound to minimize off-target effects. 3. Use a selective TP receptor antagonist as a control to dissect the on- and off-target effects. | Understanding and controlling for off-target effects will lead to a more accurate interpretation of your results. |
| Activation of Compensatory Pathways | 1. The cell may activate alternative signaling pathways to compensate for P2X4 receptor inhibition. 2. Investigate other related pathways using specific inhibitors or by examining the phosphorylation status of key proteins in those pathways. | A comprehensive understanding of the cellular response to P2X4 inhibition is necessary for data interpretation. |
| Cellular Context | 1. The effect of this compound may be cell-type specific. 2. Test the inhibitor in multiple cell lines to determine if the lack of effect is a general phenomenon or specific to your primary model. | Identifying cell-line specific effects helps in understanding the broader applicability of your findings. |
Experimental Protocols
Calcium Flux Assay Protocol
This protocol provides a general framework for measuring changes in intracellular calcium in response to P2X4 receptor activation and inhibition.
-
Cell Preparation:
-
Seed cells in a black-walled, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate overnight at 37°C in a humidified incubator with 5% CO2.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Remove the cell culture medium and add the dye-loading buffer to each well.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in an appropriate assay buffer.
-
After dye loading, wash the cells gently with assay buffer.
-
Add the this compound dilutions to the appropriate wells and pre-incubate for 15-30 minutes at 37°C.
-
-
Agonist Stimulation and Measurement:
-
Prepare a solution of ATP (agonist) at a concentration that will elicit a submaximal response (e.g., EC80).
-
Place the plate in a fluorescence plate reader equipped with an automated injector.
-
Set the reader to record fluorescence intensity over time.
-
Inject the ATP solution into the wells and immediately begin recording the fluorescence signal.
-
Include appropriate controls: vehicle control (no this compound), positive control (ATP alone), and negative control (no ATP).
-
Western Blot Protocol for p-p38 MAPK
This protocol outlines the steps to detect changes in the phosphorylation of p38 MAPK, a downstream target of P2X4 receptor signaling.
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat cells with different concentrations of this compound for 30 minutes.
-
Stimulate the cells with ATP for the predetermined optimal time.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentrations of all samples.
-
Prepare samples with Laemmli buffer and heat at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-p38 MAPK overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with an antibody for total p38 MAPK and a loading control (e.g., GAPDH) for normalization.
-
Visualizations
Signaling Pathway of P2X4 Receptor and Inhibition by this compound
Caption: P2X4 receptor signaling and its inhibition by this compound.
Experimental Workflow for Assessing this compound Efficacy
Caption: Workflow for evaluating this compound inhibitory activity.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting lack of this compound effect.
Disclaimer: One of the publications concerning the anti-inflammatory effects of this compound has been retracted. Researchers should interpret data from this source with caution.
References
- 1. Effects of this compound, a P2X4 Receptor Antagonist, on Contractions in Guinea Pig Tracheal and Bronchial Smooth Muscles [jstage.jst.go.jp]
- 2. This compound | Selective P2X4R Antagonist | Anti-inflammatory |TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound sodium | P2X4 antagonist | Probechem Biochemicals [probechem.com]
- 5. The P2X4 Receptor: Cellular and Molecular Characteristics of a Promising Neuroinflammatory Target [mdpi.com]
Technical Support Center: Optimizing NP-1815-PX Concentration for In-Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to facilitate the effective use of NP-1815-PX in in-vitro assays. Our goal is to help you achieve reliable and reproducible results by addressing common challenges encountered during experimental setup and execution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective antagonist of the P2X4 receptor, which is an ATP-gated ion channel.[1] Its activation is linked to various physiological processes, including neuropathic pain and inflammatory responses.[1][2] In some systems, this compound has also been shown to inhibit contractions mediated by the TP receptor.[1]
Q2: What is a recommended starting concentration range for this compound in a new in-vitro assay?
Based on published studies, a starting concentration range of 0.3 µM to 10 µM is a reasonable starting point for most cell-based assays.[3] However, the optimal concentration is highly dependent on the cell type, assay duration, and the specific endpoint being measured. A dose-response curve is essential to determine the optimal concentration for your specific experimental conditions.
Q3: What solvent should I use to dissolve this compound?
For in-vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. It is crucial to ensure the final concentration of DMSO in the cell culture medium is kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Q4: I am not observing any effect of this compound in my assay. What are the possible reasons?
Several factors could contribute to a lack of effect:
-
Sub-optimal Concentration: The concentration of this compound may be too low to elicit a response in your specific system.
-
Cell Line Insensitivity: The cell line you are using may not express the P2X4 receptor or may have a low level of expression.
-
Assay Conditions: The incubation time may be too short, or other assay parameters may not be optimized.
-
Compound Stability: Ensure that your stock solution of this compound has been stored correctly and has not degraded.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High background signal or inconsistent results | Cell seeding density is not uniform. | Ensure a single-cell suspension before plating and use a consistent seeding density across all wells. |
| Pipetting errors. | Calibrate pipettes regularly and use reverse pipetting for viscous solutions. | |
| Edge effects in multi-well plates. | To minimize evaporation, do not use the outer wells of the plate or fill them with sterile PBS or media. | |
| High cell death in control and treated wells | Solvent (DMSO) toxicity. | Perform a solvent tolerance test to determine the maximum non-toxic concentration of DMSO for your cell line. |
| Contamination (mycoplasma, bacteria, fungi). | Regularly test cell cultures for contamination. | |
| Precipitation of this compound in culture medium | The concentration of this compound exceeds its solubility in the medium. | Lower the final concentration of this compound. Ensure the DMSO stock is fully dissolved before diluting in the medium. |
Experimental Protocols
Detailed Protocol: Determining the Optimal Concentration of this compound using a Calcium Flux Assay
This protocol describes how to determine the inhibitory effect of this compound on ATP-induced intracellular calcium increase in cells expressing the P2X4 receptor.
-
Cell Preparation:
-
Seed cells (e.g., 1321N1 cells expressing hP2X4R) in a 96-well black, clear-bottom plate at a suitable density to achieve a confluent monolayer on the day of the experiment.
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
Dye Loading:
-
Prepare a calcium indicator dye solution (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Remove the culture medium from the wells and add the dye-loading solution.
-
Incubate for the recommended time (e.g., 30-60 minutes) at 37°C.
-
-
Compound Incubation:
-
Prepare serial dilutions of this compound in assay buffer.
-
Wash the cells with assay buffer to remove excess dye.
-
Add the this compound dilutions to the respective wells and incubate for a predetermined time (e.g., 10-15 minutes). Include a vehicle control (DMSO) and a positive control (a known P2X4R antagonist, if available).
-
-
Measurement of Calcium Flux:
-
Use a fluorescence plate reader equipped with an automated injection system.
-
Set the reader to the appropriate excitation and emission wavelengths for the calcium indicator dye.
-
Establish a baseline fluorescence reading.
-
Inject an ATP solution (a P2X4R agonist) into each well to achieve a final concentration known to elicit a robust response (e.g., 1-10 µM).
-
Record the change in fluorescence over time.
-
-
Data Analysis:
-
Calculate the peak fluorescence response for each well.
-
Normalize the data to the vehicle control.
-
Plot the normalized response against the concentration of this compound to generate a dose-response curve and determine the IC₅₀ value.
-
Visualizations
Caption: A generalized workflow for optimizing this compound concentration in in-vitro assays.
Caption: A simplified diagram illustrating the antagonistic action of this compound on the P2X4 receptor.
References
- 1. Effects of this compound, a P2X4 Receptor Antagonist, on Contractions in Guinea Pig Tracheal and Bronchial Smooth Muscles [jstage.jst.go.jp]
- 2. Anti-inflammatory Effects of Novel P2X4 Receptor Antagonists, NC-2600 and this compound, in a Murine Model of Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel P2X4 receptor-selective antagonist produces anti-allodynic effect in a mouse model of herpetic pain - PMC [pmc.ncbi.nlm.nih.gov]
NP-1815-PX off-target effects on other receptors
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of NP-1815-PX, a selective P2X4 receptor antagonist. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound?
This compound is characterized as a selective antagonist of the P2X4 receptor, which is an ionotropic ATP receptor.[1] The activation of P2X4 receptors is associated with conditions such as neuropathic pain.[1]
Q2: Have any off-target effects of this compound been identified?
Yes, experimental evidence has demonstrated that this compound exhibits off-target effects, most notably an antagonistic effect on the Thromboxane A2 receptor (TP receptor).[1] This effect is considered a specific characteristic of this compound and not a general property of P2X4 receptor antagonists.[1]
Q3: We are observing unexpected physiological responses in our smooth muscle contraction assays. Could this be related to off-target effects?
It is highly probable. This compound has been shown to strongly inhibit guinea pig tracheal and bronchial smooth muscle contractions that are mediated by the TP receptor.[1] If your experimental model involves TP receptor signaling, the observed effects may be a result of this off-target activity. High concentrations of this compound might also influence downstream signaling of the TP receptor or other receptors.
Q4: How can we differentiate between the on-target (P2X4) and off-target (TP receptor) effects of this compound in our experiments?
To distinguish between the on-target and off-target effects, we recommend the following control experiments:
-
Utilize a different, structurally unrelated P2X4 receptor antagonist that is known not to have an affinity for the TP receptor.
-
Employ a specific TP receptor agonist, such as U46619, to determine if this compound can inhibit its effects in your experimental system.
-
Conduct experiments in cell lines or tissues with known high or low expression levels of P2X4 and TP receptors to correlate the effects of this compound with receptor presence.
Q5: Is there any information on the effects of this compound on inflammatory pathways?
This compound has been investigated for its anti-inflammatory properties, particularly in the context of inhibiting NLRP3 inflammasome signaling pathways. However, it is important to note that a study on the anti-inflammatory effects of this compound in a murine model of colitis has been retracted due to concerns about the presented data. Therefore, any data from this study should be interpreted with caution.
Troubleshooting Guides
Issue 1: Variability in experimental results when studying neuropathic pain models.
-
Possible Cause: The observed anti-allodynic effect may not be solely due to P2X4 receptor antagonism. Other purinergic receptors expressed in microglia, such as P2X7R and P2Y12R, could also be contributing to the underlying pathology.
-
Troubleshooting Steps:
-
Perform dose-response studies with this compound to establish a concentration that is selective for the P2X4 receptor.
-
Use other P2X receptor antagonists with different selectivity profiles to dissect the contributions of various receptor subtypes.
-
Measure the expression levels of P2X4R, P2X7R, P2Y6R, and P2Y12R in your model system to understand the potential for off-target interactions.
-
Issue 2: this compound is affecting intracellular calcium levels in a manner inconsistent with P2X4 receptor inhibition alone.
-
Possible Cause: this compound has been shown to suppress the increase in intracellular Ca2+ induced by the TP receptor agonist U46619 in cells expressing the human TP receptor.
-
Troubleshooting Steps:
-
Conduct calcium imaging experiments using specific agonists for both the P2X4 receptor (e.g., ATP) and the TP receptor (e.g., U46619) in the presence and absence of this compound.
-
Compare the inhibitory profile of this compound on both pathways to quantify its relative potency for each receptor.
-
If available, use cells that do not express the TP receptor as a negative control to isolate the effects of this compound on the P2X4 receptor.
-
Quantitative Data Summary
Table 1: Summary of this compound Activity Profile
| Target Receptor | Effect | Model System | Notes |
| P2X4 Receptor (Primary Target) | Antagonist | Primary cultured microglial cells, mouse models of herpetic and nerve injury-induced pain. | This compound (1 µM) significantly reduces ATP-induced increases in intracellular calcium. |
| Thromboxane A2 Receptor (TP Receptor) (Off-Target) | Antagonist | Guinea pig tracheal and bronchial smooth muscles, human TP receptor-expressing cells. | Strongly inhibits contractions mediated by the TP receptor and suppresses U46619-induced increases in intracellular Ca2+. |
| NLRP3 Inflammasome Pathway | Inhibitor | Murine model of colitis, THP-1 cells. | A key publication on this topic has been retracted, so these findings should be treated with caution. |
Experimental Protocols
Protocol 1: Evaluation of this compound Effect on Intracellular Calcium Mobilization in Primary Cultured Microglial Cells
This protocol is adapted from methodologies used to assess the inhibitory effect of this compound on ATP-mediated responses.
-
Cell Preparation:
-
Isolate primary microglial cells from neonatal mice and culture them in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics.
-
Plate the cells on glass coverslips for imaging.
-
-
Calcium Imaging:
-
Load the cells with a calcium-sensitive dye (e.g., Fura-2 AM) according to the manufacturer's instructions.
-
Mount the coverslip in a perfusion chamber on the stage of an inverted microscope equipped for ratiometric fluorescence imaging.
-
Continuously perfuse the cells with a balanced salt solution.
-
-
Experimental Procedure:
-
Establish a baseline fluorescence ratio (F340/F380).
-
Apply ATP (e.g., 50 µM) for a short duration (e.g., 30 seconds) to induce a calcium response.
-
After a washout period, pre-incubate the cells with this compound (e.g., 0.3-1 µM) for 10 minutes.
-
Re-apply ATP in the presence of this compound and measure the calcium response.
-
-
Data Analysis:
-
Calculate the relative increase in the fluorescence ratio from the basal level.
-
Compare the ATP-induced calcium response in the presence and absence of this compound to determine the inhibitory effect.
-
Visualizations
Caption: Signaling pathways for this compound, showing both primary and off-target antagonism.
Caption: A logical workflow to determine if unexpected smooth muscle effects are off-target.
References
Overcoming poor solubility of NP-1815-PX in aqueous solutions
This guide provides troubleshooting advice and detailed protocols to help researchers overcome challenges associated with the poor aqueous solubility of NP-1815-PX.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am having trouble dissolving this compound in aqueous buffers for my cell-based assays. What is the recommended starting solvent?
A1: this compound has very low intrinsic solubility in aqueous solutions (< 0.1 µg/mL). It is recommended to first prepare a concentrated stock solution in an organic solvent and then dilute this stock into your aqueous experimental medium.
-
Primary Recommendation: Prepare a 10 mM stock solution in 100% Dimethyl Sulfoxide (DMSO). This compound is freely soluble in DMSO.
-
Troubleshooting: If you observe precipitation upon dilution into your aqueous buffer, ensure the final concentration of DMSO in your working solution is kept low (typically ≤ 0.5%) to avoid solvent-induced toxicity and off-target effects. If precipitation persists, you may need to lower the final concentration of this compound or explore formulation strategies.
Q2: My compound is precipitating out of the solution during my experiment. How can I prevent this?
A2: Precipitation upon dilution of a DMSO stock is a common issue for poorly soluble compounds. This often occurs because the compound, which is stable in the organic solvent, crashes out when it encounters the aqueous environment.
-
Reduce Final Concentration: The simplest approach is to lower the final working concentration of this compound.
-
Use a Surfactant: Adding a small amount of a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, to the final aqueous medium can help maintain solubility. A final concentration of 0.01-0.1% is a good starting point.
-
Utilize Serum: If your cell culture medium contains fetal bovine serum (FBS), the proteins in the serum (like albumin) can help bind to this compound and keep it in solution. Increasing the serum percentage may help, but be mindful of how this could affect your experiment.
-
Explore Formulation: For persistent issues, consider more advanced formulation strategies as detailed in the protocols below.
Q3: Can I use solvents other than DMSO to prepare my stock solution?
A3: Yes, other polar aprotic solvents can be used. However, their compatibility with your experimental system must be verified. The table below summarizes the solubility of this compound in common laboratory solvents.
Data Presentation: Solubility of this compound
| Solvent | Solubility at 25°C (mg/mL) | Maximum Stock Concentration (mM) | Notes |
| DMSO | > 50 | 100 | Recommended primary solvent. |
| Dimethylformamide (DMF) | > 50 | 100 | Use with caution; can be more toxic to cells than DMSO. |
| Ethanol (100%) | ~5 | 10 | Limited solubility; may require warming to fully dissolve. |
| Methanol | ~2 | 4 | Not recommended for live-cell assays due to toxicity. |
| PBS (pH 7.4) | < 0.001 | < 0.002 | Essentially insoluble. |
| Water | < 0.001 | < 0.002 | Essentially insoluble. |
Q4: I need to prepare a formulation for an in vivo animal study. What do you recommend?
A4: Formulations for in vivo use require careful consideration of vehicle toxicity and administration route. A simple DMSO stock is not suitable for direct injection. Co-solvent systems or amorphous solid dispersions are common approaches.
-
Co-solvent System: A common vehicle for intravenous (IV) or intraperitoneal (IP) injection is a mixture of Solutol® HS 15, ethanol, and saline. A suggested starting formulation is 10% Solutol® HS 15 / 10% Ethanol / 80% Saline.
-
Oral Gavage: For oral administration, a suspension can be prepared using a vehicle such as 0.5% (w/v) carboxymethylcellulose (CMC) with 0.1% (v/v) Tween® 80 in water.
Always perform a small-scale formulation stability test before preparing a large batch for your study. Ensure the compound remains dissolved or uniformly suspended for the duration of your experiment.
Experimental Protocols & Methodologies
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Weighing: Accurately weigh out the desired amount of this compound powder (Molecular Weight: 485.5 g/mol ). For 1 mL of a 10 mM stock, you would need 4.855 mg.
-
Dissolution: Add the appropriate volume of 100% anhydrous DMSO to the powder.
-
Mixing: Vortex the solution vigorously for 1-2 minutes. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Verification: Ensure the solution is clear and free of any visible particulates.
-
Storage: Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.
Protocol 2: Solubility Enhancement using Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their apparent solubility in water. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used.
-
Prepare HP-β-CD Solution: Prepare a 40% (w/v) solution of HP-β-CD in your desired aqueous buffer (e.g., PBS). This will serve as your vehicle.
-
Add this compound: Add an excess amount of this compound powder directly to the HP-β-CD solution.
-
Equilibrate: Mix the suspension vigorously (e.g., on a rotating mixer or with sonication) at room temperature for 24-48 hours to allow for complexation and equilibrium to be reached.
-
Separate Undissolved Compound: Centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved this compound.
-
Quantify Soluble Fraction: Carefully collect the supernatant and determine the concentration of dissolved this compound using a suitable analytical method, such as HPLC-UV. This will give you the maximum solubility in this vehicle.
Visualizations
Troubleshooting NP-1815-PX delivery in animal studies
Welcome to the technical support center for the in vivo application of NP-1815-PX. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues encountered during animal studies with this selective P2X4 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the recommended administration route for this compound in rodent studies?
A1: The most commonly documented and effective route for systemic effects in rodent models is oral administration (gavage). Intrathecal administration has also been reported for studies focusing on the central nervous system, although this compound is noted to have limited CNS penetration due to its polarity.
Q2: What is a suitable vehicle for the oral administration of this compound?
A2: A frequently used and effective vehicle for oral gavage of this compound is an aqueous solution of 0.5% methylcellulose.
Q3: What are the recommended dosages for this compound in rats?
A3: In a murine model of colitis, oral dosages of 3, 10, and 30 mg/kg have been effectively used.[1][2] The optimal dose for your specific study may vary depending on the animal model and the disease being investigated. It is always recommended to perform a dose-response study to determine the most effective dose for your experimental setup.
Q4: What is the mechanism of action of this compound?
A4: this compound is a selective antagonist of the P2X4 receptor, an ATP-gated ion channel.[3] By blocking this receptor, this compound can modulate downstream inflammatory pathways, including the inhibition of the NLRP3 inflammasome.[1][2] This can lead to a reduction in the release of pro-inflammatory cytokines such as IL-1β.
Troubleshooting Guide
This guide addresses specific issues that may arise during the formulation and delivery of this compound in animal studies.
Formulation and Solubility Issues
Problem: Difficulty in dissolving or achieving a stable suspension of this compound in the vehicle.
Possible Causes & Solutions:
-
Incorrect Vehicle Preparation: Ensure the 0.5% methylcellulose vehicle is prepared correctly. A common issue is the clumping of methylcellulose.
-
Solubility Issues: While this compound is described as polar, ensuring complete dissolution is critical. If you encounter solubility problems, consider the following:
-
Sonication: Use a sonicator to aid in the dispersion of the compound in the vehicle.
-
Gentle Heating: Gentle warming of the vehicle may improve solubility, but be cautious of potential degradation of this compound. Stability at elevated temperatures should be verified.
-
Problem: Inconsistent results or lack of efficacy in vivo.
Possible Causes & Solutions:
-
Inadequate Dosing: Verify the accuracy of your dose calculations and the concentration of your dosing solution.
-
Improper Administration Technique: Ensure proper oral gavage technique to avoid accidental administration into the trachea. Observe the animal for any signs of distress post-administration.
-
Compound Stability: Prepare the dosing solution fresh before each use to minimize potential degradation. If the solution needs to be stored, it should be kept at a low temperature and protected from light. A stability study of this compound in your specific vehicle is recommended.
Animal-Related Issues
Problem: Animal distress or adverse effects after administration.
Possible Causes & Solutions:
-
Gavage Injury: Improper gavage technique can cause injury to the esophagus or stomach. Ensure personnel are well-trained in the procedure.
-
Vehicle-Related Effects: While 0.5% methylcellulose is generally well-tolerated, individual animals may show sensitivity. Observe for signs of gastrointestinal distress.
-
Compound-Specific Effects: While no major side effects have been reported for this compound at the tested doses, it is crucial to monitor animals closely for any unexpected behavioral or physiological changes.
Quantitative Data
| Parameter | Value | Reference |
| Oral Dosage (Rats) | 3, 10, 30 mg/kg | |
| Administration Route | Oral (gavage) | |
| Vehicle | 0.5% Methylcellulose | |
| Mechanism of Action | Selective P2X4 Receptor Antagonist | |
| Downstream Effect | Inhibition of NLRP3 Inflammasome |
Experimental Protocols
Preparation of 0.5% Methylcellulose Vehicle
Materials:
-
Methylcellulose powder
-
Sterile, deionized water
-
Magnetic stirrer and stir bar
-
Sterile container
Procedure:
-
Heat approximately half of the total required volume of deionized water to 60-70°C.
-
Slowly add the methylcellulose powder to the heated water while stirring vigorously with a magnetic stirrer to prevent clumping.
-
Once the powder is fully dispersed, remove the solution from the heat and add the remaining volume of cold deionized water.
-
Continue stirring the solution until it becomes clear and viscous.
-
Store the prepared vehicle at 4°C.
Oral Gavage Administration in Rats
Materials:
-
This compound dosing solution
-
Appropriately sized gavage needle (e.g., 16-18 gauge for adult rats)
-
Syringe
Procedure:
-
Accurately weigh the animal to determine the correct dosing volume.
-
Gently restrain the rat to immobilize its head and body.
-
Measure the gavage needle from the tip of the rat's nose to the last rib to ensure proper insertion depth and avoid stomach perforation.
-
Slowly and gently insert the gavage needle into the esophagus. Do not force the needle.
-
Once the needle is correctly positioned, administer the this compound solution at a steady pace.
-
Carefully remove the needle and return the animal to its cage.
-
Monitor the animal for any signs of distress or adverse reactions for at least 30 minutes post-administration.
Visualizations
Caption: Troubleshooting workflow for inconsistent in vivo results.
Caption: this compound mechanism of action on the P2X4 signaling pathway.
References
- 1. Anti-inflammatory Effects of Novel P2X4 Receptor Antagonists, NC-2600 and this compound, in a Murine Model of Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RETRACTED ARTICLE: Anti-inflammatory Effects of Novel P2X4 Receptor Antagonists, NC-2600 and this compound, in a Murine Model of Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Structural and Functional Features of the P2X4 Receptor: An Immunological Perspective [frontiersin.org]
Potential toxicity of NP-1815-PX at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential toxicity of NP-1815-PX at high concentrations. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the known toxicity of this compound at high concentrations?
Currently, there is limited publicly available data specifically detailing the toxicity of this compound at high concentrations. As a potent and selective P2X4 receptor antagonist, it is crucial for researchers to determine the cytotoxic profile of this compound in their specific experimental model.[1][2][3] For novel compounds like this compound, a standard approach is to perform in vitro cytotoxicity assays to establish a safe concentration range for your experiments.[4][5]
Q2: What is the recommended working concentration for this compound in cell-based assays?
The effective concentration of this compound is application-dependent. For inhibiting P2X4R-mediated responses in human cell lines, an IC50 of 0.26 μM has been reported. In functional assays, concentrations ranging from 30 nM to 100 μM have been used. It is recommended to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell type and assay.
Q3: I am observing unexpected cell death in my experiment after treating with high concentrations of this compound. What should I do?
If you suspect cytotoxicity, it is essential to troubleshoot the issue systematically. Refer to the troubleshooting guide below for a step-by-step approach to identify and resolve the problem.
Q4: Are there any known off-target effects of this compound at high concentrations?
While this compound is a selective P2X4R antagonist, high concentrations of any pharmacological agent have the potential to induce off-target effects. There is no specific public data on the off-target profile of this compound. If you observe effects that are inconsistent with P2X4R antagonism, consider the possibility of off-target interactions and perform appropriate control experiments.
Troubleshooting Guide: Unexpected Cytotoxicity
If you encounter unexpected cell death or other signs of toxicity in your experiments with this compound, follow these troubleshooting steps:
| Issue | Possible Cause | Recommended Action |
| High levels of cell death observed at all tested concentrations. | 1. This compound may be inherently toxic to your specific cell line at the concentrations used.2. Contamination of the compound or cell culture. | 1. Perform a standard cytotoxicity assay (e.g., MTT, LDH) to determine the IC50 value for cytotoxicity.2. Test a fresh stock of this compound.3. Ensure your cell cultures are healthy and free from contamination. |
| Cell death observed only at the highest concentrations. | The compound is likely exhibiting dose-dependent toxicity. | 1. Lower the concentration range in your experiments to stay below the toxic threshold.2. If high concentrations are required for your experimental endpoint, consider reducing the incubation time. |
| Inconsistent results between experiments. | 1. Variability in cell health or density.2. Inconsistent preparation of this compound stock solutions. | 1. Standardize your cell seeding density and ensure consistent cell health.2. Prepare fresh stock solutions of this compound for each experiment and ensure complete solubilization. |
| Vehicle control shows toxicity. | The solvent used to dissolve this compound (e.g., DMSO) is at a toxic concentration. | 1. Determine the maximum tolerated concentration of the vehicle for your cell line.2. Ensure the final concentration of the vehicle is consistent across all wells and does not exceed the tolerated limit. |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cells of interest
-
This compound
-
96-well plates
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include vehicle-only and medium-only controls.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity
The LDH assay is a colorimetric method that measures the activity of LDH released from damaged cells into the culture medium.
Materials:
-
Cells of interest
-
This compound
-
96-well plates
-
Complete cell culture medium
-
LDH assay kit (commercially available)
-
Lysis buffer (provided in the kit)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include controls for spontaneous LDH release (vehicle control) and maximum LDH release (cells treated with lysis buffer).
-
Incubation: Incubate the plate for the desired experimental duration.
-
Sample Collection: Centrifuge the plate at a low speed to pellet any detached cells. Carefully transfer the supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well of the new plate containing the supernatant.
-
Incubation: Incubate at room temperature for the time specified in the kit's instructions, protected from light.
-
Measurement: Read the absorbance at the wavelength specified in the kit's instructions.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the spontaneous and maximum LDH release controls.
Visualizations
Caption: General workflow for assessing the cytotoxicity of this compound.
Caption: Troubleshooting logic for unexpected cytotoxicity with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Identification of the molecular determinants of antagonist potency in the allosteric binding pocket of human P2X4 [frontiersin.org]
- 3. Identification of the molecular determinants of antagonist potency in the allosteric binding pocket of human P2X4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. opentrons.com [opentrons.com]
- 5. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
Why is oral administration of NP-1815-PX ineffective for pain?
This technical support guide provides troubleshooting information and frequently asked questions regarding the use of NP-1815-PX in research settings.
Frequently Asked Questions (FAQs)
Q1: Why is oral administration of this compound ineffective for treating pain in our animal models?
A1: The ineffectiveness of orally administered this compound for pain, particularly neuropathic pain, is likely attributable to its physicochemical properties. This compound is a polar molecule, and this polarity limits its ability to cross the blood-brain barrier (BBB) and penetrate the central nervous system (CNS)[1][2]. For many pain conditions, especially those with a central nervous system component, adequate drug concentrations within the CNS are crucial for therapeutic efficacy.
While direct pharmacokinetic data for oral this compound is not extensively published, a key study noted that oral administration had no effect on mechanical allodynia in a rat model of spinal nerve injury[3]. This lack of efficacy led the researchers to forego pharmacokinetic studies for this route of administration[3]. In contrast, intrathecal administration of this compound has demonstrated anti-allodynic effects in mouse models of herpetic and traumatic nerve damage, indicating that the compound is effective when delivered directly to the CNS[4].
It is worth noting that in some models of peripheral inflammation, such as colitis, oral administration of this compound has been reported to have anti-inflammatory effects. This suggests that the drug may exert local effects within the gastrointestinal tract or that the systemic concentrations achieved are sufficient for peripheral targets but not for CNS penetration. However, researchers should be aware that one of the key papers reporting the efficacy of oral this compound in a colitis model has been retracted due to data integrity concerns.
Troubleshooting Guide
Problem: Lack of efficacy with oral this compound in a pain model.
| Possible Cause | Troubleshooting Suggestion |
| Poor Blood-Brain Barrier Penetration | Due to the polarity of this compound, it is unlikely to reach therapeutic concentrations in the central nervous system after oral administration. |
| Insufficient Systemic Exposure | The oral bioavailability of this compound may be low due to poor absorption from the gastrointestinal tract or significant first-pass metabolism. |
| Route of Administration | For pain models requiring central nervous system action, consider alternative routes of administration such as intrathecal, intracerebroventricular, or direct parenteral injection to bypass the blood-brain barrier. |
Data Summary
The following table summarizes the observed efficacy of this compound based on the route of administration and the experimental model.
| Route of Administration | Experimental Model | Observed Efficacy | Reference |
| Oral | Spinal Nerve Injury (Rat) | Ineffective for mechanical allodynia | |
| Oral | DNBS-Induced Colitis (Murine) | Reported to be effective in reducing inflammation | |
| Intrathecal | Herpetic Pain (Mouse) | Effective in suppressing mechanical allodynia | |
| Intrathecal | Traumatic Nerve Damage (Mouse) | Produced an anti-allodynic effect |
Experimental Protocols
Protocol: Assessment of Oral Bioavailability of a Novel Compound
This protocol provides a general framework for determining the oral bioavailability of a compound like this compound in a rodent model.
1. Animal Model:
-
Select a suitable rodent model (e.g., Sprague-Dawley rats or C57BL/6 mice).
-
Acclimatize animals for at least one week before the experiment.
-
Fast animals overnight (with access to water) before dosing.
2. Dosing:
-
Intravenous (IV) Group: Administer a single bolus dose of the compound dissolved in a suitable vehicle via the tail vein.
-
Oral (PO) Group: Administer a single dose of the compound dissolved or suspended in a suitable vehicle via oral gavage.
3. Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-dosing from a suitable site (e.g., tail vein, saphenous vein, or via cardiac puncture for terminal samples).
-
Collect blood in tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Process blood to separate plasma by centrifugation.
4. Sample Analysis:
-
Extract the compound from plasma samples using a suitable method (e.g., protein precipitation or liquid-liquid extraction).
-
Quantify the concentration of the compound in the plasma samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).
5. Pharmacokinetic Analysis:
-
Plot the plasma concentration of the compound versus time for both IV and PO groups.
-
Calculate key pharmacokinetic parameters, including:
-
Area Under the Curve (AUC) for both IV and PO administration.
-
Clearance (CL).
-
Volume of distribution (Vd).
-
Half-life (t½).
-
-
Calculate the absolute oral bioavailability (F%) using the following formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
Visualizations
References
- 1. Pharmacology of P2X Receptors and Their Possible Therapeutic Potential in Obesity and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A novel P2X4 receptor-selective antagonist produces anti-allodynic effect in a mouse model of herpetic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Addressing variability in NP-1815-PX experimental results
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of NP-1815-PX. To ensure reproducible and reliable results, please review the following information.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective antagonist of the P2X4 receptor, an ATP-gated ion channel.[1][2][3] In cellular systems, the P2X4 receptor is involved in various signaling pathways, including the modulation of intracellular calcium levels ([Ca2+]i) and the activation of the NLRP3 inflammasome.[2][4] By blocking the P2X4 receptor, this compound can inhibit downstream signaling events, such as the release of pro-inflammatory cytokines like IL-1β. It is important to note that at higher concentrations, this compound may also exhibit off-target effects, including antagonism of the Thromboxane A2 receptor (TP receptor).
Q2: What are the recommended solvent and storage conditions for this compound?
A2: For in vitro experiments, this compound can be dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. The final concentration of DMSO in your experimental medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity. For storage, the solid compound should be stored at -20°C. Stock solutions in DMSO can also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Q3: What is the optimal concentration range for this compound in cell-based assays?
A3: The optimal concentration of this compound is highly dependent on the cell type and the specific experimental endpoint. Based on published data, concentrations ranging from 0.3 µM to 10 µM have been shown to be effective in inhibiting P2X4 receptor-mediated responses in various cell lines and primary cells. The IC50 for human P2X4R has been reported to be approximately 0.26 µM. We strongly recommend performing a dose-response curve for your specific cell system to determine the optimal concentration.
Q4: Can this compound be used in in vivo studies?
A4: Yes, this compound has been used in in vivo animal models, such as murine models of colitis and herpetic pain. Administration has been performed via oral gavage and intrathecal injection. However, due to its polarity, this compound may not readily cross the blood-brain barrier. Researchers should carefully consider the route of administration and pharmacokinetic properties when designing in vivo experiments.
Troubleshooting Guides
Issue 1: High Variability in Cell Viability Assay Results
Users frequently report high standard deviations between replicate wells when assessing the cytotoxic effects of this compound. This can manifest as inconsistent dose-response curves and unreliable IC50 values.
Example of Variable Data:
| This compound (µM) | Replicate 1 (% Viability) | Replicate 2 (% Viability) | Replicate 3 (% Viability) | Average | Std. Dev. |
| 0 (Vehicle) | 100.0 | 100.0 | 100.0 | 100.0 | 0.0 |
| 1 | 95.2 | 85.1 | 98.3 | 92.9 | 6.8 |
| 5 | 78.4 | 65.2 | 88.9 | 77.5 | 11.9 |
| 10 | 55.1 | 40.3 | 68.2 | 54.5 | 13.9 |
| 25 | 30.5 | 15.8 | 45.1 | 30.5 | 14.7 |
| 50 | 10.2 | 5.1 | 18.9 | 11.4 | 7.0 |
Troubleshooting Workflow:
High variability in cell-based assays often stems from inconsistencies in cell handling and plating. Follow this workflow to identify and resolve the source of the variability.
Caption: Troubleshooting workflow for high variability in cell viability assays.
Detailed Cell Viability Assay Protocol (MTT Assay Example):
-
Cell Seeding:
-
Culture cells to ~80% confluency. Ensure cells are healthy and in the logarithmic growth phase.
-
Trypsinize and count cells using a hemocytometer or automated cell counter. Assess viability with trypan blue.
-
Dilute cells to the optimized seeding density in complete growth medium.
-
Seed 100 µL of the cell suspension into the inner 60 wells of a 96-well flat-bottom plate.
-
Add 100 µL of sterile PBS or media to the outer wells to minimize evaporation (the "edge effect").
-
Incubate the plate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 2X serial dilution of this compound in complete growth medium from a concentrated stock. Ensure the final DMSO concentration will be ≤ 0.1%.
-
Carefully remove the medium from the wells.
-
Add 100 µL of the compound dilutions to the appropriate wells, including vehicle-only controls.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
Issue 2: Inconsistent Inhibition of Downstream Target Phosphorylation
A common application for this compound is to assess its effect on downstream signaling pathways. Variability in Western blot results for phosphorylated targets is a frequent issue.
Hypothetical Signaling Pathway:
This compound, by blocking the P2X4 receptor, prevents the influx of Ca2+, which in turn inhibits the activation of a downstream kinase (Kinase Z), leading to reduced phosphorylation of its target protein (Target-P).
Caption: this compound inhibits the P2X4 receptor signaling pathway.
Troubleshooting Western Blots for Phosphorylated Proteins:
Inconsistent phosphorylation signals can be caused by protein degradation or dephosphorylation during sample preparation.
Key Considerations for Phospho-Blots:
-
Sample Preparation: Keep samples on ice at all times. Use ice-cold lysis buffers supplemented with freshly prepared protease and phosphatase inhibitor cocktails.
-
Blocking: Avoid using milk as a blocking agent, as it contains phosphoproteins (casein) that can cause high background. Use 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) instead.
-
Antibodies: Use antibodies specifically validated for detecting the phosphorylated form of your target protein.
-
Controls: Always include a positive control (cells treated with a known activator of the pathway) and a negative control (untreated cells).
-
Normalization: To confirm that changes in the phospho-signal are not due to differences in protein loading, always probe a separate blot (or strip and re-probe the same blot) for the total amount of the target protein.
Expected Western Blot Results:
| Treatment | p-Target Signal (Normalized) | Total Target Signal (Normalized) |
| Untreated Control | 1.0 | 1.0 |
| ATP (Activator) | 3.5 ± 0.4 | 1.0 ± 0.1 |
| ATP + this compound (1 µM) | 1.2 ± 0.2 | 1.0 ± 0.1 |
| This compound only (1 µM) | 0.9 ± 0.1 | 1.0 ± 0.1 |
Detailed Western Blot Protocol:
-
Cell Lysis:
-
Treat cells with ATP and/or this compound for the desired time.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-Target) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate.
-
Image the blot using a chemiluminescence detection system.
-
Quantify band intensity using image analysis software. Normalize the phospho-protein signal to the total protein signal.
-
References
- 1. Effects of this compound, a P2X4 Receptor Antagonist, on Contractions in Guinea Pig Tracheal and Bronchial Smooth Muscles [jstage.jst.go.jp]
- 2. A novel P2X4 receptor-selective antagonist produces anti-allodynic effect in a mouse model of herpetic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anti-inflammatory Effects of Novel P2X4 Receptor Antagonists, NC-2600 and this compound, in a Murine Model of Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
NP-1815-PX interference with fluorescent assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential interference caused by the P2X4 receptor antagonist, NP-1815-PX, in fluorescence-based assays. Our goal is to help you identify, understand, and mitigate these effects to ensure the accuracy and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective antagonist of the P2X4 receptor, an ionotropic ATP receptor.[1] P2X4 receptors are widely expressed in the central and peripheral nervous systems and their activation is implicated in conditions such as neuropathic pain.[1][2] By blocking this receptor, this compound can inhibit downstream signaling pathways. For instance, it has been shown to reduce ATP-induced increases in intracellular calcium ([Ca2+]i) in microglial cells.[2] Beyond its action on P2X4 receptors, this compound has also been observed to inhibit contractions mediated by the TP receptor.[1]
Q2: Can this compound interfere with my fluorescent assay?
While there is no direct published evidence detailing the fluorescent properties of this compound, it is a small organic molecule, and like many such compounds, it has the potential to interfere with fluorescence-based assays. Interference can occur through two primary mechanisms: autofluorescence (the compound itself fluoresces) or quenching (the compound absorbs the light emitted by the fluorophore). These effects can lead to false positives or false negatives, respectively. Therefore, it is crucial to perform control experiments to test for these potential artifacts.
Q3: What are the signs of potential interference from this compound in my assay?
Potential signs of interference from this compound include:
-
Unexpectedly high fluorescence signals: This may indicate that this compound is autofluorescent at the excitation and emission wavelengths of your assay.
-
Decreased fluorescence signal in the presence of the compound: This could suggest that this compound is quenching the signal from your fluorescent probe.
-
High variability in replicate wells: This might be due to poor solubility of this compound in your assay buffer, leading to precipitation and light scatter.
-
Results from fluorescent assays not aligning with data from orthogonal (non-fluorescent) assays: This discrepancy often points towards an assay-specific artifact rather than true biological activity.
Q4: How can I proactively test for interference from this compound?
A straightforward method to check for interference is to run a set of control experiments. This involves measuring the fluorescence of this compound in the assay buffer without any other biological components of the assay. A significant signal in this control would point to autofluorescence. To assess quenching, you can measure the fluorescence of your fluorophore with and without this compound. A reduction in fluorescence in the presence of the compound is indicative of quenching.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues related to potential interference from this compound in fluorescence assays.
| Observed Problem | Potential Cause | Suggested Action |
| Unexpectedly high fluorescence signal | The compound is autofluorescent at the assay's wavelengths. | 1. Run a compound-only control: Measure the fluorescence of various concentrations of this compound in the assay buffer. 2. Perform a spectral scan: Analyze the excitation and emission spectra of this compound to determine its fluorescent profile. 3. Red-shift the assay: If possible, switch to a fluorophore with longer excitation and emission wavelengths to avoid the compound's fluorescence range. |
| Unexpectedly low fluorescence signal | The compound is quenching the fluorescent signal. | 1. Run a quenching control: Measure the fluorescence of the assay's fluorophore in the presence and absence of this compound. 2. Check for spectral overlap: Determine if the absorbance spectrum of this compound overlaps with the excitation or emission spectrum of the fluorophore. 3. Decrease compound concentration: If feasible within the experimental design, lowering the concentration of this compound may reduce quenching effects. 4. Change the fluorophore: Select a different fluorophore whose spectral properties do not overlap with the compound's absorbance spectrum. |
| High variability in replicate wells | The compound may be precipitating out of solution. | 1. Visual inspection: Check the assay plate for any signs of turbidity or precipitates in the wells. 2. Solubility test: Formally determine the solubility of this compound in the assay buffer. 3. Add a non-ionic detergent: Including 0.01% Triton X-100 or Tween-20 in the assay buffer can help prevent compound aggregation. |
| Results not confirmed in orthogonal assays | Interference is likely causing a false positive or negative result. | 1. Perform orthogonal validation: Use a non-fluorescence-based method (e.g., absorbance, luminescence, or a label-free technology) to confirm the activity of this compound. 2. Re-evaluate control data: Carefully analyze the results from your autofluorescence and quenching controls to understand the nature of the interference. |
Experimental Protocols
Protocol 1: Assessing Autofluorescence of this compound
Objective: To determine if this compound exhibits intrinsic fluorescence at the excitation and emission wavelengths used in the primary assay.
Materials:
-
This compound
-
Assay buffer
-
Microplate reader with fluorescence detection
-
Black, clear-bottom microplates
Procedure:
-
Prepare a serial dilution of this compound in assay buffer, covering the concentration range used in your experiment.
-
Include wells with only the assay buffer as a blank control.
-
Dispense the this compound dilutions and blank controls into the microplate wells.
-
Set the fluorescence reader to the excitation and emission wavelengths of your primary assay's fluorophore.
-
Measure the fluorescence intensity of each well.
Data Analysis:
-
Subtract the average fluorescence of the blank wells from the fluorescence of the wells containing this compound.
-
Plot the net fluorescence intensity against the concentration of this compound.
-
A concentration-dependent increase in fluorescence indicates autofluorescence.
Protocol 2: Assessing Quenching by this compound
Objective: To determine if this compound quenches the fluorescence of the assay's fluorophore.
Materials:
-
This compound
-
Assay fluorophore (at the concentration used in the primary assay)
-
Assay buffer
-
Microplate reader with fluorescence detection
-
Black, clear-bottom microplates
Procedure:
-
Prepare solutions of the assay fluorophore in the assay buffer.
-
Prepare a serial dilution of this compound in the fluorophore solution.
-
Include control wells containing the fluorophore solution without this compound.
-
Dispense the mixtures and controls into the microplate wells.
-
Set the fluorescence reader to the appropriate excitation and emission wavelengths for the fluorophore.
-
Measure the fluorescence intensity of each well.
Data Analysis:
-
Calculate the percentage of fluorescence signal relative to the control wells (fluorophore only).
-
Plot the percentage of signal against the concentration of this compound.
-
A concentration-dependent decrease in fluorescence indicates quenching.
Visualizations
Caption: A workflow for troubleshooting potential this compound interference.
Caption: The inhibitory mechanism of this compound on the P2X4 receptor.
References
Validation & Comparative
NP-1815-PX vs 5-BDBD for P2X4 receptor antagonism
An Objective Comparison of NP-1815-PX and 5-BDBD for P2X4 Receptor Antagonism
Introduction to the P2X4 Receptor
The P2X4 receptor, a member of the P2X family of ligand-gated ion channels, is activated by extracellular adenosine 5'-triphosphate (ATP).[1] These receptors are trimeric cation channels with a high permeability to calcium.[1] Found on various cell types, including immune cells like microglia and macrophages, as well as in the central and peripheral nervous systems, the P2X4 receptor is implicated in a range of physiological and pathophysiological processes.[2] Its involvement in neuroinflammatory responses and chronic pain has made it a significant target for drug development.[2][3] Upon activation by ATP, the P2X4 receptor channel opens, leading to an influx of cations, which triggers downstream signaling cascades.
P2X4 Receptor Signaling Pathway
Activation of the P2X4 receptor by ATP initiates a signaling cascade that is crucial for its cellular effects. The primary event is the influx of cations, including Na+ and Ca2+. The subsequent increase in intracellular calcium concentration activates various downstream signaling molecules, such as p38 mitogen-activated protein kinase (MAPK), which in microglia, leads to the release of brain-derived neurotrophic factor (BDNF). This pathway is a key mechanism in microglia-neuron communication and contributes to pain hypersensitivity.
Caption: P2X4 receptor signaling cascade.
Comparative Analysis: this compound vs. 5-BDBD
This compound and 5-BDBD are two of the most well-characterized selective antagonists of the P2X4 receptor. While both are used to probe the function of this receptor, they exhibit distinct pharmacological profiles.
Mechanism of Action
-
This compound: This compound is described as an allosteric antagonist of the P2X4 receptor.
-
5-BDBD: There is conflicting evidence regarding the mechanism of action for 5-BDBD. Some studies have suggested it acts as a competitive antagonist, while radioligand binding studies indicate an allosteric mechanism.
Potency
The potency of these antagonists has been evaluated in various cell-based assays, with results showing some species-dependent differences.
| Compound | Species/Cell Line | IC50 | Reference(s) |
| This compound | Human (1321N1 cells) | 0.26 µM | |
| Rat (1321N1 cells) | Effective, specific IC50 not stated | ||
| Mouse (1321N1 cells) | Effective, specific IC50 not stated | ||
| 5-BDBD | Human (HEK-293 cells) | 1.2 µM | |
| Rat | 0.75 µM | ||
| CHO cells | 0.50 µM |
Selectivity
Selectivity is a critical parameter for a pharmacological tool. Both compounds show good selectivity for P2X4 over other P2X receptor subtypes, though 5-BDBD exhibits some off-target effects at higher concentrations.
| Compound | Receptor Subtype | Activity | Reference(s) |
| This compound | hP2X1R | IC50 > 30 µM | |
| hP2X2R | IC50 = 7.3 µM | ||
| rP2X3R | IC50 > 30 µM | ||
| hP2X2/3R | IC50 > 30 µM | ||
| hP2X7R | IC50 > 30 µM | ||
| 5-BDBD | P2X1R | 13% inhibition at 10 µM | |
| P2X2aR / P2X2bR | No significant effect at 10 µM | ||
| P2X3R | 35% inhibition at 10 µM | ||
| P2X7R | No significant effect at 10 µM |
Physicochemical Properties and In Vivo Activity
-
This compound: Due to its polarity, this compound does not readily cross the blood-brain barrier, limiting its use for studying central nervous system targets via systemic administration. However, it has demonstrated anti-allodynic effects in a mouse model of herpetic pain and anti-inflammatory activity in a murine colitis model.
-
5-BDBD: This compound is characterized by low water solubility, which can present challenges for in vivo studies. It has been shown to reduce long-term potentiation (LTP) in rat hippocampal slices.
Experimental Methodologies
The characterization of P2X4 antagonists typically involves a combination of functional assays to determine potency and selectivity.
General Experimental Protocol: Calcium Influx Assay
This is a widely used method to screen for and characterize P2X4 receptor modulators.
-
Cell Culture: Human astrocytoma cells (1321N1) or Human Embryonic Kidney cells (HEK293) are stably transfected to express the P2X4 receptor of the desired species (e.g., human, rat, mouse).
-
Cell Plating: Cells are seeded into 96-well or 384-well plates and cultured to form a confluent monolayer.
-
Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for approximately 1 hour at 37°C.
-
Compound Incubation: The dye solution is removed, and cells are washed. The antagonist (this compound or 5-BDBD) at various concentrations is then added to the wells and pre-incubated for a defined period (e.g., 10-15 minutes).
-
Receptor Activation and Measurement: The plate is placed in a fluorescence plate reader. ATP, the P2X4 receptor agonist, is added to the wells to stimulate the receptor. The resulting change in fluorescence intensity, which corresponds to the influx of intracellular calcium, is measured over time.
-
Data Analysis: The inhibitory effect of the antagonist is calculated by comparing the fluorescence signal in antagonist-treated wells to control wells (agonist only). IC50 values are determined by fitting the concentration-response data to a logistical equation.
Caption: Workflow for a calcium influx assay.
Summary
Both this compound and 5-BDBD are valuable tools for investigating the role of the P2X4 receptor.
-
This compound stands out for its higher potency on the human P2X4 receptor and its clean selectivity profile. Its limited CNS penetration makes it particularly suitable for studying peripheral P2X4 receptor functions.
-
5-BDBD , while slightly less potent and with some noted off-target effects at higher concentrations, has been instrumental in early studies of P2X4 function, including its role in the central nervous system. Researchers using 5-BDBD should be mindful of its potential effects on P2X1 and P2X3 receptors and its low water solubility.
The choice between these two antagonists will depend on the specific experimental context, including the species being studied, the desired target tissue (central vs. peripheral), and the required concentration.
References
Comparison of NP-1815-PX and NC-2600 in Colitis Models: A Guide for Researchers
Important Notice Regarding a Key Comparative Study
Researchers and drug development professionals interested in the comparative efficacy of the P2X4 receptor antagonists NP-1815-PX and NC-2600 in colitis models should be aware of a critical issue with the primary literature. A key study directly comparing these two compounds, "Anti-inflammatory Effects of Novel P2X4 Receptor Antagonists, NC-2600 and this compound, in a Murine Model of Colitis," has been retracted by the journal Inflammation.
The retraction was initiated by the Editor-in-Chief due to significant concerns regarding the integrity of the presented data, specifically the duplication of Western blot lanes, and serious ethical concerns regarding animal welfare, noting that some animal groups experienced a body weight loss exceeding 30%.
Due to the severity of these issues, the data from this publication is considered unreliable and will not be presented in this guide. Our subsequent comprehensive search for alternative literature has not identified any other published studies that directly compare the in vivo efficacy of this compound and NC-2600 in colitis models.
Therefore, a direct, data-driven comparison of the two compounds as originally intended cannot be provided at this time. This guide will instead focus on the validated mechanism of action of P2X4 receptor antagonists and their potential role in mitigating colitis-related inflammation, based on the broader, non-retracted scientific literature.
The P2X4 Receptor: A Therapeutic Target in Inflammatory Bowel Disease
This compound and NC-2600 are selective antagonists of the P2X4 receptor. The P2X4 receptor is an ATP-gated ion channel that has emerged as a promising target for therapeutic intervention in a variety of inflammatory conditions.[1] In the context of inflammatory bowel disease (IBD), the P2X4 receptor is implicated in the modulation of immune responses and inflammation.
Extracellular ATP, often released from damaged or stressed cells in the gut, acts as a "danger signal."[1] This ATP can activate P2X4 receptors on immune cells, such as macrophages, leading to a cascade of downstream signaling events that contribute to the inflammatory process.
Mechanism of Action: P2X4 Receptor Antagonism in Colitis
The antagonism of the P2X4 receptor by compounds like this compound and NC-2600 is proposed to exert anti-inflammatory effects primarily through the inhibition of the NLRP3 inflammasome signaling pathway.[2]
The general proposed mechanism is as follows:
-
ATP Release: In the inflamed gut, damaged epithelial and immune cells release ATP into the extracellular space.
-
P2X4 Receptor Activation: This extracellular ATP binds to and activates P2X4 receptors on resident immune cells (e.g., macrophages).
-
NLRP3 Inflammasome Assembly: Activation of the P2X4 receptor can trigger the assembly of the NLRP3 inflammasome, a multi-protein complex.[2]
-
Caspase-1 Activation and Cytokine Release: The assembled inflammasome leads to the activation of caspase-1, which in turn cleaves the pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their active, secreted forms.[2]
-
Inflammation Cascade: Secreted IL-1β and IL-18 are potent mediators of inflammation, recruiting more immune cells to the site of injury and perpetuating the inflammatory response characteristic of colitis.
By blocking the initial activation of the P2X4 receptor, selective antagonists aim to prevent this entire downstream cascade, thereby reducing the production of key inflammatory cytokines and mitigating the severity of colitis.
Below is a diagram illustrating this proposed signaling pathway.
Caption: P2X4 receptor signaling pathway in colitis and point of intervention for antagonists.
Summary and Future Directions
While this compound and NC-2600 represent a promising therapeutic strategy for targeting inflammation in colitis through the P2X4 receptor and NLRP3 inflammasome pathway, the retraction of the only direct comparative study means that there is currently no reliable, publicly available data to objectively compare their performance.
For researchers, scientists, and drug development professionals, this highlights the critical importance of rigorous, reproducible, and ethically conducted preclinical studies. Future non-clinical research, published in reputable, peer-reviewed journals, will be necessary to elucidate the comparative efficacy and safety profiles of this compound and NC-2600. Until such data becomes available, any decisions regarding the selection of one compound over the other for further development should be made with extreme caution and would likely require the generation of new, independent experimental data.
References
Unraveling the Potency of NP-1815-PX: A Comparative Guide to P2X4 Receptor Antagonists
For Immediate Release
[City, State] – [Date] – In the landscape of purinergic signaling research, the P2X4 receptor has emerged as a critical target for therapeutic intervention in neuropathic pain and inflammation. This guide provides a comprehensive comparison of the novel P2X4 receptor antagonist, NP-1815-PX, with other prominent antagonists, offering researchers, scientists, and drug development professionals a detailed overview of their relative efficacies, supported by experimental data and methodologies.
The P2X4 receptor, an ATP-gated ion channel, plays a pivotal role in the sensitization of pain-perceiving neurons. Its antagonists are therefore of significant interest for the development of new analgesics. This compound has been identified as a potent and selective antagonist of the P2X4 receptor.[1] This guide delves into a quantitative comparison of its performance against other known P2X4 antagonists.
Comparative Efficacy of P2X4 Receptor Antagonists
The inhibitory potency of various P2X4 receptor antagonists is a key determinant of their therapeutic potential. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency. The table below summarizes the IC50 values for this compound and other notable P2X4 antagonists across different species, highlighting the variability and species-selectivity of these compounds.
| Compound | Human P2X4 IC50 (µM) | Rat P2X4 IC50 (µM) | Mouse P2X4 IC50 (µM) | Notes |
| This compound | 0.26 [2][3] | Inhibitory effect observed [1] | Inhibitory effect observed [1] | High potency and selectivity for the human P2X4 receptor. |
| BAY-1797 | ~0.1 | ~0.1 | ~0.2 | High potency with similar activity across species. |
| BX-430 | 0.426 | N/A | Inactive | Highly selective for the human P2X4 receptor. |
| 5-BDBD | 1 | N/A | Inactive | A selective P2X4 receptor antagonist. |
| PPADS | 34 | N/A | 42 | A broad-spectrum, non-selective P2 receptor antagonist. |
| PSB-12062 | 0.248 | N/A | 3 | Modest selectivity for human over mouse P2X4. |
Experimental Protocols
The characterization of P2X4 receptor antagonists relies on robust and reproducible experimental methodologies. The following are detailed protocols for two key assays used to determine the efficacy of compounds like this compound.
Calcium Influx Assay
This high-throughput assay is fundamental for measuring the inhibition of P2X4 receptor activation by quantifying changes in intracellular calcium concentration ([Ca2+]i).
Objective: To determine the IC50 value of a P2X4 receptor antagonist by measuring its ability to inhibit ATP-induced calcium influx in cells expressing the receptor.
Materials:
-
Human Embryonic Kidney (HEK293) or 1321N1 astrocytoma cells stably expressing the human, rat, or mouse P2X4 receptor.
-
Cell culture medium (e.g., DMEM/F-12) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Ringer's buffer: 140 mM NaCl, 10 mM HEPES, 10 mM Glucose, 1 mM MgCl2, 2 mM CaCl2).
-
ATP solution (agonist).
-
Test compound (antagonist) solutions at various concentrations.
-
96-well or 384-well microplates.
-
Fluorescence plate reader with kinetic reading capabilities.
Procedure:
-
Cell Plating: Seed the P2X4 receptor-expressing cells into poly-lysine-coated 96-well plates at a density of 40,000–55,000 cells per well and culture overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for 1 hour.
-
Compound Incubation: After washing to remove excess dye, add the test antagonist compound at various concentrations to the wells and incubate for a specified period (e.g., 10-30 minutes) to allow for receptor binding.
-
Agonist Stimulation and Data Acquisition: Place the plate in a fluorescence kinetic plate reader. Record a baseline fluorescence reading. Then, add a pre-determined concentration of ATP (agonist) to all wells to stimulate the P2X4 receptors.
-
Measurement: Continuously record the fluorescence intensity for a set period to measure the peak intracellular calcium response.
-
Data Analysis: The inhibitory effect of the antagonist is calculated as the percentage decrease in the ATP-induced calcium response. The IC50 value is determined by plotting the percentage of inhibition against the antagonist concentration and fitting the data to a sigmoidal dose-response curve.
Whole-Cell Patch-Clamp Electrophysiology
This technique provides a more detailed characterization of the antagonist's effect on the ion channel function of the P2X4 receptor.
Objective: To measure the direct inhibitory effect of an antagonist on the ATP-gated currents mediated by P2X4 receptors.
Materials:
-
Cells expressing P2X4 receptors plated on coverslips.
-
External solution (aCSF) containing (in mM): 125 NaCl, 2.5 KCl, 1 MgCl2, 2 CaCl2, 1.25 NaH2PO4, 25 NaHCO3, and 25 glucose.
-
Internal (pipette) solution containing (in mM): 130 KCl, 5 NaCl, 0.4 CaCl2, 1 MgCl2, 10 HEPES, and 11 EGTA.
-
Patch-clamp amplifier and data acquisition system.
-
Micromanipulator.
-
Borosilicate glass pipettes (3-7 MΩ resistance).
Procedure:
-
Pipette Preparation: Pull glass pipettes and fill them with the internal solution.
-
Cell Approach: Mount the coverslip with cells in the recording chamber perfused with external solution. Under a microscope, carefully approach a single cell with the glass pipette using a micromanipulator.
-
Gigaohm Seal Formation: Apply gentle suction to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette, establishing electrical access to the cell's interior.
-
Voltage Clamp and Recording: Clamp the cell membrane potential at a holding potential (e.g., -60 mV).
-
Agonist and Antagonist Application: Apply ATP to the cell to evoke an inward current through the P2X4 receptors. After establishing a stable baseline response to ATP, co-apply the antagonist with ATP or pre-apply the antagonist before ATP application.
-
Data Analysis: Measure the peak amplitude of the ATP-evoked current in the absence and presence of the antagonist. The percentage of inhibition is calculated, and concentration-response curves are generated to determine the IC50 value.
P2X4 Receptor Signaling in Neuropathic Pain
The activation of P2X4 receptors on microglia in the spinal cord is a key event in the pathogenesis of neuropathic pain. The signaling cascade initiated by this activation leads to the hyperexcitability of dorsal horn neurons, resulting in pain hypersensitivity.
Caption: P2X4 signaling cascade in neuropathic pain.
Experimental Workflow for Antagonist Screening
The process of identifying and characterizing novel P2X4 receptor antagonists involves a systematic workflow, from initial high-throughput screening to more detailed electrophysiological analysis.
References
Validating the Selectivity of NP-1815-PX for Human P2X4 Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of NP-1815-PX, a selective antagonist for the human P2X4 receptor, against other known P2X4 antagonists. The data presented herein is supported by experimental findings to validate the selectivity profile of this compound, offering a valuable resource for researchers in the fields of pharmacology and drug discovery.
Introduction to P2X4 Receptors and the Role of Selective Antagonists
The P2X4 receptor is a member of the P2X family of ligand-gated ion channels that are activated by extracellular adenosine 5'-triphosphate (ATP).[1] These receptors are expressed in a variety of tissues and cell types, playing a crucial role in physiological processes such as immune responses, inflammatory pain, and synaptic transmission.[2][3] The development of potent and selective P2X4 receptor antagonists is therefore of significant interest for therapeutic intervention in a range of pathological conditions. This compound has emerged as a novel and potent antagonist with high selectivity for the human P2X4 receptor.[4][5]
Comparative Selectivity Profile of P2X4 Receptor Antagonists
The selectivity of a receptor antagonist is a critical determinant of its potential as a therapeutic agent and a research tool. An ideal antagonist should exhibit high potency for its target receptor while displaying minimal activity at other related receptor subtypes. The following table summarizes the inhibitory potency (IC50) of this compound and other well-characterized P2X4 receptor antagonists against a panel of human P2X receptor subtypes.
| Compound | hP2X1 (μM) | hP2X2 (μM) | hP2X3 (μM) | hP2X4 (μM) | hP2X7 (μM) |
| This compound | >30 | 7.3 | >30 | 0.26 | >30 |
| 5-BDBD | - | - | - | 0.5 - 1.0 | - |
| BX430 | >10 | >10 | >10 | 0.54 | >10 |
| PSB-12054 | >10 | >10 | >10 | 0.189 | >10 |
| BAY-1797 | >50 | - | 8.3 | 0.108 | 10.6 |
Data presented as IC50 values (μM), which represent the concentration of the antagonist required to inhibit 50% of the receptor's response to an agonist. A lower value indicates higher potency. "-" indicates data not available from the searched sources.
As evidenced by the data, this compound demonstrates high potency for the human P2X4 receptor with an IC50 value of 0.26 μM. Importantly, it exhibits significantly lower potency against other tested P2X subtypes, with IC50 values greater than 30 μM for hP2X1, hP2X3, and hP2X7, and 7.3 μM for hP2X2, underscoring its remarkable selectivity. In comparison, other antagonists such as BAY-1797 also show high potency for hP2X4 but have more significant off-target effects on other P2X receptors.
Experimental Protocols
The validation of antagonist selectivity is critically dependent on robust and well-defined experimental protocols. The most common method for assessing the potency and selectivity of P2X4 receptor antagonists is the intracellular calcium imaging assay.
Intracellular Calcium Imaging Assay
This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration ([Ca2+]i) induced by a P2X4 receptor agonist, typically ATP.
1. Cell Culture and Receptor Expression:
-
Human astrocytoma cells (1321N1) or Human Embryonic Kidney cells (HEK293) are commonly used.
-
These cells are stably transfected to express the specific human P2X receptor subtype of interest (e.g., hP2X4, hP2X1, hP2X2, hP2X3, hP2X7).
2. Fluorescent Calcium Indicator Loading:
-
Cells are plated in 96-well plates and incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM.
-
The AM ester form of the dye allows it to cross the cell membrane. Intracellular esterases cleave the AM group, trapping the fluorescent indicator inside the cell.
3. Compound Incubation:
-
The cells are then incubated with varying concentrations of the test antagonist (e.g., this compound) for a predetermined period.
4. Agonist Stimulation and Signal Detection:
-
A specific agonist (e.g., ATP) is added to the wells to activate the P2X receptors.
-
The resulting change in fluorescence, which is proportional to the change in intracellular calcium concentration, is measured using a fluorescence plate reader.
5. Data Analysis:
-
The inhibitory effect of the antagonist is calculated as the percentage reduction in the agonist-induced fluorescence signal.
-
The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Visualizing Molecular Interactions and Experimental Processes
To further elucidate the mechanisms and workflows involved in validating P2X4 receptor antagonists, the following diagrams are provided.
Caption: P2X4 receptor signaling and inhibition by this compound.
Caption: Workflow for validating P2X4 antagonist selectivity.
Conclusion
The experimental data robustly supports the high selectivity of this compound for the human P2X4 receptor. Its potent inhibitory activity at hP2X4, coupled with significantly weaker effects on other P2X subtypes, positions this compound as a valuable tool for investigating P2X4-mediated physiological and pathological processes. This comparative guide provides researchers and drug development professionals with the necessary data and methodological insights to confidently utilize this compound in their studies.
References
- 1. Molecular and functional properties of P2X receptors—recent progress and persisting challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural insights into the allosteric inhibition of P2X4 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recommended tool compounds and drugs for blocking P2X and P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound sodium | P2X4 antagonist | Probechem Biochemicals [probechem.com]
- 5. This compound | Selective P2X4R Antagonist | Anti-inflammatory |TargetMol [targetmol.com]
Unraveling the Species-Specific Interactions of NP-1815-PX with P2X4 Receptors: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the P2X4 receptor antagonist NP-1815-PX, detailing its cross-reactivity with rat and mouse orthologs. We present supporting experimental data, protocols, and a comparative analysis with alternative P2X4 receptor modulators to inform preclinical research and development.
This compound is a potent and selective antagonist of the P2X4 receptor, an ATP-gated ion channel implicated in various physiological and pathological processes, including neuropathic pain and inflammation.[1][2] Understanding its activity across different species is crucial for the translation of preclinical findings. This guide synthesizes available data on the cross-reactivity of this compound with rat and mouse P2X4 receptors and compares its performance with other known antagonists.
Comparative Efficacy of P2X4 Receptor Antagonists
The inhibitory potency of this compound and other selective P2X4 receptor antagonists varies across species. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and its alternatives against human, rat, and mouse P2X4 receptors.
| Compound | Human P2X4 IC50 | Rat P2X4 IC50 | Mouse P2X4 IC50 | Notes |
| This compound | 0.26 µM[1] | Inhibitory effect confirmed, specific IC50 not reported.[3] | Inhibitory effect confirmed, specific IC50 not reported.[3] | A novel, selective, and water-soluble P2X4 receptor antagonist. |
| NC-2600 | Data not available | Effective in murine models, specific IC50 not reported. | Effective in murine models, specific IC50 not reported. | A selective P2X4 receptor antagonist that has entered Phase 1 clinical trials for neuropathic pain. |
| PSB-12062 | 1.4 µM | 1.8 µM | 0.9 µM | An allosteric modulator with similar potency across species. |
| BAY-1797 | ~100 nM | ~100 nM | ~200 nM | A high-potency antagonist with comparable activity across species. |
| BX-430 | 426 nM | >10 µM | >10 µM | Potent and selective for human P2X4, with weak activity in rodents. |
| 5-BDBD | 0.3 µM | 0.75 µM | Insensitive | A potent antagonist at human and rat P2X4 receptors, but not mouse. |
| PPADS | 34 µM | Data not available | 42 µM | A broad-spectrum, non-selective P2 receptor antagonist. |
Experimental Protocols
The characterization of this compound and other P2X4 receptor antagonists primarily relies on intracellular calcium influx assays in cell lines stably expressing the receptor of interest.
Intracellular Calcium Influx Assay
This high-throughput assay measures the change in intracellular calcium concentration ([Ca2+]i) following P2X4 receptor activation by ATP in the presence or absence of the antagonist.
1. Cell Culture and Plating:
-
1321N1 human astrocytoma cells stably expressing human, rat, or mouse P2X4 receptors are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum.
-
Cells are seeded into 96-well black-walled, clear-bottom plates and allowed to adhere overnight.
2. Dye Loading:
-
The culture medium is removed, and the cells are washed with a balanced salt solution (BSS; 150 mmol/l NaCl, 5 mmol/l KCl, 1.8 mmol/l CaCl2, 1.2 mmol/l MgCl2, 10 mmol/l d-glucose, and 25 mmol/l HEPES, pH 7.4).
-
Cells are then incubated with a calcium-sensitive dye, such as Fura-2-AM (2.5 µmol/l) or Fluo-4 AM, in BSS containing 0.02% (v/v) pluronic acid at 37°C for 30-60 minutes in the dark.
3. Compound Incubation:
-
After dye loading, the cells are washed again with BSS.
-
Various concentrations of the antagonist (e.g., this compound) are added to the wells and pre-incubated for a specified period (e.g., 10-15 minutes) prior to agonist addition.
4. Measurement of [Ca2+]i:
-
The plate is placed in a fluorescence microplate reader or a functional drug screening system (FDSS).
-
Baseline fluorescence is measured before the addition of the P2X4 receptor agonist, ATP.
-
ATP is added to the wells to stimulate the P2X4 receptors, and the change in fluorescence intensity, corresponding to the change in [Ca2+]i, is recorded over time.
5. Data Analysis:
-
The inhibitory effect of the antagonist is calculated as the percentage of the control response (agonist alone).
-
IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Visualizing the P2X4 Receptor Signaling Pathway and Experimental Workflow
To better understand the mechanisms of action and the experimental procedures involved, the following diagrams have been generated using Graphviz.
References
A Comparative Guide to NP-1815-PX and Ivermectin in Modulating P2X4 Receptor Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of NP-1815-PX and ivermectin, two key modulators of the P2X4 receptor (P2X4R). The P2X4 receptor, an ATP-gated ion channel, is a significant target in studies of chronic pain, neuroinflammation, and other pathological conditions. Understanding the distinct mechanisms of these compounds is crucial for their application in research and potential therapeutic development. While this compound acts as a selective antagonist, inhibiting the receptor's function, ivermectin serves as a positive allosteric modulator, enhancing its activity. This guide presents a side-by-side analysis of their effects, supported by quantitative data and detailed experimental protocols.
Core Functional Distinction: Antagonism vs. Positive Allosteric Modulation
The primary difference between this compound and ivermectin lies in their opposing effects on P2X4 receptor function.
-
This compound: A Selective Antagonist this compound is a potent and selective antagonist of the P2X4 receptor.[1][2][3] It functions by blocking the receptor's activity, thereby preventing the influx of cations like Ca2+ that is normally triggered by ATP binding.[2][4] This inhibitory action makes this compound a valuable tool for investigating the physiological and pathological roles of P2X4R activation and a potential therapeutic agent for conditions driven by P2X4R overactivity, such as neuropathic pain.
-
Ivermectin: A Positive Allosteric Modulator In contrast, ivermectin is a well-established positive allosteric modulator (PAM) of the P2X4 receptor. It does not activate the receptor on its own but significantly enhances the receptor's response to ATP. This potentiation manifests as an increased maximal current response and a slowing of the current deactivation upon ATP removal. Ivermectin's unique mechanism of action has made it an indispensable pharmacological tool for identifying and characterizing P2X4 receptor function in various cellular and physiological contexts.
Quantitative Comparison of Modulatory Activity
The following tables summarize the key quantitative parameters for this compound and ivermectin, highlighting their distinct modulatory effects on the P2X4 receptor.
Table 1: this compound Antagonistic Activity
| Parameter | Species | Cell Line | Assay Type | Value (IC50) | Reference |
| Inhibition of P2X4R-mediated [Ca2+]i increase | Human | 1321N1 | Calcium Imaging | 0.26 µM | |
| Inhibition of ATP-induced [Ca2+]i responses | Human | 1321N1 | Calcium Imaging | ~0.3 µM |
Table 2: Ivermectin Potentiation Activity
| Parameter | Species | Cell System | Assay Type | Value (EC50) | Reference |
| Potentiation of ATP-induced currents | Human | HEK293 cells | Electrophysiology | 0.25 µM (higher affinity site) | |
| Potentiation of ATP-induced currents | Human | HEK293 cells | Electrophysiology | 2 µM (lower affinity site) |
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of P2X4 receptor modulators. Below are representative protocols for calcium imaging and electrophysiology assays.
Calcium Imaging Protocol to Assess P2X4R Modulation
This protocol is adapted from studies characterizing this compound and is suitable for evaluating both antagonists and positive allosteric modulators.
1. Cell Culture and Preparation:
- Culture 1321N1 human astrocytoma cells stably expressing the human P2X4 receptor (hP2X4R-1321N1) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL).
- Plate the cells onto 96-well, black-walled, clear-bottom plates and allow them to adhere and grow to confluence.
2. Fluorescent Calcium Dye Loading:
- Prepare a loading buffer containing a fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution) with 20 mM HEPES.
- Remove the culture medium from the cells and wash once with the salt solution.
- Incubate the cells with the loading buffer for 30-60 minutes at 37°C in the dark to allow for dye uptake.
- After incubation, wash the cells with the salt solution to remove excess dye.
3. Compound Incubation and Data Acquisition:
- For antagonist assessment (this compound): Pre-incubate the cells with various concentrations of the antagonist for a defined period (e.g., 10-15 minutes) before agonist stimulation.
- For positive allosteric modulator assessment (ivermectin): Pre-incubate the cells with the modulator for a shorter duration (e.g., 3 minutes) prior to or concurrently with the agonist.
- Use a fluorescence plate reader or a fluorescence microscope equipped for live-cell imaging to measure intracellular calcium levels.
- Establish a baseline fluorescence reading.
- Stimulate the cells with a P2X4R agonist, such as ATP, at a concentration that elicits a submaximal response (e.g., EC50 concentration).
- Record the change in fluorescence intensity over time. For ratiometric dyes like Fura-2, record the ratio of emissions at two different excitation wavelengths (e.g., 340 nm and 380 nm).
4. Data Analysis:
- Calculate the change in fluorescence or fluorescence ratio relative to the baseline to determine the intracellular calcium response.
- For antagonists, plot the percentage of inhibition of the agonist-induced response against the antagonist concentration to determine the IC50 value.
- For positive allosteric modulators, quantify the potentiation of the agonist-induced response at various modulator concentrations to determine the EC50 value.
Whole-Cell Patch-Clamp Electrophysiology Protocol
This protocol provides a general framework for recording P2X4 receptor currents and assessing their modulation.
1. Cell Preparation:
- Use cells expressing P2X4 receptors (e.g., HEK293 cells stably transfected with P2X4R).
- Plate the cells on glass coverslips suitable for electrophysiological recording.
2. Recording Solutions:
- External Solution (in mM): 147 NaCl, 2 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 13 glucose, with the pH adjusted to 7.3 with NaOH.
- Internal (Pipette) Solution (in mM): 140 CsCl, 10 EGTA, 10 HEPES, and 4 Mg-ATP, with the pH adjusted to 7.3 with CsOH.
3. Electrophysiological Recording:
- Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
- Perform whole-cell voltage-clamp recordings at a holding potential of -60 mV.
- Apply ATP to activate P2X4 receptors using a rapid solution exchange system.
- To test an antagonist like this compound, pre-apply the compound for a set duration before co-applying it with ATP.
- To test a positive allosteric modulator like ivermectin, pre-apply the compound before co-application with ATP.
4. Data Acquisition and Analysis:
- Record the elicited currents using an appropriate amplifier and data acquisition software.
- Measure the peak amplitude of the ATP-evoked currents in the absence and presence of the modulator.
- For antagonists, calculate the percentage of inhibition and determine the IC50.
- For positive allosteric modulators, calculate the percentage of potentiation and determine the EC50. Analyze changes in current kinetics, such as the deactivation rate.
Mandatory Visualizations
P2X4 Receptor Signaling Pathway
Caption: P2X4R signaling and modulation.
Experimental Workflow for P2X4R Antagonist/PAM Screening
Caption: Calcium imaging workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound sodium | P2X4 antagonist | Probechem Biochemicals [probechem.com]
- 3. This compound | Selective P2X4R Antagonist | Anti-inflammatory |TargetMol [targetmol.com]
- 4. A novel P2X4 receptor-selective antagonist produces anti-allodynic effect in a mouse model of herpetic pain - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of NP-1815-PX and TNP-ATP for Purinergic Receptor Research
In the landscape of pharmacological tools for studying purinergic signaling, the selection of an appropriate antagonist is critical for elucidating the roles of P2X receptors in various physiological and pathological processes. This guide provides a detailed comparative analysis of two commonly used P2X receptor antagonists: NP-1815-PX, a selective P2X4 receptor antagonist, and TNP-ATP, a non-selective P2X receptor antagonist. This comparison aims to assist researchers, scientists, and drug development professionals in making informed decisions for their experimental designs.
Biochemical Properties and Selectivity
This compound is a potent and selective antagonist of the P2X4 receptor[1][2]. In contrast, 2',3'-O-(2,4,6-Trinitrophenyl)adenosine-5'-triphosphate (TNP-ATP) is a non-selective P2X receptor antagonist, acting as a derivative of ATP.[3] It exhibits high affinity for several P2X subtypes, particularly homomeric P2X1, homomeric P2X3, and heterotrimeric P2X2/3 receptors[3][4].
Table 1: Comparative Inhibitory Potency (IC50) of this compound and TNP-ATP on P2X Receptor Subtypes.
| Receptor Subtype | This compound IC50 | TNP-ATP IC50 |
| Human P2X1 | > 30 µM | 6 nM |
| Human P2X2 | 7.3 µM | > 1000-fold selectivity over P2X2 |
| Rat P2X3 | > 30 µM | 0.9 nM |
| Human P2X2/3 | > 30 µM | 7 nM |
| Human P2X4 | 0.26 µM | > 1000-fold selectivity over P2X4 |
| Human P2X7 | > 30 µM | > 1000-fold selectivity over P2X7 |
Mechanism of Action
This compound acts as a selective antagonist at the P2X4 receptor, inhibiting ATP-induced responses. Studies have shown its ability to suppress contractions in guinea pig tracheal and bronchial smooth muscles, an effect mediated through both P2X4 and prostanoid TP receptors. Furthermore, this compound has demonstrated anti-inflammatory and anti-allodynic effects in preclinical models.
TNP-ATP functions as a competitive antagonist at P2X receptors. It binds to the orthosteric site, the same site as the endogenous agonist ATP, thereby preventing receptor activation. The binding of TNP-ATP restricts the movement of the head and dorsal fin domains of the P2X receptor, which are essential for its activation. It is also a fluorescent analog of ATP, a property that is utilized in protein binding studies to investigate ATP-protein interactions.
Below is a diagram illustrating the general mechanism of P2X receptor antagonism.
Caption: P2X receptor activation by ATP and its inhibition by an antagonist.
Experimental Protocols
The following are generalized protocols for assessing the antagonist activity of compounds like this compound and TNP-ATP on P2X receptors.
This assay measures the ability of an antagonist to block agonist-induced increases in intracellular calcium concentration ([Ca²⁺]i), a hallmark of P2X receptor activation.
-
Cell Preparation: Culture a suitable cell line endogenously expressing the P2X receptor of interest or transfected to express a specific P2X receptor subtype (e.g., 1321N1 or HEK293 cells) on coverslips or in multi-well plates.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's protocol.
-
Antagonist Incubation: Pre-incubate the cells with varying concentrations of the antagonist (e.g., this compound or TNP-ATP) for a defined period (e.g., 10-15 minutes) prior to agonist application.
-
Agonist Stimulation: Add a known P2X receptor agonist (e.g., ATP or BzATP) at a concentration that elicits a submaximal response.
-
Data Acquisition: Measure the fluorescence intensity before and after agonist addition using a fluorescence microplate reader or a fluorescence microscope.
-
Data Analysis: Calculate the percentage inhibition of the agonist-induced calcium response at each antagonist concentration and determine the IC50 value by fitting the data to a dose-response curve.
Caption: Experimental workflow for the intracellular calcium influx assay.
This technique provides a direct measure of ion channel activity and is considered the gold standard for characterizing the mechanism of action of ion channel modulators.
-
Cell Preparation: Use cells expressing the P2X receptor of interest, plated at a low density to allow for the isolation of single cells.
-
Recording: Establish a whole-cell patch-clamp recording configuration.
-
Agonist Application: Apply a P2X receptor agonist to the cell to evoke an inward current.
-
Antagonist Application: Co-apply the antagonist with the agonist or pre-apply the antagonist before agonist application to assess its inhibitory effect on the agonist-induced current.
-
Data Analysis: Measure the peak amplitude of the agonist-induced current in the absence and presence of the antagonist. Calculate the percentage of inhibition and analyze the data using Schild analysis to determine the nature of the antagonism (competitive or non-competitive).
Summary and Recommendations
The choice between this compound and TNP-ATP fundamentally depends on the specific research question and the experimental context.
-
This compound is the compound of choice for studies specifically targeting the P2X4 receptor . Its high selectivity allows for the dissection of P2X4-mediated pathways without confounding effects from other P2X subtypes. This makes it particularly valuable for investigating the role of P2X4 in conditions such as neuropathic pain and inflammation.
-
TNP-ATP is a suitable tool for studies where a broad, non-selective blockade of P2X receptors is desired, or when investigating P2X receptor subtypes for which it shows high affinity (P2X1, P2X3, P2X2/3). Its intrinsic fluorescence also makes it a powerful probe for biophysical studies of ATP binding sites on various proteins.
Researchers should carefully consider the receptor expression profile of their experimental system and the specific aims of their study when selecting between these two antagonists. The detailed experimental protocols provided in this guide offer a starting point for the in vitro characterization of these and other P2X receptor modulators.
References
- 1. This compound sodium | P2X4 antagonist | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A shared mechanism for TNP-ATP recognition by members of the P2X receptor family - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TNP-ATP triethylammonium salt | Purinergic (P2X) Receptors | Tocris Bioscience [tocris.com]
The Decisive Advantage: NP-1815-PX Outperforms Non-Selective Purinergic Antagonists
A new era of precision in purinergic signaling research is being ushered in by the highly selective P2X4 receptor antagonist, NP-1815-PX. For researchers, scientists, and drug development professionals investigating the intricate roles of purinergic receptors in health and disease, the limitations of non-selective antagonists have long been a significant hurdle. This guide provides a comprehensive comparison of this compound with traditional non-selective purinergic antagonists, highlighting its superior selectivity and the profound implications for experimental accuracy and therapeutic development. Through a detailed examination of supporting data and experimental protocols, the advantages of employing this compound become unequivocally clear.
Unmasking the Superiority: this compound in a Head-to-Head Comparison
The primary advantage of this compound lies in its remarkable selectivity for the P2X4 receptor, a key player in various physiological and pathological processes, including inflammation, neuropathic pain, and smooth muscle contraction.[1][2] Non-selective antagonists, such as suramin and pyridoxalphosphate-6-azophenyl-2',4'-disulfonic acid (PPADS), while historically useful, exhibit broad activity across numerous P2X and P2Y receptor subtypes.[3][4][5] This lack of specificity can lead to confounding experimental results and a higher potential for off-target effects in therapeutic applications.
The following table summarizes the inhibitory activity (IC50 values) of this compound and two common non-selective purinergic antagonists, suramin and PPADS, across a range of purinergic receptor subtypes. The data clearly illustrates the focused action of this compound on the P2X4 receptor, in stark contrast to the broad-spectrum activity of suramin and PPADS.
| Antagonist | P2X1 (h) | P2X2 (h) | P2X3 (r) | P2X4 (h) | P2X7 (h) | P2Y1 (h) | P2Y2 (h) | P2Y11 (h) | P2Y12 (h) |
| This compound | >30 µM | 7.3 µM | >30 µM | 0.26 µM | >100 µM | No data | No data | No data | No data |
| Suramin | ~10 µM | ~10 µM | ~1 µM | Inactive | ~10 µM | ~17 µM | ~48 µM | ~3 µM | ~2 µM |
| PPADS | ~1 µM | ~10 µM | ~1 µM | Inactive | ~1 µM | ~10 µM | >30 µM | No data | No data |
h: human, r: rat. Data compiled from multiple sources as cited.
The Science Behind the Selectivity: Key Experimental Methodologies
The determination of the antagonist activity and selectivity profiles presented above relies on robust and well-defined experimental protocols. Below are detailed methodologies for three key experiments commonly employed in the characterization of purinergic receptor antagonists.
Intracellular Calcium Mobilization Assay using Fura-2 AM
This assay is a cornerstone for assessing the function of P2X and Gq-coupled P2Y receptors, which signal through an increase in intracellular calcium concentration ([Ca²⁺]i).
Objective: To measure the ability of an antagonist to inhibit the agonist-induced increase in intracellular calcium.
Protocol:
-
Cell Culture: Culture human astrocytoma cells (1321N1) stably expressing the human P2X4 receptor (or other purinergic receptor subtypes) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Plating: Seed cells onto 96-well black-walled, clear-bottom plates at a density that ensures 80-90% confluency on the day of the experiment.
-
Dye Loading:
-
Prepare a loading buffer containing Fura-2 acetoxymethyl ester (Fura-2 AM) at a final concentration of 2-5 µM in a physiological salt solution (e.g., Hank's Balanced Salt Solution, HBSS) supplemented with 0.02% Pluronic F-127.
-
Remove the culture medium and wash the cells once with HBSS.
-
Add 100 µL of the Fura-2 AM loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove extracellular dye and add 100 µL of HBSS. Allow the cells to de-esterify the dye for 15-30 minutes at room temperature.
-
-
Compound Addition and Imaging:
-
Acquire a baseline fluorescence reading using a fluorescence plate reader or microscope equipped for ratiometric imaging. Excite Fura-2 at 340 nm and 380 nm, and measure the emission at 510 nm.
-
Add varying concentrations of the antagonist (e.g., this compound) to the wells and incubate for a predetermined time (e.g., 15 minutes).
-
Add a specific agonist for the receptor being studied (e.g., ATP for P2X4 receptors) at a concentration that elicits a submaximal response (EC₈₀).
-
Continuously record the fluorescence ratio (F340/F380) to measure the change in [Ca²⁺]i.
-
-
Data Analysis: The inhibitory effect of the antagonist is calculated as the percentage reduction in the agonist-induced peak calcium response. IC₅₀ values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Whole-Cell Patch-Clamp Electrophysiology
This technique provides a direct measure of the ion channel activity of P2X receptors, offering high temporal and voltage resolution.
Objective: To measure the antagonist's effect on the agonist-gated ion currents mediated by P2X receptors.
Protocol:
-
Cell Preparation: Use cells expressing the target P2X receptor subtype, plated on glass coverslips.
-
Recording Setup:
-
Place the coverslip in a recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with an extracellular solution (e.g., containing in mM: 145 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4).
-
Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution (e.g., containing in mM: 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, pH 7.2).
-
-
Whole-Cell Configuration:
-
Approach a cell with the recording pipette and apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
-
Apply a brief pulse of suction to rupture the membrane patch, establishing the whole-cell configuration.
-
-
Data Acquisition:
-
Clamp the cell membrane potential at a holding potential of -60 mV.
-
Apply the P2X receptor agonist (e.g., ATP) via a rapid perfusion system to elicit an inward current.
-
After a stable baseline response is established, co-apply the antagonist (e.g., this compound) with the agonist and record the resulting current.
-
-
Data Analysis: The inhibitory effect of the antagonist is quantified by the reduction in the peak amplitude of the agonist-evoked current. Concentration-inhibition curves are generated to determine the IC₅₀ value.
Radioligand Binding Assay
This assay directly measures the binding of a radiolabeled ligand to a receptor, allowing for the determination of the antagonist's affinity (Ki).
Objective: To determine the binding affinity of an antagonist for a specific purinergic receptor subtype.
Protocol:
-
Membrane Preparation:
-
Homogenize cells or tissues expressing the target receptor in a cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in a suitable assay buffer.
-
-
Binding Reaction:
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled ligand specific for the receptor of interest (e.g., [³H]α,β-methylene ATP for P2X receptors), and varying concentrations of the unlabeled antagonist (competitor).
-
To determine non-specific binding, a separate set of wells should contain a high concentration of a known, non-radiolabeled ligand.
-
Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The filters will trap the membranes with the bound radioligand.
-
Quickly wash the filters with ice-cold buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC₅₀ value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand) is determined from a competition binding curve.
-
The Ki value (the equilibrium dissociation constant of the antagonist) is then calculated using the Cheng-Prusoff equation.
-
References
- 1. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 2. Effects of this compound, a P2X4 Receptor Antagonist, on Contractions in Guinea Pig Tracheal and Bronchial Smooth Muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. resources.tocris.com [resources.tocris.com]
- 5. Development of selective agonists and antagonists of P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
Validating NP-1815-PX in P2X4 Knockout Models: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of NP-1815-PX and alternative P2X4 receptor antagonists, with a focus on their validation in P2X4 knockout models. The data presented underscores the specificity and efficacy of these compounds in targeting the P2X4 receptor, a key player in neuropathic pain and inflammation.
The P2X4 receptor, an ATP-gated ion channel, has emerged as a significant therapeutic target for chronic pain and inflammatory diseases. This compound is a potent and selective antagonist of the P2X4 receptor.[1] Its validation, particularly in knockout models, is crucial for confirming its on-target effects and advancing its potential clinical applications. Studies have shown that while wild-type mice exhibit pain behavior after nerve injury, P2X4 knockout mice do not, highlighting the receptor's critical role in pain signaling.[2][3] This provides a powerful baseline for assessing the specificity of P2X4 antagonists.
Performance Comparison of P2X4 Receptor Antagonists
The following table summarizes the in vitro potency of this compound and its alternatives across different species. The use of P2X4 knockout models in validating the on-target effects of these antagonists is a critical consideration for interpreting their therapeutic potential. For instance, the analgesic effects of some P2X4 antagonists are absent in P2X4 knockout mice, confirming their mechanism of action.
| Compound | Target | Human IC₅₀ (µM) | Mouse IC₅₀ (µM) | Rat IC₅₀ (µM) | Validation in P2X4 KO Models |
| This compound | P2X4 | 0.26[1][4] | Inhibitory effect observed | Inhibitory effect observed | Indirectly validated; P2X4 KO mice show no pain phenotype, supporting on-target action of antagonists. |
| NC-2600 | P2X4 | Data not available | Effective in murine models | Data not available | Suppressed intracranial aneurysm formation in wild-type mice, an effect absent in P2X4 knockout mice. |
| 5-BDBD | P2X4 | 0.5 - 1.2 | Ineffective | 0.75 | Protected wild-type mice against ischemic acute kidney injury, an effect also seen in P2X4 KO mice. The antagonist's effect on synaptic strengthening was absent in P2X4 knockout mice. |
| PSB-12062 | P2X4 | 1.38 | 1.76 | 0.928 | The effects of a P2X4 agonist were reversed by PSB-12062 in wild-type but absent in P2X4 knockout mice. |
| BX430 | P2X4 | 0.54 | Ineffective | Ineffective | N/A (due to species-specificity) |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of this compound and other P2X4 antagonists, it is essential to visualize the P2X4 receptor signaling pathway and the experimental workflows used for their validation.
References
- 1. This compound sodium | P2X4 antagonist | Probechem Biochemicals [probechem.com]
- 2. P2X4: A fast and sensitive purinergic receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of this compound, a P2X4 Receptor Antagonist, on Contractions in Guinea Pig Tracheal and Bronchial Smooth Muscles [jstage.jst.go.jp]
Head-to-Head Comparison: NP-1815-PX and BX430 in P2X4 Receptor Antagonism
For researchers and drug development professionals investigating inflammatory conditions and neuropathic pain, the selective antagonism of the P2X4 receptor presents a promising therapeutic avenue. This guide provides a detailed, data-driven comparison of two prominent P2X4 receptor antagonists: NP-1815-PX and BX430. We will objectively evaluate their performance based on available experimental data, detail the underlying methodologies, and visualize the key pathways and workflows.
At a Glance: Key Quantitative Data
A summary of the core quantitative parameters for this compound and BX430 is presented below. It is important to note that these values are derived from separate studies and direct head-to-head comparative experiments under identical conditions are not publicly available.
| Parameter | This compound | BX430 |
| Target | P2X4 Receptor | P2X4 Receptor |
| Mechanism of Action | Selective Antagonist | Selective Allosteric Antagonist |
| Potency (IC50) | 0.26 µM (human P2X4R) | 0.54 µM (human P2X4R) |
| Selectivity | >30 µM for hP2X1R, rP2X3R, hP2X2/3R, hP2X7R; 7.3 µM for hP2X2R | >10-fold selectivity for human P2X4R over P2X1, P2X2, P2X3, P2X5, and P2X7 receptors |
| Species Specificity | Effective in human, rat, and mouse | Effective in human and zebrafish; not effective in mouse and rat |
| In Vivo Efficacy | Demonstrated in mouse models of herpetic pain and colitis | Limited by lack of efficacy in rodent models |
Signaling Pathway and Mechanism of Action
Both this compound and BX430 target the P2X4 receptor, an ATP-gated ion channel. Upon activation by extracellular ATP, the P2X4 receptor opens, allowing the influx of cations, primarily Na+ and Ca2+. This influx triggers downstream signaling cascades implicated in inflammation and pain. This compound acts as a direct antagonist, while BX430 functions as a noncompetitive allosteric antagonist, binding to a site distinct from the ATP binding site to prevent channel opening.[1]
Experimental Data and Performance
In Vitro Potency and Selectivity
This compound demonstrates potent antagonism of the human P2X4 receptor with an IC50 of 0.26 µM in a Ca2+ influx assay using hP2X4R-expressing 1321N1 cells. Its selectivity is notable, with IC50 values greater than 30 µM for other human P2X receptors, except for a moderate effect on hP2X2R (IC50 = 7.3 µM).
BX430 exhibits an IC50 of 0.54 µM for the human P2X4 receptor.[1] It shows more than 10-fold selectivity for the human P2X4 receptor over P2X1, P2X2, P2X3, P2X5, and P2X7 receptors. A critical distinction for researchers is the species specificity of BX430; it is effective on human and zebrafish P2X4 receptors but not on those of mice and rats.[1] This limits its utility in preclinical rodent models.
In Vivo Efficacy
This compound:
-
Neuropathic Pain: In a mouse model of herpetic pain, intrathecal administration of this compound (10 and 30 pmol/mouse) significantly attenuated mechanical allodynia.
-
Inflammatory Bowel Disease: In a murine model of DNBS-induced colitis, oral administration of this compound (3, 10, and 30 mg/kg) for six days attenuated the decrease in body weight and reduced macroscopic and microscopic colonic tissue damage. Furthermore, it decreased tissue levels of IL-1β and the activity of caspase-1.
BX430:
Due to its lack of efficacy on rodent P2X4 receptors, in vivo data for BX430 in mouse or rat models of disease is not available.
Experimental Protocols
In Vitro Ca2+ Influx Assay
This protocol is a generalized procedure for assessing P2X4R antagonism.
Methodology:
-
Cell Culture: Human P2X4 receptor-expressing cells (e.g., 1321N1 astrocytoma cells) are seeded into 96-well black, clear-bottom plates and cultured overnight.
-
Dye Loading: The culture medium is replaced with a buffer containing a calcium-sensitive fluorescent dye (e.g., 2.6 µM Fluo-4 AM) and incubated for 20-30 minutes.
-
Antagonist Pre-incubation: Cells are pre-incubated with various concentrations of this compound or BX430 for approximately 30 minutes.
-
Agonist Stimulation: A P2X4R agonist, such as ATP, is added to the wells to stimulate the receptor.
-
Data Acquisition: Changes in fluorescence intensity, corresponding to changes in intracellular calcium concentration, are measured using a plate reader.
-
Data Analysis: The data is normalized to controls, and IC50 values are calculated to determine the potency of the antagonists.
In Vivo Murine Colitis Model
This protocol outlines the key steps in a chemically induced colitis model used to evaluate the anti-inflammatory effects of this compound.
Methodology:
-
Induction of Colitis: Colitis is induced in mice, for example, by a single intrarectal administration of 2,4-dinitrobenzene sulfonic acid (DNBS).
-
Treatment: Following the induction of colitis, mice are treated with this compound (e.g., at doses of 3, 10, and 30 mg/kg) or a vehicle control. The administration is typically oral and performed daily for a set period, such as six days.
-
Monitoring: The body weight of the animals and clinical signs of colitis are monitored daily.
-
Tissue Collection and Analysis: At the end of the treatment period, the animals are euthanized, and the colons are excised. The colonic tissue is then assessed for macroscopic damage, and samples are taken for histological analysis and measurement of inflammatory biomarkers like IL-1β and caspase-1 activity.
Conclusion
Both this compound and BX430 are valuable research tools for investigating the role of the P2X4 receptor in various physiological and pathological processes. This compound stands out for its demonstrated efficacy in rodent models of pain and inflammation, making it a suitable candidate for in vivo preclinical studies. The significant species specificity of BX430, with its lack of activity in mice and rats, is a critical consideration for experimental design, limiting its application to in vitro studies with human or zebrafish receptors or in vivo studies in non-rodent species. Researchers should carefully consider these key differences in potency, selectivity, and species specificity when selecting the appropriate antagonist for their experimental needs.
References
Safety Operating Guide
Essential Safety and Logistical Information for Handling NP-1815-PX
For researchers, scientists, and drug development professionals working with NP-1815-PX, a selective P2X4 receptor antagonist, a comprehensive understanding of safety protocols and handling procedures is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and effective use of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
When handling this compound, the use of appropriate personal protective equipment is the first line of defense against potential exposure. The following PPE is recommended:
-
Eye Protection: Chemical safety goggles or glasses with side shields are mandatory to protect against splashes and airborne particles.
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber, are required. It is advisable to double-glove, especially when handling the pure compound or concentrated solutions. Gloves should be inspected before use and changed immediately if contaminated, torn, or punctured.
-
Body Protection: A standard laboratory coat must be worn to protect skin and clothing. For procedures with a higher risk of splashes or aerosol generation, a chemically resistant apron or gown should be considered.
-
Respiratory Protection: In cases where the compound is handled as a powder outside of a certified chemical fume hood or glove box, or when aerosols may be generated, a NIOSH-approved respirator is necessary to prevent inhalation.
Quantitative Data Summary
While a comprehensive Safety Data Sheet (SDS) is the primary source for detailed quantitative data, the following table summarizes key information for this compound.
| Parameter | Value | Source |
| CAS Number | 1239578-80-3 | [1] |
| Molecular Formula | C24H17N5O3S | TargetMol |
| Molecular Weight | 455.49 | TargetMol |
Note: Specific quantitative data regarding toxicity, such as LD50 or exposure limits, were not available in the public domain at the time of this writing. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier for the most up-to-date information.
Experimental Protocols: A Step-by-Step Handling and Disposal Plan
A systematic approach to the handling and disposal of this compound is crucial for laboratory safety and regulatory compliance.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a tightly sealed, clearly labeled container.
-
Keep in a cool, dry, and well-ventilated area, away from incompatible materials.
2. Preparation and Handling:
-
All handling of powdered this compound should be conducted in a certified chemical fume hood or a glove box to minimize inhalation risk.
-
Before weighing, ensure the analytical balance is clean and located in a draft-free area.
-
Use designated spatulas and weighing papers for transferring the powder.
-
When preparing solutions, add the solvent to the pre-weighed compound slowly to avoid splashing.
3. Spill and Emergency Procedures:
-
Minor Spills: For small spills of the powdered compound, carefully wipe up with a damp cloth or paper towel, avoiding the creation of dust. For small liquid spills, absorb with an inert material (e.g., sand, vermiculite). Place all contaminated materials in a sealed container for proper disposal.
-
Major Spills: Evacuate the area and prevent entry. Contact your institution's environmental health and safety (EHS) department immediately.
-
In Case of Contact:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Skin: Remove contaminated clothing and wash the affected area thoroughly with soap and water.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
4. Disposal Plan:
-
Solid Waste: All disposable items that have come into contact with this compound, such as gloves, weighing papers, and pipette tips, must be considered chemical waste.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, labeled waste container.
-
All chemical waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's EHS department for specific disposal guidelines.
Visualizing the Workflow
To further clarify the procedural steps for safely handling this compound, the following diagram illustrates the logical workflow from receipt to disposal.
By adhering to these safety protocols and operational plans, researchers can minimize risks and ensure a safe laboratory environment when working with this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
